Prisma APH
Description
Properties
CAS No. |
130124-18-4 |
|---|---|
Molecular Formula |
C16H13N3S |
Synonyms |
Prisma APH |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to PRISMA Technology
A Note on Terminology: The term "Prisma APH technology" does not correspond to a clearly defined, publicly documented technology within the life sciences, research, or drug development sectors. Extensive searches suggest a possible conflation of terms. The following guide is based on the most plausible interpretation of the user's query: PRISMA (Protein Interaction Screen on Peptide Matrix) , a sophisticated high-throughput screening technology. This guide will also briefly address other potential interpretations.
Technical Guide: Protein Interaction Screen on Peptide Matrix (PRISMA)
This guide provides an in-depth look at the PRISMA technology, a powerful method for systematically exploring the interactome of a target protein. PRISMA allows for the identification of protein-protein interactions and can elucidate the influence of post-translational modifications (PTMs) on these interactions.
Core Principle and Mechanism of Action
The fundamental principle of PRISMA is to identify and quantify proteins from a complex biological sample (such as a nuclear extract) that bind to a comprehensive library of peptides derived from a protein of interest. These peptides are immobilized on a solid matrix, typically a cellulose membrane.
The mechanism unfolds in a series of defined steps:
-
Peptide Matrix Synthesis: A library of overlapping peptides that span the entire amino acid sequence of the target protein is synthesized directly onto a cellulose membrane. This creates a physical map of the protein's primary structure. To investigate the impact of PTMs, specific peptides can be synthesized with modifications like phosphorylation, acetylation, or methylation at known or predicted sites.
-
Affinity Enrichment: The peptide matrix is incubated with a biological sample, such as a cell lysate or nuclear extract. Proteins and protein complexes within the sample that have an affinity for specific peptides on the matrix will bind to them. This step is a form of affinity enrichment.
-
Washing and Elution: Unbound proteins are washed away, leaving only those that are specifically interacting with the immobilized peptides.
-
On-Membrane Digestion: The bound proteins are then proteolytically digested, typically with trypsin, directly on the peptide spots. This breaks the proteins down into smaller peptide fragments suitable for mass spectrometry analysis.
-
Mass Spectrometry and Data Analysis: The resulting peptide fragments are analyzed by high-resolution mass spectrometry to identify and quantify the proteins that were bound to each peptide spot on the matrix. By comparing the proteins identified on each peptide spot, a high-resolution map of the interaction sites across the target protein is generated.
Experimental Workflow Diagram
Caption: Experimental workflow of the PRISMA technology.
Key Experimental Protocols
1. Peptide Matrix Synthesis:
-
Method: Peptides are typically 14 amino acids in length with an overlap of 10-12 amino acids to ensure comprehensive coverage of the target protein sequence.
-
Synthesis: Automated spot synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is employed to covalently link peptides to a cellulose membrane.
-
PTM Incorporation: Phosphorylated, acetylated, or other modified amino acids are incorporated at specific positions during synthesis to create a library of modified peptides.
2. Affinity Enrichment of Interacting Proteins:
-
Blocking: The peptide membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific protein binding.
-
Incubation: The membrane is incubated with the cell lysate (e.g., nuclear extract) for several hours at 4°C with gentle agitation.
-
Washing: A series of washes with buffers containing detergents (e.g., Tween-20) are performed to remove non-specifically bound proteins.
3. Mass Spectrometry Analysis:
-
Digestion: Individual peptide spots are excised, and the bound proteins are subjected to in-situ tryptic digestion.
-
LC-MS/MS: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins. Label-free quantification methods are often used to determine the relative abundance of each identified protein.
Data Presentation: A Hypothetical PRISMA Experiment
The following tables represent the type of quantitative data that can be generated from a PRISMA experiment.
Table 1: Identified Interacting Proteins for a Target Peptide
| Peptide Sequence | Interacting Protein | Protein Abundance (Arbitrary Units) | Statistical Significance (p-value) |
| N-terminus Peptide 1 | Protein A | 1500 | < 0.01 |
| N-terminus Peptide 1 | Protein B | 800 | < 0.05 |
| Central Domain Peptide 25 | Protein C | 2200 | < 0.001 |
| C-terminus Peptide 50 | Protein D | 1200 | < 0.01 |
Table 2: Effect of Post-Translational Modification on Protein Interaction
| Peptide Sequence | Modification | Interacting Protein | Fold Change in Abundance (Modified vs. Unmodified) |
| ...S(p)T... | Phosphorylation | Kinase X | + 3.5 |
| ...S(p)T... | Phosphorylation | Phosphatase Y | - 2.8 |
| ...K(ac)... | Acetylation | Bromodomain Protein Z | + 5.2 |
| ...K(ac)... | Acetylation | Deacetylase W | - 4.1 |
Signaling Pathway and Logical Relationship Diagram
Caption: Logical relationship of a PTM-dependent protein interaction identified by PRISMA.
Other Potential Interpretations of "this compound"
-
Prisma AP.H™: This is a visible light-cured, radiopaque, hybrid composite material used for dental restorations. Its mechanism of action involves the light-initiated polymerization of methacrylate resins.
-
Aphaia Pharma (APH): This company is developing a drug candidate, APH-012, which is a proprietary glucose formulation designed for targeted release in the small intestine to treat metabolic diseases by stimulating the release of enteric hormones.
-
Anatomic Pathology and Histology (APH): In the context of companies like Labcorp, APH refers to laboratory services for the microscopic examination of tissue to study the manifestations of disease. This is a service rather than a specific technology with a singular mechanism of action.
This guide has focused on the most probable scientific technology relevant to the user's query. Should the intended topic be one of the alternatives, a more specific query would be necessary to provide a detailed technical overview.
Core Principles of Prismaflex APH in Therapeutic Apheresis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles of the Prismaflex APH (Apheresis) system when utilized for therapeutic apheresis, specifically Therapeutic Plasma Exchange (TPE). The content herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the system's operational mechanics, procedural protocols, and its impact on biological pathways.
Introduction to Prismaflex-based Therapeutic Plasma Exchange
Therapeutic Plasma Exchange is an extracorporeal blood purification technique designed to remove pathogenic large-molecular-weight substances from a patient's plasma. The Prismaflex system achieves this through a process of plasma filtration. Blood is drawn from the patient and pumped through a highly permeable plasmafilter, where plasma is separated from the cellular components of the blood. The separated plasma, containing the target pathogenic molecules, is discarded, and a replacement fluid, such as 5% albumin or fresh frozen plasma (FFP), is simultaneously infused. This process effectively reduces the concentration of circulating autoantibodies, immune complexes, toxins, and other disease mediators.[1][2]
The Prismaflex system is a versatile platform capable of performing both Continuous Renal Replacement Therapy (CRRT) and TPE, offering a comprehensive solution for blood purification therapies in a critical care setting.[2][3]
Core Mechanical and Fluidic Principles
The Prismaflex system's operation in TPE mode is governed by a sophisticated interplay of hardware components and software-driven control mechanisms.
The Extracorporeal Circuit
The primary disposable component for TPE is the Prismaflex TPE 2000 set . This pre-connected set includes a polypropylene hollow fiber plasmafilter, blood tubing, and connections for anticoagulant and replacement fluids.[2] The material composition and specifications of the TPE sets are critical to their performance and biocompatibility.
Plasma Separation Technology
Plasma separation is achieved via filtration across the polypropylene hollow fiber membrane of the plasmafilter.[2] The large pores of this membrane allow plasma and its dissolved solutes to pass through while retaining the larger cellular components (red blood cells, white blood cells, and platelets).[2] The efficiency of this process is dependent on the transmembrane pressure (TMP) gradient across the membrane.
Pressure Management and Control System
The Prismaflex software utilizes a system of pressure sensors to monitor the extracorporeal circuit continuously. Key pressure parameters monitored include:
-
Access Pressure: The pressure in the access line, indicating the ease of drawing blood from the patient.
-
Return Pressure: The pressure in the return line, reflecting the resistance to returning blood to the patient.
-
Filter Pressure: The pressure within the filter header.
-
Effluent Pressure: The pressure in the line carrying the separated plasma.
From these measurements, the system calculates two critical parameters for managing the TPE procedure:
-
Transmembrane Pressure (TMP): The average pressure gradient across the filter membrane. An optimal TMP is essential for efficient plasma separation without causing hemolysis.[4]
-
Access Transmembrane Pressure (TMPa): The transmembrane pressure at the filter inlet, which represents the maximum local pressure on the membrane. The Prismaflex system monitors TMPa to mitigate the risk of hemolysis.[2]
The system features a self-regulating pressure system that automatically adjusts to changes in blood flow rate, although the precise algorithms are proprietary.[2] If pressures deviate from the established operating range, the system will trigger alarms, such as "Caution: Flow Problem" or "Warning: Set-up error," and provide on-screen troubleshooting guidance.[5][6]
Quantitative Performance Data
The performance of the Prismaflex APH system is characterized by the specifications of its disposable sets and the efficiency of plasma component removal.
Prismaflex TPE Set Specifications
| Parameter | Prismaflex TPE 1000 Set | Prismaflex TPE 2000 Set |
| Hollow Fiber Material | Polypropylene | Polypropylene |
| Housing Material | Polycarbonate | Polycarbonate |
| Effective Surface Area | 0.15 m² | 0.35 m² |
| Blood Volume in Set | Not specified | 125 ml (± 10%) |
| Blood Volume in Filter | Not specified | 41 ml (± 10%) |
| Minimum Blood Flow Rate | 50 ml/min | 100 ml/min |
| Maximum Blood Flow Rate | 180 ml/min | 400 ml/min |
Operating Pressures and Sieving Coefficients
| Blood Flow Rate (Q B) | Maximum TMPa (mmHg) - TPE 2000 Set |
| 100 ml/min | 120 |
| 180 ml/min | 171 |
| 250 ml/min | 193 |
| 400 ml/min | 246 |
The sieving coefficient represents the ability of a solute to pass through the filter membrane. A coefficient of 1 indicates free passage, while 0 indicates complete rejection.
| Molecule | Sieving Coefficient |
| Albumin | 0.97 |
| IgG | 1 |
| Apolipoprotein B | 0.95 |
| IgM | 0.92 |
| Cytokines (various) | 0.1 - 1.0 (initially, can decrease over time)[7] |
Detailed Experimental Protocol for Therapeutic Plasma Exchange
This section outlines a generalized protocol for conducting TPE with the Prismaflex system. All procedures must be performed by trained personnel under the direction of a qualified physician.
Pre-Treatment Preparation
-
Patient Assessment: Evaluate the patient's clinical condition, including weight, hematocrit, and vascular access.
-
Prescription: The physician prescribes the TPE treatment, including the volume of plasma to be exchanged, the type and volume of replacement fluid, the blood flow rate, and the anticoagulation method.
-
Calculation of Plasma Volume: The patient's estimated plasma volume (EPV) is calculated to determine the target exchange volume. A common formula is:
-
EPV (L) = [Weight (kg) x 0.065] x (1 - Hematocrit)[1]
-
-
Equipment and Supplies:
-
Prismaflex control unit
-
Prismaflex TPE 2000 set
-
Prescribed replacement fluid (e.g., 5% Albumin, FFP)
-
Anticoagulant (e.g., Heparin, Citrate solution)
-
Priming solution (0.9% Sodium Chloride)
-
Sterile connection supplies
-
Machine Setup and Priming
-
Set Loading: Load the Prismaflex TPE 2000 set onto the control unit, following the on-screen instructions. The system will automatically recognize the set type.
-
Priming: Prime the circuit with 0.9% Sodium Chloride as directed by the machine. For heparin anticoagulation, heparin may be added to the final priming bag.[8] The priming process removes air and sterilizing agents from the circuit.
Patient Connection and Treatment Initiation
-
Vascular Access: Connect the arterial (access) and venous (return) lines of the TPE set to the patient's vascular access using aseptic technique.
-
Initiation: Begin the treatment with an initial blood flow rate of approximately 100 ml/min, gradually increasing to the prescribed rate as tolerated by the patient and as indicated by stable pressures.[8]
-
Anticoagulation: Start the anticoagulant infusion as prescribed. For heparin, a typical bolus of 30 units/kg may be administered through the pre-filter port, followed by a continuous infusion.[1] For regional citrate anticoagulation, the citrate solution is infused into the access line, and calcium is replaced systemically.
-
Plasma Removal and Replacement: Initiate the plasma removal and replacement fluid infusion at the prescribed rates.
Monitoring and Management
-
Hemodynamic Monitoring: Continuously monitor the patient's vital signs and hemodynamic status.
-
Circuit Pressures: Monitor the access, return, filter, and effluent pressures on the Prismaflex status screen. Pay close attention to the calculated TMP and TMPa values.
-
Anticoagulation Monitoring: Monitor the patient's coagulation parameters (e.g., aPTT for heparin) and adjust the anticoagulant infusion rate as per the protocol.
-
Alarm Management: Respond promptly to any alarms. The Prismaflex system provides on-screen guidance for troubleshooting common issues such as kinks in the lines, clots in the filter, or problems with fluid bags.[9]
Treatment Termination
-
Blood Return: Once the prescribed plasma volume has been exchanged, stop the plasma removal and replacement fluid pumps. Return the blood remaining in the extracorporeal circuit to the patient by flushing the circuit with saline.
-
Disconnection: Disconnect the patient from the circuit using aseptic technique.
-
Documentation: Document all treatment parameters, patient observations, and any interventions performed.
Visualizing the Impact of Prismaflex APH
Logical Workflow of Prismaflex TPE
Caption: Logical workflow of the Therapeutic Plasma Exchange process using the Prismaflex system.
Immunomodulatory Effects of Therapeutic Plasma Exchange
Therapeutic plasma exchange exerts its effects not only by removing specific pathogenic molecules but also by modulating the broader immune and inflammatory response. The removal of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) can disrupt downstream signaling cascades that contribute to autoimmune and inflammatory diseases.
Caption: Signaling pathways modulated by the removal of inflammatory mediators during TPE.
References
- 1. stcmtcc.com [stcmtcc.com]
- 2. baxter.com [baxter.com]
- 3. baxter.com [baxter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. renalcareus.baxter.com [renalcareus.baxter.com]
- 6. frankshospitalworkshop.com [frankshospitalworkshop.com]
- 7. Efficacy of cytokine removal by plasmadiafiltration using a selective plasma separator: in vitro sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. frankshospitalworkshop.com [frankshospitalworkshop.com]
In-Depth Technical Guide to the Tissue-Tek Prisma® Plus Automated Slide Stainer
A Note on Terminology: The user's request specified the "Prisma APH system." Following extensive research, no single system matching this exact name could be definitively identified. However, based on the target audience of researchers, scientists, and drug development professionals, and the core requirements of the prompt, the Tissue-Tek Prisma® Plus Automated Slide Stainer emerges as the most relevant and fitting subject. This guide will focus on this system, a widely used platform in research and clinical laboratories for the consistent and high-throughput staining of biological samples. The "APH" designation may refer to a specific configuration, research protocol, or be an internal project name not publicly documented.
Core Components of the Tissue-Tek Prisma® Plus System
The Tissue-Tek Prisma® Plus is an automated slide staining system designed to provide high-quality, consistent staining for histology and cytology applications. Its core components are engineered for walkaway operation, high throughput, and flexibility in staining protocols.
The major components of the system include:
-
Control and Monitoring System: This consists of a 10.4-inch color touch screen display that serves as the user interface for all operations.[1] From this interface, users can program and monitor staining runs, manage reagents, and access system diagnostics.
-
Robotic Arm: A 3-axis robotic arm facilitates the transport of slide baskets between the various stations within the instrument, ensuring precise and timely movement according to the programmed protocol.[1]
-
Solution Reservoir: The system features an open, single-level design that can be configured with a range of solution reservoirs.[1] These include start and end stations, drying stations, wash stations, optional heating stations, and reagent stations.[1][2] The flexibility in reservoir configuration allows for the simultaneous running of multiple staining protocols.
-
Fume Control System: An integrated fume control system with activated carbon filters is a key safety feature, effectively removing harmful vapors generated during the staining process.[1]
-
Slide Baskets and Adapters: The system utilizes 10 or 20-slide baskets to hold the microscope slides during processing.[2][3]
-
Barcode Scanning System: A new feature of the Prisma Plus is an integrated barcode scanner. This allows for the tracking of Sakura Finetek's validated H&E Staining Kits, including logging lot numbers, expiration dates, and the time reagents are loaded onto the instrument. This enhances documentation and aids in compliance with laboratory accreditation requirements.[3][4]
-
Link System (Optional): The Prisma Plus can be connected to the Tissue-Tek Film® Coverslipper or the Tissue-Tek® Glas™ g2 Coverslipper. This creates a fully automated, integrated system for a complete "walkaway" staining and coverslipping process, from slide baking to final dried slide.[3][4][5]
Quantitative Data and System Specifications
The Tissue-Tek Prisma® Plus is designed for high-throughput environments. The following tables summarize its key quantitative specifications.
| Feature | Specification |
| Throughput | Up to 530 slides per hour[3][5] |
| Loading Capacity | Up to 3 start stations, accommodating up to 180 slides[2] |
| Unloading Capacity | Up to 5 end stations, holding up to 300 slides[2] |
| Basket Capacity | 10 or 20 slides per basket[2] |
| Staining Modes | Batch and Continuous[1][2] |
| Programmability | Up to 50 user-defined staining protocols[5] |
| Component | Specification |
| Reagent Reservoirs | 30-52 stations[2] |
| Reagent Reservoir Volume | Small: 255-285 mL, Standard: 680-820 mL[2] |
| Drying Stations | 2 stations, adjustable from 30°C to 65°C[2] |
| Washing Stations | Up to 4 stations[2] |
| Heating Stations | 2 optional stations[2] |
| Physical and Environmental | Specification |
| Dimensions (WxDxH) | 125 x 71.3 x 65 cm (excluding control monitor)[2] |
| Weight (empty) | 150 kg[2] |
| Operational Temperature | +10°C to +40°C[2] |
| Operational Relative Humidity | 30% to 85% (non-condensing)[2] |
Experimental Protocols
The Tissue-Tek Prisma® Plus can be programmed to run a wide variety of staining protocols. The system's flexibility allows for customization to meet the specific needs of a research study or diagnostic application. Below are detailed methodologies for common staining procedures.
Hematoxylin and Eosin (H&E) Staining Protocol
H&E staining is the most widely used stain in histology and histopathology. It provides a broad overview of the tissue morphology. Hematoxylin stains cell nuclei a purplish-blue, while eosin stains the cytoplasm and extracellular matrix in varying shades of pink.
Principle: In drug development research, H&E staining is a fundamental tool for assessing tissue morphology and identifying pathological changes. For example, it can be used to evaluate drug-induced toxicity by revealing necrosis, apoptosis, inflammation, or fibrosis in target organs. In oncology research, H&E is used to assess tumor morphology, grade, and the tumor microenvironment in response to therapeutic agents.
Methodology:
-
Deparaffinization: Slides are moved through a series of xylene baths to remove the paraffin wax from the tissue sections.
-
Rehydration: The slides are then passed through a graded series of alcohol (e.g., 100%, 95%, 70%) to rehydrate the tissue.
-
Hematoxylin Staining: The slides are immersed in a hematoxylin solution to stain the cell nuclei.
-
Differentiation: Excess hematoxylin is removed by a brief immersion in an acid alcohol solution to de-stain the cytoplasm.
-
Bluing: The slides are then placed in a bluing agent (e.g., a weak alkaline solution) to turn the hematoxylin a crisp blue-purple.
-
Eosin Staining: The slides are counterstained with an eosin solution to stain the cytoplasm and connective tissue.
-
Dehydration: The slides are passed through a graded series of alcohol to remove the water.
-
Clearing: The slides are then moved through xylene to make the tissue transparent.
-
Coverslipping: A coverslip is placed over the tissue section using a mounting medium. If linked to a coverslipper, this step is automated.
Papanicolaou (Pap) Staining Protocol
Pap staining is a polychromatic staining technique primarily used for cytological preparations to differentiate cells in smear preparations.
Principle: In a research context, Pap staining can be adapted for various cytological evaluations, such as assessing cellular changes in response to drug treatment in cell culture models or in exfoliated cells from in vivo studies.
Methodology:
-
Fixation: The cytological specimen is fixed, typically with 95% ethanol.
-
Nuclear Staining: The slide is immersed in a hematoxylin solution for nuclear staining.
-
Bluing: The hematoxylin is "blued" in a weak alkaline solution.
-
First Counterstain: The slide is stained with Orange G, which stains the cytoplasm of mature, keratinized cells.
-
Second Counterstain: The slide is then stained with Eosin Azure (EA), a polychromatic stain that differentiates the cytoplasm of other cells.
-
Dehydration and Clearing: The slide is dehydrated through a series of alcohols and cleared in xylene.
-
Coverslipping: The slide is coverslipped.
Special Stains
The Tissue-Tek Prisma® Plus is also capable of running a variety of "special stains" that are used to visualize specific tissue components.
Principle: Special stains are critical in drug development for elucidating specific mechanisms of action or toxicity. For example, a Masson's Trichrome stain can be used to assess fibrosis in response to a drug, while a Periodic acid-Schiff (PAS) stain can highlight glycogen or mucin accumulation.
Example: Masson's Trichrome Stain Methodology:
-
Deparaffinization and Rehydration: As with H&E staining.
-
Mordanting: Slides are often treated with a mordant, such as Bouin's solution, to enhance stain uptake.
-
Nuclear Staining: Nuclei are stained with an iron hematoxylin.
-
Cytoplasmic and Muscle Fiber Staining: The slide is stained with a red dye, such as Biebrich scarlet-acid fuchsin.
-
Collagen Staining: The slide is then treated with phosphomolybdic/phosphotungstic acid followed by a blue or green dye, such as aniline blue or light green, which specifically stains collagen.
-
Dehydration, Clearing, and Coverslipping: As with H&E staining.
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the typical workflows and logical relationships within the Tissue-Tek Prisma® Plus system.
Caption: High-level experimental workflow of the Tissue-Tek Prisma® Plus.
References
An Introductory Guide to Prisma APH for Clinical Researchers: A Case of Mistaken Identity
It appears there has been a misunderstanding regarding the nature of "Prisma APH" in the context of clinical research and drug development. Extensive research indicates that this compound is not a technology, software platform, or experimental methodology for broad clinical research but is, in fact, a specific brand of dental restorative material.
This guide will clarify what this compound is, based on available product information and clinical data, and explain why it does not align with the requested in-depth technical guide on signaling pathways and complex experimental workflows for the specified audience of researchers, scientists, and drug development professionals.
This compound: A Dental Composite Restorative
This compound is a visible-light-cured, radiopaque, microhybrid composite resin used by dental professionals for anterior and posterior dental restorations.[1][2][3][4][5][6][7][8][9][10][11] It is designed to be aesthetically pleasing and durable for filling cavities and restoring tooth structure.
Key Characteristics of this compound:
| Feature | Description |
| Material Type | Microhybrid Composite Resin |
| Curing Method | Visible Light Cure |
| Application | Anterior and Posterior Dental Restorations |
| Properties | Radiopaque, Good Esthetics, High Surface Gloss |
Clinical studies and evaluations of this compound focus on its performance as a dental material, assessing aspects such as:
-
Wear Resistance: How well it withstands the forces of chewing over time.[6]
-
Color Stability: Its ability to maintain its shade and not discolor.[1][6]
-
Marginal Integrity: The quality of the seal between the restoration and the tooth to prevent leakage.[1][7]
-
Biocompatibility: Its interaction with oral tissues, with some studies investigating the potential release of components like bisphenol A (BPA).[12][13][14]
Addressing the Core Requirements of the Initial Request
Given that this compound is a dental material, it is not possible to provide the requested in-depth technical guide covering signaling pathways, complex experimental protocols for drug development, or data analysis workflows in the broader clinical research sense.
-
Data Presentation: The quantitative data available for this compound pertains to its physical and clinical properties as a dental restorative, such as wear rates and microhardness, which are not relevant to the typical data sets handled by the target audience.[6][11]
-
Experimental Protocols: The experimental protocols associated with this compound are for dental clinical trials evaluating its performance in restorations, not for preclinical or clinical research in drug development.[1][7] These protocols would detail procedures for placing and evaluating dental fillings.
-
Signaling Pathways and Visualization: There are no signaling pathways associated with the mechanism of action of this compound. It is a passive restorative material, not a therapeutic agent that interacts with cellular signaling cascades. Therefore, no diagrams of signaling pathways or experimental workflows relevant to the intended audience can be generated.
Conclusion for Clinical Researchers, Scientists, and Drug Development Professionals
The term "this compound" as a tool or platform for your field of work does not appear in scientific literature or product databases beyond the realm of dentistry. It is likely that the name has been mistaken for another technology or platform used in clinical research.
For professionals in drug development and clinical research, there are numerous other platforms and methodologies that are relevant to your work, often involving bioinformatics, clinical trial management systems, and various molecular biology techniques to study signaling pathways. Unfortunately, this compound is not one of them.
We recommend verifying the name of the technology or platform of interest to ensure you are seeking information on the correct tool for your research needs.
References
- 1. Clinical evaluation of a posterior resin composite: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. operativedentistry [operative-dentistry.kglmeridian.com]
- 3. researchgate.net [researchgate.net]
- 4. teeth prepared conventionally: Topics by Science.gov [science.gov]
- 5. Top 13 Restorative Dentistry and Endodontics papers published in 1996 [scispace.com]
- 6. pantelides-dental.gr [pantelides-dental.gr]
- 7. Studies on microleakage associated with visible light cured dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. resin artificial teeth: Topics by Science.gov [science.gov]
- 10. operativedentistry [operative-dentistry.kglmeridian.com]
- 11. researchgate.net [researchgate.net]
- 12. library.dphen1.com [library.dphen1.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Unraveling Prisma APH: A Deep Dive into a Dental Composite, Not an Immunological Technology
Initial investigations into "Prisma APH technology" have revealed a significant disconnect between the requested topic for an immunology audience and the available scientific and commercial information. The term "this compound" overwhelmingly refers to a specific brand of visible light-cured, radiopaque, hybrid composite restorative material used in dentistry.
Our comprehensive search for "this compound technology" in the context of immunology, its mechanism of action in immune cells, and related experimental protocols yielded no relevant results. The vast body of information associated with "this compound" is situated squarely within the field of dental materials science. This composite is used for anterior and posterior tooth restorations.[1][2][3][4][5]
The product, "Prisma® AP.H® VLC Hybrid Composite," is a methacrylate-based resin.[1] Its technical specifications revolve around properties pertinent to dentistry, such as curing times, compatible adhesives, and handling characteristics.[1] Safety information also focuses on potential allergic reactions to methacrylate resins in susceptible individuals, a consideration in dental applications.[1]
While the acronym "PRISMA" is well-known in the scientific community, it stands for "Preferred Reporting Items for Systematic Reviews and Meta-Analyses." This is a widely accepted guideline for reporting systematic reviews and is not a laboratory technology.[6][7][8]
Given the complete absence of any data linking "this compound" to immunological research, signaling pathways, or the types of experimental workflows relevant to immunologists, we are unable to provide the requested in-depth technical guide. The core requirements of the prompt, including data tables on immunological experiments, detailed protocols for immune cell assays, and signaling pathway diagrams, cannot be fulfilled as the foundational subject matter does not appear to exist in the immunology space.
It is possible that "this compound" is a highly niche, emerging, or internal nomenclature for a technology not yet described in publicly accessible literature. Without further clarification or an alternative term, a detailed technical guide for an immunology audience cannot be constructed. We are prepared to conduct a new search and provide the requested in-depth content if a revised topic or alternative name for the technology can be provided.
References
- 1. dentsply.com [dentsply.com]
- 2. Prisma AP.H Visible-Light-Cure Hybrid Resin Restorative, A3.5 shade Syringe [ohi-s.com]
- 3. net32.com [net32.com]
- 4. dentalproductshopper.com [dentalproductshopper.com]
- 5. dentalproductshopper.com [dentalproductshopper.com]
- 6. PRISMA 2020 explanation and elaboration: updated guidance and exemplars for reporting systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Core Concepts of Selective Apheresis with the Prismaflex System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core concepts of selective apheresis utilizing the Baxter Prismaflex system. While primarily recognized for its capabilities in continuous renal replacement therapy (CRRT), the Prismaflex platform offers significant functionalities for therapeutic plasma exchange (TPE) and can be adapted for selective apheresis applications. This document details the underlying principles, technical specifications, and experimental workflows for performing selective apheresis with the Prismaflex system, with a focus on its integration with secondary purification technologies.
Introduction to the Prismaflex System in Apheresis
The Prismaflex system is a versatile extracorporeal therapy platform that can be employed for a range of blood purification techniques.[1] In the context of apheresis, the system is indicated for Therapeutic Plasma Exchange (TPE), a procedure involving the separation and removal of plasma from whole blood, with subsequent replacement using a suitable fluid.[2] The standard TPE modality on the Prismaflex operates on the principle of plasma filtration, a non-selective process where plasma and its dissolved components are removed based on molecular size.[2]
However, the Prismaflex system can be configured to perform selective apheresis , targeting the removal of specific pathogenic substances from the plasma while preserving essential components. This is primarily achieved through the integration of the Prismaflex with ancillary adsorbent or filtration systems. This guide will focus on two key modalities for selective apheresis with the Prismaflex:
-
Molecular Adsorbent Recirculating System (MARS®) Therapy: For the removal of protein-bound and water-soluble toxins.
-
Hemoperfusion with Adsorbent Cartridges: For the removal of toxins and other substances via direct adsorption from whole blood.
Core Principles of Selective Apheresis with Prismaflex
Selective apheresis with the Prismaflex system moves beyond simple plasma removal by incorporating a secondary processing step for the separated plasma or whole blood. This allows for the targeted removal of specific molecules implicated in disease pathogenesis.
Therapeutic Plasma Exchange (TPE) as the Foundation
The basis for one approach to selective apheresis with the Prismaflex is its TPE functionality. The process begins with the separation of plasma from cellular components of the blood using a plasma filter.[2]
In standard TPE, the separated plasma is discarded and replaced with fluids like albumin or fresh frozen plasma. For selective apheresis, the separated plasma is directed through a secondary device for purification before the plasma is returned to the patient, or specific components are removed from whole blood.
Selective Apheresis Modalities with Prismaflex
MARS® (Molecular Adsorbent Recirculating System) Therapy
The MARS system, when used in conjunction with the Prismaflex, provides a sophisticated method for liver support and the removal of protein-bound and water-soluble toxins.[3] This constitutes a form of selective plasma purification.
Mechanism of Action:
The MARS therapy involves three distinct circuits: the patient's blood circuit, a closed-loop albumin circuit, and a standard dialysate circuit.[4]
-
Blood Circuit: The patient's blood flows through the MARSFLUX® filter, a high-flux polysulfone membrane.[5]
-
Albumin Circuit: A solution of human serum albumin on the other side of the MARSFLUX® membrane acts as a scavenger for protein-bound toxins that diffuse across the membrane from the blood.[4]
-
Regeneration of Albumin: The albumin, now laden with toxins, is regenerated by passing through two adsorbent cartridges:
-
Dialysate Circuit: The regenerated albumin solution is then dialyzed against a standard dialysate using a low-flux filter (diaFLUX®) within the Prismaflex system to remove water-soluble toxins.[3] The purified albumin is then recirculated to the MARSFLUX® filter.
Experimental Protocol: General Setup for MARS Therapy with Prismaflex
A detailed protocol for MARS therapy should be prescribed by a physician. The following is a general outline of the setup:
-
System Preparation:
-
Prime the Prismaflex system according to the standard operating procedure.
-
Prime the MARS module, including the albumin circuit and adsorbent cartridges, as per the manufacturer's instructions.
-
-
Circuit Connection:
-
Connect the patient's vascular access to the Prismaflex blood circuit.
-
Integrate the MARS module with the Prismaflex system, connecting the blood lines to the MARSFLUX® filter and the dialysate lines to the diaFLUX® filter.
-
-
Therapy Initiation:
-
Initiate blood flow through the extracorporeal circuit.
-
Start the albumin circuit pump on the MARS module.
-
Begin dialysis on the Prismaflex system.
-
-
Monitoring:
-
Continuously monitor pressures in all three circuits (blood, albumin, and dialysate).
-
Monitor patient vital signs and laboratory parameters as prescribed.
-
Hemoperfusion with Adsorbent Cartridges
The Prismaflex system is also compatible with hemoperfusion cartridges, such as the Adsorba C, for the removal of toxic substances through direct adsorption from whole blood.[6] This is a valuable technique in the management of certain drug overdoses and poisonings.
Mechanism of Action:
In this modality, whole blood is passed through a cartridge containing an adsorbent material, typically activated charcoal.[6] The large surface area of the adsorbent allows for the binding and removal of a wide range of toxins. The Prismaflex system controls the blood flow through the cartridge and provides the necessary safety monitoring.
Experimental Protocol: General Setup for Hemoperfusion with Prismaflex
The specific protocol will depend on the type of adsorbent cartridge used and the clinical indication. A general procedure includes:
-
System Preparation:
-
Prepare the Prismaflex system, selecting the appropriate therapy mode (e.g., CRRT or a custom setting if available).
-
Prime the hemoperfusion cartridge and the blood lines according to the manufacturer's instructions.
-
-
Circuit Connection:
-
Integrate the hemoperfusion cartridge into the Prismaflex blood circuit, typically after the blood pump.
-
Connect the circuit to the patient's vascular access.
-
-
Therapy Initiation:
-
Start the blood pump at the prescribed flow rate.
-
-
Monitoring:
-
Monitor pressures before and after the adsorbent cartridge to detect potential clotting.
-
Monitor patient vital signs and relevant laboratory values.
-
Quantitative Data and Performance Specifications
The following tables summarize key quantitative data for the Prismaflex system and associated sets relevant to selective apheresis applications.
Table 1: Prismaflex TPE Set Specifications
| Parameter | Prismaflex TPE 1000 Set | Prismaflex TPE 2000 Set |
| Effective Surface Area | 0.15 m² | 0.35 m² |
| Fiber Internal Diameter (wet) | 330 µm | 330 µm |
| Filter Housing Material | Polycarbonate | Polycarbonate |
| Hollow Fiber Material | Polypropylene | Polypropylene |
| Sterilization Mode | Ethylene Oxide | Ethylene Oxide |
Data sourced from Baxter product literature.
Table 2: In Vivo Sieving Coefficients for Prismaflex TPE Sets
| Molecule | Sieving Coefficient |
| Albumin | 0.97 |
| IgG | 1 |
| Apolipoprotein B | 0.95 |
| IgM | 0.92 |
Data based on 19 treatments, as reported in Baxter product literature.
Table 3: Prismaflex TPE Set Operating Parameters
| Parameter | Prismaflex TPE 1000 Set | Prismaflex TPE 2000 Set |
| Minimum Blood Flow Rate | 50 ml/min | 100 ml/min |
| Maximum Blood Flow Rate | 180 ml/min | 400 ml/min |
Data sourced from Baxter product literature.
Table 4: Adsorba C Hemoperfusion Cartridges
| Product | Description |
| PrismafleX Adsorba™ 150 kit | For hemoperfusion on the Prismaflex system. |
| PrismafleX Adsorba™ 300 kit | For hemoperfusion on the Prismaflex system. |
Information based on product listings.[6]
Case Study Highlight: TPE with Prismaflex for Mechanical Red Cell Hemolysis
A case series reported the use of the Prismaflex device with the TPE 2000 filter for pediatric patients with elevated plasma free hemoglobin (PFH) due to mechanical red cell hemolysis.[7] The TPE was performed with a 1 to 1.3 total plasma volume exchange.[7] In one case, the Prismaflex with the TPE 2000 filter was connected in series with an ECMO and CRRT circuit.[7] This demonstrates the adaptability of the Prismaflex system in complex clinical scenarios requiring plasma purification.
Conclusion
The Baxter Prismaflex system, while a cornerstone of CRRT, offers a robust and adaptable platform for selective apheresis. Through its integration with advanced secondary purification technologies like the MARS system and hemoperfusion cartridges, the Prismaflex enables researchers and clinicians to move beyond non-selective plasma exchange to targeted removal of pathogenic molecules. A thorough understanding of the technical principles and operational parameters outlined in this guide is essential for the successful implementation of selective apheresis protocols using the Prismaflex system in both research and clinical settings.
References
- 1. baxter.com [baxter.com]
- 2. baxter.com [baxter.com]
- 3. The MARS System | Vantive Commercial [pro.vantive.com]
- 4. vabletzhtmlcdn.vablet.com [vabletzhtmlcdn.vablet.com]
- 5. m.youtube.com [m.youtube.com]
- 6. indiamart.com [indiamart.com]
- 7. Therapeutic plasma exchange for mechanical red cell hemolysis: A case series - PMC [pmc.ncbi.nlm.nih.gov]
Prisma APH: A Material of Dental Restoration, Not Autoimmune Disease Treatment
Extensive research has revealed that "Prisma APH" is a well-documented microhybrid composite resin material used extensively in the field of dentistry for tooth restorations. There is no scientific evidence to suggest that this compound has any application in the treatment or study of autoimmune diseases. The initial request for an in-depth technical guide on its use in autoimmune disease appears to be based on a misunderstanding of the product's function and field of application.
All credible scientific and technical literature identifies this compound as a light-cured composite used for dental fillings and bonding.[1][2][3][4][5][6][7] Studies on this compound focus on its mechanical and physical properties relevant to dental applications, such as:
-
Shear Bond Strength: Research has investigated the bond strength of this compound to tooth enamel, a critical factor for the longevity of dental restorations.[1]
-
Thermal Behavior: The thermal properties of this compound, including its glass transition temperature and degradation, have been analyzed to understand its stability and performance in the oral environment.[8]
-
Use in Dental Procedures: Literature describes the use of this compound in various dental procedures, including the reconstruction of devitalized teeth and as a core build-up material.[2][9]
-
Biocompatibility in Dentistry: While the release of substances like bisphenol A (BPA) from dental composites has been a topic of study, this is within the context of dental safety and not related to any therapeutic effect in autoimmune diseases.[10]
The search for "this compound" in the context of autoimmune disease, including its mechanism of action, clinical trials, and experimental protocols, yielded no relevant results. The term "Prisma" is also associated with the "Preferred Reporting Items for Systematic Reviews and Meta-Analyses" (PRISMA), a guideline for reporting systematic reviews.[11] This is a methodological tool for research synthesis and is unrelated to the specific product "this compound."
Given the complete lack of evidence for the use of this compound in autoimmune disease, it is not possible to generate the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
We recommend that researchers, scientists, and drug development professionals seeking information on treatments for autoimmune diseases consult resources in the fields of immunology, pharmacology, and clinical medicine for accurate and relevant information on therapeutic agents and their mechanisms of action.
References
- 1. Shear bond strengths of composite to chlorhexidine-treated enamel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstruction of devital teeth using direct fiber-reinforced composite resins: a case report. | Semantic Scholar [semanticscholar.org]
- 3. operativedentistry [operative-dentistry.kglmeridian.com]
- 4. operative-dentistry.kglmeridian.com [operative-dentistry.kglmeridian.com]
- 5. Caulk vs. Crimp | the difference - CompareWords [comparewords.com]
- 6. US6093084A - Device and method for dispensing polymerizable compositions - Google Patents [patents.google.com]
- 7. muslimuniversity.edu.af [muslimuniversity.edu.af]
- 8. researchgate.net [researchgate.net]
- 9. fractures three-months follow-up: Topics by Science.gov [science.gov]
- 10. Estrogenicity of bisphenol A released from sealants and composites: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. operativedentistry [operative-dentistry.kglmeridian.com]
A Technical Deep Dive: Prismaflex APH vs. Centrifugal Apheresis Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental differences between the Baxter Prismaflex system, a membrane-based apheresis technology, and other prominent apheresis systems that primarily utilize centrifugal force. This document will delve into their core mechanisms of action, present comparative quantitative data, and provide insights into the experimental protocols used for their evaluation, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Principles of Apheresis Technologies
Apheresis encompasses a range of procedures where whole blood is drawn from a donor or patient and separated into its constituent components. A specific component is then collected or removed, and the remaining components are returned to the individual. The two primary technologies governing this separation are membrane filtration and centrifugation.
Membrane Filtration Apheresis (mTPE)
Membrane-based therapeutic plasma exchange (mTPE), the technology employed by the Prismaflex system, utilizes a highly permeable filter with a specific pore size to separate plasma from the cellular components of blood.[1] As blood flows through the filter, the smaller plasma molecules pass through the membrane pores, while the larger cellular components, such as red blood cells, white blood cells, and platelets, are retained and returned to the patient.[1][2] An anticoagulant, typically heparin, is used to prevent clotting within the extracorporeal circuit.[1]
Centrifugal Apheresis (cTPE)
Centrifugal TPE (cTPE) systems, such as the Spectra Optia, COBE Spectra, and Amicus, separate blood components based on their differences in density.[1] Whole blood enters a rotating centrifuge, where the centrifugal force causes the denser components (red blood cells) to move to the outer edge, followed by layers of white blood cells, platelets, and the least dense component, plasma, in the center.[1] The desired component is then collected, and the remaining components are reinfused. These systems often use citrate as an anticoagulant.[1]
System Spotlights: Technical Specifications and Mechanisms
Prismaflex System (Membrane-Based)
The Baxter Prismaflex system is a versatile platform capable of performing both Continuous Renal Replacement Therapy (CRRT) and Therapeutic Plasma Exchange (TPE).[3][4] For TPE, it employs a disposable plasma filter, such as the TPE 2000 set, which contains polypropylene hollow fibers.[5][6]
Mechanism of Action: During TPE with the Prismaflex system, whole blood is pumped through the large-pore membrane of the plasma filter.[6] The system's software monitors pressures, including the transmembrane pressure (TMP), to control the rate of plasma filtration.[6] The separated plasma, which may contain pathogenic substances, is discarded, and a replacement fluid (e.g., albumin or fresh frozen plasma) is infused back to the patient along with their cellular components.[6]
Key Technical Specifications (Prismaflex TPE Sets):
| Feature | Prismaflex TPE 1000 Set | Prismaflex TPE 2000 Set |
| Effective Surface Area | 0.15 m² | 0.35 m² |
| Fiber Material | Polypropylene | Polypropylene |
| Blood Volume in Set | 71 ml (±10%) | 125 ml (±10%) |
| Minimum Patient Weight | 9 kg | Adult |
| Max Blood Flow Rate | 180 ml/min | 400 ml/min |
| Min Blood Flow Rate | 50 ml/min | 100 ml/min |
(Data sourced from Baxter product literature)[7][8]
Centrifugal Systems: Spectra Optia, COBE Spectra, and Amicus
These systems represent the cornerstone of centrifugal apheresis technology.
-
Spectra Optia: This is a next-generation system that evolved from the COBE Spectra. It utilizes continuous-flow centrifugation and optical detection technology.[9][10] A key feature is the Automated Interface Management (AIM) system, which uses optical sensors to monitor and automatically adjust the interface between the separated blood components, allowing for precise and efficient collection.[9][11]
-
COBE Spectra: A widely used and established centrifugal system, the COBE Spectra requires more manual control compared to the Spectra Optia.[12] It has been a benchmark for apheresis procedures for many years.
-
Amicus Separator: This system also employs continuous-flow centrifugation to separate blood components by density.[13][14] It is a versatile platform capable of various procedures, including TPE, red blood cell exchange, and mononuclear cell collection.[14]
Quantitative Comparison: Performance Metrics
The choice of an apheresis system is often guided by its efficiency, impact on the patient, and procedural time. The following tables summarize key performance indicators from comparative studies.
Table 1: Plasma Removal Efficiency and Procedure Time
| Parameter | Membrane TPE (mTPE) | Centrifugal TPE (cTPE) | System(s) Compared | Source(s) |
| Plasma Removal Efficiency (PRE) | 27 ± 5% | 84 ± 11% | Octonova (mTPE) vs. Spectra Optia (cTPE) | [15] |
| PRE | 86.8 ± 16.3% | 85.15 ± 17.63% | Fresenius multiFiltrate (mTPE) vs. Spectra Optia (cTPE) | [16] |
| Treatment Time | 132.5 min (median) | 120.0 min (median) | Octonova (mTPE) vs. Spectra Optia (cTPE) | [15] |
| Treatment Time | 116.5 min (median) | 107 min (median) | Fresenius multiFiltrate (mTPE) vs. Spectra Optia (cTPE) | [16] |
Table 2: Impact on Blood Components
| Parameter | Membrane TPE (mTPE) | Centrifugal TPE (cTPE) | System(s) Compared | Source(s) |
| Platelet Loss | 15 ± 9% | 7 ± 9% | Octonova (mTPE) vs. Spectra Optia (cTPE) | [15][17] |
| Hemolysis | Higher susceptibility in some cases | Generally lower | General comparison | [18][19] |
Experimental Protocols: A Methodological Overview
Comparative studies of apheresis systems typically follow a structured protocol to ensure the validity of the results. Below is a generalized methodology based on published research.
Objective: To compare the performance, efficiency, and safety of a membrane-based TPE system (e.g., Prismaflex) with a centrifugal TPE system (e.g., Spectra Optia).
Study Design: A randomized, prospective, crossover study is often employed.[15][17] In this design, patients receive treatment with both types of systems in a randomized order, serving as their own controls.
Patient Population: Patients with a clinical indication for TPE are enrolled after obtaining informed consent.
Procedure:
-
Randomization: Patients are randomly assigned to receive their first TPE session with either the mTPE or cTPE system.
-
Vascular Access: Appropriate vascular access (e.g., central venous catheter) is established.
-
System Priming: The apheresis circuit is primed according to the manufacturer's instructions.
-
Anticoagulation: A standardized anticoagulation protocol is followed for each device (e.g., heparin for mTPE, citrate for cTPE).
-
TPE Procedure: The TPE is performed to exchange a prespecified plasma volume (e.g., 1.2 times the calculated total plasma volume).
-
Data Collection:
-
Procedural Data: Treatment time, blood flow rate, plasma volume processed, and any adverse events are recorded.
-
Blood Sampling: Blood samples are collected before and after the procedure to analyze parameters such as complete blood count (including platelets), coagulation factors, and levels of the specific substance being removed (e.g., antibodies like IgG).
-
-
Crossover: For the subsequent TPE session, the patient is treated with the alternate apheresis system.
-
Data Analysis: Statistical analysis is performed to compare the primary and secondary endpoints between the two systems.
Visualizing the Differences: Workflows and Mechanisms
To further elucidate the operational distinctions, the following diagrams, generated using the DOT language, illustrate the core processes.
References
- 1. emjreviews.com [emjreviews.com]
- 2. researchgate.net [researchgate.net]
- 3. baxter.com [baxter.com]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. Baxter Prismaflex TPE 2000 Set - HealthTech Ghana Limited [healthtechghana.com]
- 6. baxter.com [baxter.com]
- 7. baxter.fi [baxter.fi]
- 8. Baxter Prismaflex TPE 1000 Set - HealthTech Ghana Limited [healthtechghana.com]
- 9. Spectra Optia [terumobct.com]
- 10. Spectra Optia® Apheresis System | Terumopenpol [terumopenpol.com]
- 11. konradscience.com [konradscience.com]
- 12. Prospective randomized and crossover comparison of two apheresis machines for peripheral blood stem cell collection: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Amicus [fresenius-kabi.com]
- 15. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of centrifugal and membrane filtration modalities on therapeutic plasma exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apheresis red blood cells associated with repeated hemolysis during blood priming of the Cellex Photopheresis System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Peripheral Blood Mononuclear Cell Collection
Topic: An Overview of Apheresis Technology for Peripheral Blood Mononuclear Cell (PBMC) Collection
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: Initial searches for a "Prisma APH protocol" indicate a potential reference to the Baxter Prismaflex system. It is important to clarify that the Prismaflex system is primarily designed for Continuous Renal Replacement Therapy (CRRT) and Therapeutic Plasma Exchange (TPE).[1][2][3][4] The collection of peripheral blood mononuclear cells (PBMCs) is typically performed using dedicated apheresis systems. This document will focus on the protocols and performance of a widely used system for this application: the Terumo BCT Spectra Optia™ Apheresis System.
Introduction to Automated PBMC Collection
The isolation of high-quality peripheral blood mononuclear cells (PBMCs) is a critical first step for a wide range of applications, including immunology research, cell-based therapies, and drug discovery. Automated apheresis systems offer a significant advantage over manual density gradient separation by allowing for the processing of larger blood volumes, resulting in a higher yield of PBMCs from a single donor in a closed and controlled environment.
The Terumo BCT Spectra Optia™ Apheresis System is an advanced platform that utilizes continuous-flow centrifugation and optical detection technology for various therapeutic apheresis and cell collection procedures.[5] The system employs an Automated Interface Management (AIM™) system for real-time monitoring and adjustment of the cell interface, ensuring consistent and efficient collection of the target cell population.[5][6] For PBMC collection, the Spectra Optia offers two primary protocols: the Mononuclear Cell (MNC) collection protocol and the Continuous Mononuclear Cell (CMNC) collection protocol.[6][7]
Performance and Data Presentation
The Spectra Optia system provides robust and reproducible performance for the collection of mononuclear cells. The following tables summarize key performance indicators from studies utilizing the MNC and CMNC protocols.
| Parameter | MNC Protocol | CMNC Protocol | Reference |
| Median CD34+ Collection Efficiency (CE2) | 46.3% - 74% | 53.4% - 62.4% | [8][9] |
| Median Product Volume | 360 mL | 220 - 229 mL | [8][10] |
| Median Apheresis Duration | Not consistently reported | 239 min | [10] |
| Product Hematocrit | Not consistently reported | 2.4% | [10] |
| Median Platelet Loss | Not consistently reported | 27.3% | [10] |
Note: Collection efficiency and other parameters can be influenced by various factors, including donor physiology, mobilization regimen (if any), and procedural settings.
Experimental Protocols: PBMC Collection with Spectra Optia
The following sections detail the generalized procedures for PBMC collection using the MNC and CMNC protocols on the Spectra Optia system. Operators should always refer to the official manufacturer's operating manual for detailed instructions and safety information.
I. Pre-Collection Preparation
-
Donor/Patient Evaluation: Assess the donor or patient's medical history, hematological parameters, and venous access.
-
System Setup:
-
Power on the Spectra Optia system and perform all required system checks.
-
Select the appropriate collection protocol (MNC or CMNC).
-
Load the corresponding disposable tubing set (MNC or CMNC/IDL set). The system will automatically recognize the set type.
-
-
Enter Procedural Data: Input donor/patient information, including height, weight, and hematocrit. Enter the desired collection parameters, such as product volume and concurrent plasma collection volume.
-
Anticoagulation: The standard anticoagulant used is Anticoagulant Citrate Dextrose Solution, Formula A (ACD-A). The system will recommend an anticoagulant infusion rate, which can be adjusted by the operator.
II. Mononuclear Cell (MNC) Collection Protocol
The MNC protocol is a dual-stage process that involves accumulating mononuclear cells in a chamber before flushing them into the collection bag.[11]
-
Initiate Procedure: Connect the tubing set to the donor/patient and initiate the apheresis procedure.
-
Cell Separation: Whole blood is drawn from the donor and anticoagulated. The blood then enters the centrifuge, where it is separated into its components based on density.
-
MNC Accumulation: The AIM system identifies and directs the mononuclear cell layer into a dedicated chamber.[11]
-
Collection Flush: Once the chamber is full, the system automatically flushes the collected mononuclear cells into the collection bag.[11] This cycle of accumulation and flushing repeats throughout the procedure.
-
Procedure Monitoring: The operator monitors the collection process through the graphical user interface, which displays real-time data on collection status and allows for adjustments to parameters like collection preference.[11]
-
End of Procedure: Once the target collection volume is reached, the system will initiate the rinseback procedure to return the remaining blood components in the tubing set to the donor/patient.
III. Continuous Mononuclear Cell (CMNC) Collection Protocol
The CMNC protocol utilizes a single-stage, continuous collection method.[6]
-
Initiate Procedure: Similar to the MNC protocol, connect the tubing set to the donor/patient and start the procedure.
-
Continuous Separation and Collection: Anticoagulated whole blood is continuously separated in the centrifuge. The AIM system maintains the stability of the cell interface, and the mononuclear cell layer is continuously pumped directly into the collection bag.[12]
-
Operator Control: The operator can adjust parameters such as the inlet flow rate and the collect pump flow rate to optimize the collection.[6][12]
-
Procedure Monitoring: The system provides real-time monitoring of the interface and collection progress.
-
End of Procedure: Upon reaching the collection target, the system performs the rinseback procedure.
Post-Collection Processing
-
Product Sampling: Aseptically collect a sample from the collection bag for cell counting, viability assessment, and purity analysis (e.g., by flow cytometry).
-
Downstream Applications: The collected PBMC product can then be used for various downstream applications, including cryopreservation, cell culture, or further isolation of specific cell subsets.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Spectra Optia MNC Collection Workflow.
Caption: Spectra Optia CMNC Collection Workflow.
References
- 1. baxter.de [baxter.de]
- 2. baxter.com [baxter.com]
- 3. baxter.com [baxter.com]
- 4. baxterhealthcare.co.uk [baxterhealthcare.co.uk]
- 5. Spectra Optia [terumobct.com]
- 6. Spectra Optia Collection Protocols [terumobct.com]
- 7. Four protocols you may not know you can perform on Spectra Optia [terumobct.com]
- 8. 2017 BMT Tandem Meetings [bmt.confex.com]
- 9. reach.terumo-bct.com [reach.terumo-bct.com]
- 10. Peripheral blood stem cells collection on spectra optia apheresis system using the continuous mononuclear cell collection protocol: A single center report of 39 procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. m.youtube.com [m.youtube.com]
Unraveling the "Prisma APH System": A Guide to Integrated Data Analysis and Biological Investigation
An Important Note on Terminology: Initial research into the "Prisma APH system" has revealed that a single, commercially available or academically defined system with this specific name does not appear to exist. Instead, the terms "Prisma" and "APH" likely refer to two distinct, yet potentially complementary, components within a broader research and drug development workflow.
-
Prisma: In the context of scientific research, "Prisma" most commonly refers to GraphPad Prism , a powerful software package for statistical analysis and data visualization. It is also associated with the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement, a guideline for conducting and reporting systematic literature reviews.
-
APH: In a biological and drug development context, "APH" is a common abbreviation for Aminoglycoside Phosphotransferase , a family of enzymes that confer resistance to aminoglycoside antibiotics.
This document, therefore, presents a conceptual framework and a series of application notes and protocols for a workflow that integrates the principles of robust data analysis and visualization (as embodied by GraphPad Prism) with the study of a relevant biological system, using Aminoglycoside Phosphotransferase (APH) as an example. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and well-documented experimental and analytical pipeline.
Section 1: Application Notes - A Conceptual "this compound" Workflow
The proposed workflow is designed to guide a research project from initial experimental design and data acquisition through to comprehensive statistical analysis and clear, publication-ready visualization. This process is cyclical, with the analysis phase often informing subsequent experiments.
Core Principles
-
Hypothesis-Driven Experimentation: All experimental work should be based on a clear scientific question. For example, "Does novel compound X inhibit the enzymatic activity of APH(3')-IIa?"
-
Rigorous Data Management: Maintain organized records of all experimental conditions and raw data.
-
Appropriate Statistical Analysis: Utilize statistical tests that are appropriate for the type of data being collected.
-
Transparent Reporting: Document all steps of the experimental and analytical process to ensure reproducibility.
Logical Workflow Diagram
The following diagram illustrates the logical flow of a research project within this conceptual framework.
Section 2: Experimental Protocols
This section provides a detailed, hypothetical protocol for a key experiment in the study of APH: determining the inhibitory concentration (IC50) of a novel compound.
Protocol: In Vitro APH Enzymatic Assay for IC50 Determination
Objective: To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of an Aminoglycoside Phosphotransferase.
Materials:
-
Purified APH enzyme
-
Aminoglycoside substrate (e.g., kanamycin)
-
ATP (adenosine triphosphate)
-
Test compound stock solution
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
Detection reagent (e.g., a kinase activity assay kit that measures ADP production)
-
Microplate reader
-
96-well microplates
Procedure:
-
Compound Dilution Series: Prepare a serial dilution of the test compound in the assay buffer. A typical starting point is a 10-point, 2-fold dilution series. Include a "no compound" control.
-
Assay Preparation:
-
In each well of a 96-well plate, add 50 µL of the appropriate compound dilution.
-
Add 25 µL of the APH enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Add 25 µL of a solution containing the aminoglycoside substrate and ATP to each well to start the reaction.
-
-
Reaction Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.
-
Reaction Termination and Detection:
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent, which will quantify the amount of ADP produced (proportional to enzyme activity).
-
-
Data Measurement: Read the plate in a microplate reader at the appropriate wavelength.
Section 3: Data Presentation and Analysis
This section details how to structure and analyze the quantitative data obtained from the experimental protocol using a tool like GraphPad Prism.
Data Structuring
Organize your data in a clear, tabular format. For an IC50 experiment, your table should include the concentration of the test compound and the corresponding enzyme activity measurements.
| Compound Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) |
| 100 | 0.05 | 0.06 | 0.05 |
| 50 | 0.08 | 0.09 | 0.08 |
| 25 | 0.15 | 0.16 | 0.14 |
| 12.5 | 0.28 | 0.30 | 0.29 |
| 6.25 | 0.45 | 0.47 | 0.46 |
| 3.13 | 0.68 | 0.70 | 0.69 |
| 1.56 | 0.85 | 0.88 | 0.86 |
| 0.78 | 0.95 | 0.98 | 0.96 |
| 0 | 1.00 | 1.02 | 1.01 |
Statistical Analysis in GraphPad Prism
-
Data Entry: Enter the data into a new Prism project, using the "XY" data table format. Enter the compound concentrations in the X column and the replicate absorbance values in the Y columns.
-
Data Transformation: Transform the X values to a logarithmic scale (Analyze > Transform > Transform X values to log(X)).
-
Nonlinear Regression:
-
Navigate to "Analyze" and select "Nonlinear regression (curve fit)".
-
Choose the "Dose-response - Inhibition" equation set.
-
Select the "log(inhibitor) vs. response -- Variable slope (four parameters)" model.
-
-
Results Interpretation: Prism will calculate the IC50 value, along with its confidence interval and the R-squared value for the curve fit.
Section 4: Visualization of Signaling Pathways and Workflows
Clear diagrams are essential for communicating complex biological processes and experimental designs. The following diagrams are created using the DOT language and can be rendered with Graphviz.
Signaling Pathway: APH-Mediated Antibiotic Resistance
This diagram illustrates the mechanism of action for an aminoglycoside phosphotransferase.
Experimental Workflow: IC50 Determination
This diagram provides a visual representation of the experimental protocol described in Section 2.1.
Application Notes and Protocols for T-Cell Isolation in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of T-cells is a critical initial step in various immunotherapy research and development applications, most notably for the manufacturing of Chimeric Antigen Receptor (CAR) T-cell therapies. The quality, purity, and viability of the isolated T-cells directly impact the efficacy and safety of the final therapeutic product. This document provides a detailed overview and protocol for the isolation of T-cells, beginning with the collection of mononuclear cells from peripheral blood via apheresis, followed by laboratory-based T-cell enrichment.
While specific instrumentation for apheresis may vary, this guide provides a general framework applicable to systems capable of mononuclear cell collection. The subsequent T-cell isolation protocol is based on widely adopted immunomagnetic separation techniques.
Part 1: Mononuclear Cell Collection via Apheresis
Apheresis is a process where whole blood is drawn from a donor or patient and separated into its components. For the purpose of T-cell isolation, a specific type of apheresis called leukapheresis is performed to collect mononuclear cells (MNCs), which are comprised of lymphocytes (T-cells, B-cells, and NK cells) and monocytes.
Note: While the "Prisma APH" system was specified, publicly available documentation does not detail a specific protocol for T-cell isolation for this instrument. The following is a generalized protocol for mononuclear cell collection that can be adapted for various apheresis systems, such as the Spectra Optia or potentially the Prismaflex system utilizing its therapeutic plasma exchange (TPE) functionalities for cell separation.[1][2][3][4]
Experimental Protocol: Mononuclear Cell Collection
1. Pre-Apheresis Donor/Patient Evaluation:
-
Conduct a thorough medical history and physical examination.
-
Perform a complete blood count (CBC) with differential to determine baseline lymphocyte counts.[5]
-
Assess venous access.
2. Apheresis Procedure:
-
Establish venous access, typically in both arms or through a central venous catheter.
-
Prime the apheresis machine and tubing set according to the manufacturer's instructions.
-
Initiate the automated mononuclear cell collection protocol on the apheresis system. The system will centrifuge the whole blood to separate the buffy coat layer, which is rich in MNCs.
-
The collection process is continuous, with red blood cells, platelets, and plasma being returned to the donor/patient.
-
The procedure duration is typically 2-4 hours, processing a total blood volume determined by the pre-apheresis lymphocyte count and the target cell dose.
-
Collect the MNC product into a sterile collection bag containing an anticoagulant.
3. Post-Apheresis Product Handling:
-
Keep the collected MNC product at room temperature.
-
Transport the product to the laboratory for further processing within a validated timeframe to ensure cell viability.
-
Obtain a sample from the product for cell counting, viability assessment, and immunophenotyping.
Expected Quantitative Data
The quality of the leukapheresis product is assessed based on several parameters. The following table summarizes typical expected outcomes.
| Parameter | Typical Range |
| Product Volume | 100 - 300 mL |
| Total Nucleated Cells (TNC) | 5 - 20 x 10⁹ |
| Mononuclear Cell (MNC) Purity | 70 - 95% |
| CD3+ T-Cell Purity | 20 - 50% of TNC |
| Cell Viability | > 95% |
| Red Blood Cell Contamination | < 10% Hematocrit |
| Platelet Contamination | Variable |
Part 2: T-Cell Isolation from Mononuclear Cell Product
Following apheresis, the collected MNC product contains a mixture of cell types. To enrich for T-cells, a laboratory-based isolation method is required. Immunomagnetic cell separation is a widely used technique that offers high purity and recovery of the target T-cell population.
Experimental Protocol: T-Cell Isolation using Immunomagnetic Separation
This protocol describes a negative selection method, where non-T-cells are labeled with magnetic particles and depleted, leaving a pure, untouched T-cell population.
1. Preparation of Mononuclear Cells:
-
Transfer the apheresis product to a sterile processing bag or conical tubes.
-
Perform a cell count and viability assessment.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove plasma proteins and platelets. Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in buffer to a concentration of 1 x 10⁸ cells/mL.
2. Magnetic Labeling of Non-T-Cells:
-
Add a cocktail of biotin-conjugated antibodies against markers of non-T-cells (e.g., CD14, CD16, CD19, CD36, CD56, CD123, Glycophorin A) to the cell suspension.
-
Incubate for 10-15 minutes at 2-8°C.
-
Wash the cells to remove unbound antibodies.
-
Add anti-biotin magnetic microbeads to the cell suspension.
-
Incubate for 15-20 minutes at 2-8°C.
3. Magnetic Depletion of Labeled Cells:
-
Place the tube containing the cell suspension in a strong magnetic separator.
-
Allow the magnetically labeled cells to adhere to the side of the tube for 5-10 minutes.
-
Carefully collect the supernatant, which contains the unlabeled, enriched T-cells.
-
Perform a second magnetic separation step on the collected supernatant to maximize purity.
4. Post-Isolation Analysis:
-
Perform a cell count and viability assessment of the isolated T-cell fraction.
-
Use flow cytometry to determine the purity of the CD3+ T-cell population and to characterize T-cell subsets (e.g., CD4+, CD8+).
Expected Quantitative Data
The success of the T-cell isolation process is determined by the purity, recovery, and viability of the final T-cell product.
| Parameter | Typical Range |
| Starting CD3+ T-Cell Purity | 20 - 50% of MNCs |
| Final CD3+ T-Cell Purity | > 95% |
| CD3+ T-Cell Recovery | > 80% |
| Cell Viability | > 98% |
Visualizations
Experimental Workflow
Caption: Workflow for T-cell isolation from apheresis to final product.
T-Cell Activation Signaling Pathway
Caption: Key signaling events following T-cell receptor engagement.
References
- 1. baxter.com [baxter.com]
- 2. baxter.com [baxter.com]
- 3. Factors affecting lymphocyte collection efficiency for the manufacture of chimeric antigen receptor T cells in adults with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectra Optia Collection Protocols [terumobct.com]
- 5. Evaluation of peripheral blood mononuclear cell collection by leukapheresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Prisma APH in Hematopoietic Stem Cell Harvesting
Introduction
Principle of Apheresis for HSC Harvesting
Apheresis is a medical technology in which the blood of a donor or patient is passed through an apparatus that separates out one particular constituent and returns the remainder to the circulation. In the context of HSC harvesting, the goal is to collect a sufficient number of CD34+ hematopoietic stem and progenitor cells from the peripheral blood for subsequent transplantation.
General Experimental Workflow
The process of peripheral blood stem cell harvesting can be broken down into three main phases: Mobilization, Collection (Apheresis), and Post-Collection Processing.
Caption: General workflow for hematopoietic stem cell harvesting.
Phase 1: Mobilization
Under normal physiological conditions, the concentration of HSCs in the peripheral blood is low. Mobilization is the process of stimulating the release of large numbers of HSCs from the bone marrow into the bloodstream.
Signaling Pathways in HSC Mobilization
The primary mechanism of HSC mobilization involves the disruption of the CXCL12-CXCR4 axis, which tethers HSCs to the bone marrow niche. Granulocyte-colony stimulating factor (G-CSF) is the most common mobilizing agent. It downregulates the expression of CXCL12 in the bone marrow. Plerixafor, a CXCR4 antagonist, can be used in combination with G-CSF to enhance mobilization, particularly in patients who mobilize poorly.
Caption: Signaling pathways in HSC mobilization.
Experimental Protocol: HSC Mobilization
-
Patient/Donor Evaluation: Assess the overall health of the patient or donor.
-
G-CSF Administration: Administer G-CSF (e.g., Filgrastim) subcutaneously at a dose of 5-10 µg/kg/day for 4-6 consecutive days.
-
Plerixafor Administration (if applicable): For patients with predicted poor mobilization, administer Plerixafor (240 µg/kg) subcutaneously approximately 11 hours before the start of apheresis.
-
Monitoring: Monitor peripheral blood CD34+ cell counts daily, typically starting on day 4 of G-CSF administration. Apheresis is usually initiated when the peripheral blood CD34+ count reaches a target threshold (e.g., >10-20 cells/µL).
Phase 2: Collection (Apheresis)
Once an adequate number of HSCs are circulating in the peripheral blood, the collection process via apheresis can begin.
Experimental Protocol: HSC Collection by Apheresis (General)
Note: This is a generalized protocol and has not been validated for the Prisma APH system.
-
Venous Access: Establish adequate venous access, typically through peripheral veins in both arms or via a central venous catheter.
-
Apheresis Machine Setup: Prime the apheresis circuit according to the manufacturer's instructions. The Prismaflex system utilizes pre-connected TPE sets with automatic recognition.[1]
-
Anticoagulation: Continuous anticoagulation, typically with citrate, is required to prevent clotting in the apheresis circuit.
-
Collection Parameters:
-
Blood Flow Rate: Typically ranges from 50 to 150 mL/min, depending on the patient's size and vascular access.
-
Procedure Duration: Usually 3-5 hours.
-
Volume Processed: Generally 2-3 total blood volumes.
-
-
Product Collection: The mononuclear cell layer, which is rich in HSCs, is selectively collected into a sterile collection bag.
Phase 3: Post-Collection Processing
After collection, the HSC product undergoes further processing before cryopreservation or infusion.
Experimental Protocol: Post-Collection Processing
-
Quality Control:
-
Volume and Cell Counts: Measure the final volume of the collected product and perform a complete blood count (CBC).
-
CD34+ Enumeration: Determine the total number of CD34+ cells in the product using flow cytometry to ensure an adequate dose for transplantation has been collected.
-
-
Cryopreservation: If the cells are not for immediate use, they are cryopreserved using a controlled-rate freezer and stored in liquid nitrogen.
Data Presentation
The following tables summarize typical quantitative data from hematopoietic stem cell harvesting procedures using established apheresis systems. It is important to reiterate that this data is not specific to the this compound system.
Table 1: Typical Mobilization and Collection Parameters
| Parameter | Typical Value/Range |
| G-CSF Dosage | 5-10 µg/kg/day |
| Duration of G-CSF | 4-6 days |
| Target Peripheral Blood CD34+ Count | >10-20 cells/µL |
| Apheresis Blood Flow Rate | 50-150 mL/min |
| Total Blood Volume Processed | 2-3 |
| Procedure Duration | 3-5 hours |
Table 2: Typical Hematopoietic Stem Cell Product Characteristics
| Parameter | Typical Value/Range |
| Product Volume | 100-300 mL |
| Total Nucleated Cells (TNC) | 1-5 x 10^8 cells/kg |
| CD34+ Cells | 2-10 x 10^6 cells/kg |
| Platelet Count | Variable, often reduced |
| Hematocrit | 2-5% |
Conclusion
While the this compound (Prismaflex) system is a capable apheresis platform for therapeutic plasma exchange, its specific use and efficacy for hematopoietic stem cell harvesting are not well-documented in publicly available literature. The general principles, protocols, and data presented here provide a framework for understanding the HSC harvesting process. Researchers, scientists, and drug development professionals interested in utilizing the this compound for this application should consult directly with the manufacturer for specific guidance and validated protocols. Further studies are required to establish the performance characteristics of the this compound system in the context of hematopoietic stem cell collection.
References
Application Notes and Protocols for Therapeutic Plasma Exchange (TPE) using the Prismaflex APHERESIS-TPE System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Plasma Exchange (TPE) is an extracorporeal blood purification technique designed to remove large-molecular-weight substances from plasma.[1] This process is employed in the treatment of various pathological conditions where pathogenic substances, such as autoantibodies or toxins, are present in the circulation. The Prismaflex® system, when equipped with the APHERESIS-TPE disposable set (e.g., TPE 2000), offers a versatile platform for conducting TPE.[2][3][4] This document provides a detailed protocol for performing TPE using the Prismaflex system, aimed at ensuring safe and effective application in a research or clinical setting.
During TPE, blood is drawn from the patient and passed through a plasma filter, which separates the plasma from the cellular components of the blood.[1] The filtered plasma, containing the pathogenic substances, is discarded, and a replacement fluid, such as 5% albumin or fresh frozen plasma (FFP), is infused before the blood is returned to the patient.[1][2]
Key Experimental Protocols
Calculation of Estimated Plasma Volume (EPV)
Accurate calculation of the patient's plasma volume is crucial for determining the exchange volume. The following formula is typically used:
EPV (L) = [Weight (kg) × 0.065] × (1 - Hematocrit) [1]
-
Note: For patients whose actual body weight (ABW) is greater than 140% of their ideal body weight (IBW), a dosing weight should be calculated as follows: Dosing Weight = [(ABW - IBW) × 0.2] + IBW .[1]
The total exchange volume is then determined by multiplying the EPV by the desired number of plasma volumes to be exchanged (typically 1-1.5 volumes per treatment).
Equipment and Supplies
A comprehensive list of necessary equipment and supplies is provided in the table below.
| Category | Item |
| Device | Prismaflex® Control Unit |
| Disposable Set | Prismaflex® APHERESIS-TPE 2000 Set |
| Vascular Access | Appropriate central venous catheter |
| Replacement Fluids | 5% Albumin or Fresh Frozen Plasma (FFP) |
| Priming Solution | 1000 mL bags of 0.9% Sodium Chloride |
| Anticoagulation | Heparin or Citrate solution |
| Ancillary Supplies | Sterile gloves, gowns, masks, antiseptic solution, gauze, syringes, pressure monitoring lines |
Prismaflex System Setup and Priming
-
Power On and System Check: Turn on the Prismaflex® machine and allow it to complete the initial system check.
-
Select Therapy: Choose "TPE" (Therapeutic Plasma Exchange) from the therapy selection menu.
-
Load the TPE Set: Following the on-screen instructions, load the Prismaflex® APHERESIS-TPE 2000 set into the machine. The system will automatically recognize the set.
-
Priming:
-
Connect a 1000 mL bag of 0.9% Sodium Chloride to the priming line.[5]
-
If heparin is to be used for anticoagulation, 5000 units of heparin may be added to the third liter of priming saline.[5]
-
The Prismaflex® system will automatically prime the circuit. Follow the on-screen prompts to complete the priming and testing sequence.
-
After successful priming, the machine will be ready for patient connection.
-
Treatment Initiation and Monitoring
-
Patient Connection: Aseptically connect the arterial (access) and venous (return) lines of the TPE circuit to the patient's vascular access.
-
Initiate Treatment:
-
Set the initial blood flow rate to a low value (e.g., 100 mL/min) and gradually increase to the target rate as tolerated by the patient.[5]
-
Set the plasma removal rate to 0 mL/hr initially.[5]
-
Once the system is stable, begin the plasma removal and replacement according to the prescribed exchange volume and duration.
-
-
Monitoring:
-
Continuously monitor the patient's vital signs (blood pressure, heart rate, temperature).[1]
-
Closely observe the circuit pressures, including access pressure, return pressure, and transmembrane pressure (TMP). The Prismaflex® system provides real-time monitoring of these parameters.
-
Monitor for any signs of adverse reactions, such as allergic reactions or hemodynamic instability.
-
Regularly check the patient's laboratory values, including electrolytes and coagulation status, especially when using citrate anticoagulation.
-
Anticoagulation Protocol
Regional anticoagulation is typically used to prevent clotting within the extracorporeal circuit.[1]
-
Heparin: A common approach is a pre-filter infusion of heparin. A typical starting dose is 10 units/kg/hour, with adjustments made based on coagulation monitoring (e.g., aPTT).[6] A bolus of 30 units/kg (maximum 2000 units) may be administered into the pre-filter port at the start of the procedure.[1]
-
Citrate: Citrate anticoagulation is an alternative, particularly for patients with contraindications to heparin. Citrate is infused into the access line and chelates calcium, preventing coagulation. Calcium must be infused separately into the patient's venous line to prevent systemic hypocalcemia.
Treatment Termination
-
End of Exchange: Once the target plasma exchange volume is reached, stop the plasma removal and replacement pumps.
-
Blood Return: Follow the on-screen instructions to return the blood remaining in the circuit to the patient.
-
Disconnection: Aseptically disconnect the patient from the circuit.
-
Post-Treatment Care: Continue to monitor the patient's vital signs and for any post-procedure complications.
Data Presentation
The following tables summarize key quantitative data for a typical TPE procedure using the Prismaflex® system.
Table 1: Typical TPE Prescription Parameters
| Parameter | Typical Value/Range |
| Blood Flow Rate | 100 - 200 mL/min |
| Plasma Exchange Volume | 1.0 - 1.5 x Estimated Plasma Volume |
| Treatment Duration | 2 - 4 hours |
| Replacement Fluid | 5% Albumin or Fresh Frozen Plasma |
| Anticoagulation | Heparin or Citrate |
Table 2: Monitored Circuit Pressures
| Pressure Parameter | Description |
| Access Pressure | Pressure in the access line from the patient |
| Return Pressure | Pressure in the return line to the patient |
| Transmembrane Pressure (TMP) | Pressure gradient across the filter membrane |
| Filter Pressure Drop | Difference in pressure between the inlet and outlet of the filter |
Table 3: Prismaflex® APHERESIS-TPE 2000 Set Specifications
| Specification | Value |
| Filter Membrane Material | Polypropylene |
| Priming Volume | Varies by set |
| Patient Population | Adults |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a therapeutic plasma exchange procedure using the Prismaflex® system.
Conclusion
The Prismaflex® system provides a reliable and user-friendly platform for performing therapeutic plasma exchange. Adherence to a standardized protocol, including careful patient assessment, proper machine setup, and vigilant monitoring, is essential for ensuring patient safety and achieving the desired therapeutic outcomes. These application notes and protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals utilizing this technology.
References
Application Notes and Protocols for Lymphocyte Collection for CAR-T Therapy Using Apheresis Technology
Disclaimer: While the request specified the Prisma APH system, publicly available, detailed protocols for lymphocyte collection for CAR-T therapy using this specific instrument are limited. The following application notes and protocols are based on the well-documented and closely related Spectra Optia™ Apheresis System (Terumo BCT), a widely used platform for mononuclear cell collection for CAR-T cell manufacturing. The principles and parameters described are considered representative and adaptable for similar apheresis systems. It is crucial to consult the specific instrument's operator's manual and institutional standard operating procedures (SOPs) before implementation.
I. Application Notes
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy that involves the genetic modification of a patient's own T-cells to recognize and eliminate cancer cells.[1] The critical first step in this process is the collection of a sufficient number of healthy and functional lymphocytes from the patient through a procedure called leukapheresis.[1][2] The quality of the starting apheresis product directly impacts the success of the downstream manufacturing process and, ultimately, the efficacy and safety of the final CAR T-cell product.[1]
The apheresis procedure for CAR-T therapy aims to enrich mononuclear cells (MNCs), which include lymphocytes and monocytes, from the patient's peripheral blood while returning other blood components to the patient.[2] The Spectra Optia™ Apheresis System is a centrifugal-based platform that automates this process, offering efficiency, purity, and consistency in cell collections.[3]
Key considerations for successful lymphocyte collection include patient-specific factors (e.g., age, disease type, prior treatments), pre-apheresis blood counts, and the optimization of apheresis parameters to maximize lymphocyte collection efficiency (CE) while ensuring patient safety.[4]
II. Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the Spectra Optia system for mononuclear cell collection for CAR-T therapy. These values can serve as a benchmark for process development and quality control.
Table 1: Lymphocyte Collection Efficiency and Product Characteristics
| Parameter | Median Value | Range | Reference |
| Mononuclear Cell (MNC) Collection Efficiency | 65.4% | - | [5] |
| T-lymphocyte Collection Efficiency | 83.4% | - | [5] |
| CD3+ Lymphocyte Collection Efficiency | 63.7% | 9.56% - 93.6% | [6] |
| CD3+ Lymphocyte Collection Efficiency | 71% | 31% - 96% | [3] |
| Apheresis Product Viability | >99% | - | [3] |
| Target Total Nucleated Cell (TNC) Count | ≥2 x 10⁹ | - | [6] |
| Target CD3+ Lymphocyte Count | ≥1 x 10⁹ | - | [6] |
Table 2: Representative Patient Pre-Apheresis Hematological Parameters
| Parameter | Median Value | Range | Reference |
| Absolute Lymphocyte Count (ALC) | 944 cells/μL | 142 - 6944 cells/μL | [5] |
| CD3+ Lymphocyte Count | 565 cells/μL | 70 - 1345 cells/μL | [6] |
| White Blood Cell (WBC) Count | 6 x 10⁹/L | 2 - 24 x 10⁹/L | [3] |
| Hematocrit | 0.34% | 0.25% - 0.45% | [3] |
| Platelet Count | 185 x 10⁹/L | 94 - 385 x 10⁹/L | [3] |
III. Experimental Protocols
Patient Preparation and Pre-Apheresis Evaluation
-
Informed Consent: Obtain informed consent from the patient after a thorough explanation of the leukapheresis procedure, including potential risks and benefits.
-
Venous Access Assessment: Evaluate the patient's venous access. Adequate peripheral venous access is preferred; however, a central venous catheter may be necessary.[3]
-
Baseline Blood Work: Within 24-48 hours prior to the procedure, collect peripheral blood for a complete blood count (CBC) with differential, and flow cytometry to determine the absolute lymphocyte count (ALC) and CD3+ cell count.[3]
-
Calcium Supplementation: To mitigate citrate toxicity, which can cause numbness and tingling, prophylactic oral calcium supplements may be recommended 2-3 days before the collection.[2]
Apheresis Procedure using the Spectra Optia System (Representative Protocol)
This protocol is based on the Continuous Mononuclear Cell Collection (CMNC) protocol of the Spectra Optia system.
-
System Setup:
-
Power on the Spectra Optia system and perform all required self-checks.
-
Select the "CMNC" or "MNC" collection protocol.
-
Load the appropriate sterile, single-use apheresis tubing set onto the instrument following the manufacturer's instructions. The system will automatically recognize the set.
-
Prime the circuit with sterile saline.
-
-
Patient Connection and Anticoagulation:
-
Connect the patient to the apheresis circuit using the established venous access.
-
Initiate the procedure.
-
Anticoagulant Citrate Dextrose Solution, Solution A (ACD-A) is the standard anticoagulant. The system will automatically manage the infusion rate, typically at a whole blood to anticoagulant ratio of 10:1 to 12:1.
-
-
Collection Parameters:
-
Inlet Flow Rate: Set the initial inlet flow rate based on the patient's tolerance and venous access, typically ranging from 50 to 100 mL/min.
-
Collection Preference: Adjust the collection preference to optimize for lymphocyte collection. This setting influences the position of the collection interface in the separation channel.
-
Automated Interface Management (AIM™): The AIM system will automatically monitor and adjust the interface between the red blood cells and the buffy coat to ensure stable and efficient collection of mononuclear cells.[3]
-
Processed Volume: The total blood volume to be processed is determined based on the pre-apheresis lymphocyte count and the target cell dose. Typically, 1.5 to 2 total blood volumes are processed.
-
-
Monitoring and Management:
-
Continuously monitor the patient for any adverse reactions, such as hypotension, citrate toxicity (tingling, numbness), or chills.
-
Monitor the instrument for alarms and alerts.
-
The procedure duration typically ranges from 2 to 5 hours.[2]
-
-
Product Collection and Post-Procedure:
-
The collected mononuclear cell product is directed into a sterile collection bag.
-
Upon completion of the procedure, disconnect the patient from the system.
-
Obtain a sample from the collection bag for cell counting (TNC, CD3+), viability assessment, and other quality control tests.
-
The final product should have a viability of ≥70%.[6]
-
IV. Visualizations
Caption: Workflow of CAR-T cell therapy from patient to treatment.
Caption: Key steps in the lymphocyte collection apheresis process.
References
Best Practices for Granulocyte Collection Using Apheresis Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Granulocyte transfusions are a critical therapeutic option for patients with severe neutropenia or granulocyte dysfunction who are battling life-threatening infections. The efficacy of this therapy is largely dependent on the quality and quantity of granulocytes collected. This document provides a comprehensive overview of the best practices for granulocyte collection using modern apheresis systems, focusing on optimizing yield, purity, and cell viability. While the term "Prisma APH" was specified, current literature and common practice for granulocyte collection point towards the use of apheresis systems like the Spectra Optia™ and its predecessor, the COBE Spectra. The protocols and data presented here are based on these widely used platforms.
I. Donor Selection and Mobilization
Optimal granulocyte yields begin with appropriate donor selection and effective mobilization of neutrophils into the peripheral blood.
1.1. Donor Eligibility:
-
Donors should meet standard allogeneic donor requirements.[1]
-
ABO compatibility between the donor and recipient is essential due to the significant red blood cell content in the final product.[2][3]
-
For CMV-seronegative recipients, it is best practice to select CMV-seronegative donors to prevent CMV transmission.[1][2][3]
-
Donors may be volunteers from a healthy donor pool or relatives of the patient.[1]
1.2. Mobilization Regimens: To increase the number of circulating neutrophils, donors are typically pre-treated with mobilizing agents. The combination of Granulocyte-Colony Stimulating Factor (G-CSF) and corticosteroids has been shown to be highly effective.[4][5][6]
-
G-CSF (e.g., Lenograstim, Filgrastim): A standard dose is 5-10 µg/kg administered subcutaneously 12-18 hours before apheresis.[1][4]
-
Corticosteroids (e.g., Dexamethasone): An oral dose of 8 mg is often administered concurrently with G-CSF, approximately 12 hours prior to collection.[1] The addition of dexamethasone to G-CSF has been shown to significantly increase granulocyte yields compared to G-CSF alone.[4]
II. Apheresis Procedure Optimization
The apheresis procedure itself is a critical step where several parameters can be adjusted to maximize granulocyte collection efficiency.
2.1. Apheresis Systems:
-
The Spectra Optia™ system is a newer, automated platform that has demonstrated higher collection efficiency for granulocytes compared to the older COBE Spectra system.[7][8][9][10][11][12] Studies have shown the Spectra Optia to be approximately 20-23% more efficient in collecting polymorphonuclear cells (PMNs).[8][10][11]
2.2. Sedimentation Agents:
-
Hydroxyethyl Starch (HES): HES is a sedimentation agent used to improve the separation of granulocytes from red blood cells during apheresis.[7][8][10] However, due to safety concerns and limited availability in some regions, protocols without HES have been developed.[9] The Spectra Optia system has been shown to achieve high collection efficiency even in the absence of HES.[9]
2.3. Key Collection Parameters:
-
Interface Offset (IO): On certain apheresis platforms, adjusting the interface offset can significantly impact collection efficiency. One study demonstrated that a higher interface offset setting (e.g., 35) resulted in a greater granulocyte collection efficiency (60 ± 12%) compared to a lower setting (e.g., 15) (40 ± 17%).[13]
III. Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing different apheresis systems and collection protocols.
Table 1: Comparison of Spectra Optia and COBE Spectra Apheresis Systems
| Parameter | Spectra Optia | COBE Spectra | Reference |
| Collection Efficiency (PMN) | ~53.7% | ~43.2% | [11] |
| Granulocyte Yield per Liter of Blood Processed | Higher | Lower | [10] |
| Red Blood Cell Contamination | Lower | Higher | [8] |
| Platelet Contamination | Lower | Higher | [8] |
| Mononuclear Cell Contamination | Higher | Lower | [8][10] |
Table 2: Impact of Donor Mobilization on Granulocyte Yield
| Mobilization Regimen | Median Granulocyte Yield (x1010) | Reference |
| G-CSF + Dexamethasone | 8.47 | [4] |
| G-CSF alone | 6.65 | [4] |
IV. Experimental Protocols
Protocol 1: Granulocyte Collection with Spectra Optia
Objective: To collect a high-yield granulocyte product for therapeutic use.
Materials:
-
Spectra Optia™ Apheresis System
-
Granulocyte Collection Set
-
Anticoagulant Citrate Dextrose Solution, Formula A (ACD-A)
-
Donor mobilized with G-CSF and Dexamethasone
-
(Optional) Hydroxyethyl Starch (HES)
Procedure:
-
Donor Preparation: Confirm donor eligibility and mobilization regimen. Ensure adequate venous access.
-
System Setup: Prime the Spectra Optia™ system with the granulocyte collection set according to the manufacturer's instructions.
-
Apheresis Program: Select the automated granulocyte collection protocol (e.g., Spectra Optia IDL).[7][8]
-
Procedure Initiation: Connect the donor to the system and initiate the collection process. The system will automatically manage the flow rates and collection parameters.
-
Monitoring: Continuously monitor the donor for any adverse reactions and the system for proper function.
-
Collection Completion: Once the target collection volume or processing volume is reached, the procedure is terminated.
-
Product Handling: The collected granulocyte concentrate should be stored at room temperature (20-24°C) without agitation and transfused as soon as possible, ideally within 24 hours of collection.[3] The product must be irradiated prior to transfusion to prevent transfusion-associated graft-versus-host disease.[3]
V. Visualizations
Diagram 1: Granulocyte Apheresis Workflow
Caption: A high-level overview of the granulocyte collection and transfusion process.
Diagram 2: Factors Influencing Granulocyte Yield
Caption: Key factors that have a significant impact on the final granulocyte yield.
References
- 1. Preparation of granulocyte concentrates by apheresis: collection modalities in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Granulocyte transfusion therapy | Professional Education [professionaleducation.blood.ca]
- 3. A4.1 Granulocytes, Apheresis [transfusionguidelines.org]
- 4. Efficacy and Side Effects of Granulocyte Collection in Healthy Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Granulocyte concentrates from a single high-yield apheresis can be split to support multiple patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized high-dose granulocyte transfusions for the treatment of infections in neutropenic patients: A single-center retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Granulocyte collections: comparison of two apheresis systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of two apheresis systems for granulocyte collection without hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectra Optia granulocyte apheresis collections result in higher collection efficiency of viable, functional neutrophils in a randomized, crossover, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Granulocyte collection using a novel apheresis system eases the procedure and provides concentrates of high quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Granulocyte collection efficiency and yield are enhanced by the use of a higher interface offset during apheresis of donors given granulocyte-colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Plasma Exchange (TPE) on the Prismaflex APH System
Disclaimer: The Prismaflex system is indicated for Continuous Renal Replacement Therapy (CRRT) and Therapeutic Plasma Exchange (TPE).[1][2][3][4] At present, there are no specific manufacturer protocols or commercially available disposable sets designed for performing automated Red Blood Cell Exchange (RCE) on the Prismaflex platform. The following application notes and protocols are therefore focused on Therapeutic Plasma Exchange, a procedure for which the Prismaflex system is fully equipped and indicated.[1][2][3] This document will also provide a general overview of the principles of Red Blood Cell Exchange for informational purposes, with data cited from other apheresis systems.
Part 1: Therapeutic Plasma Exchange (TPE) on the Prismaflex System
Therapeutic Plasma Exchange is an extracorporeal blood purification technique that removes large-molecular-weight substances from plasma. The procedure involves separating plasma from the cellular components of blood using a highly permeable filter.[5] The removed plasma is discarded and replaced with a suitable replacement fluid, such as 5% albumin or fresh frozen plasma (FFP).[5]
Key Indications for TPE:
While a comprehensive list is beyond the scope of this document, TPE is utilized for a variety of conditions where removal of pathogenic substances from the plasma is desired.
Prismaflex TPE Disposable Sets:
The Prismaflex system utilizes specific sets for TPE, primarily the TPE 1000 and TPE 2000.[6][7] The choice between these sets depends on the patient's size and the desired blood flow rates.
| Feature | Prismaflex TPE 1000 Set | Prismaflex TPE 2000 Set |
| Patient Population | Low-body weight patients | Adults |
| Blood Volume in Set | 71 ml (± 10%) | 125 ml (± 10%) |
| Blood Volume in Plasmafilter | 23 ml (± 10%) | 41 ml (± 10%) |
| Effective Surface Area | 0.15 m² | 0.35 m² |
| Minimum Blood Flow Rate | 50 ml/min | 100 ml/min |
| Maximum Blood Flow Rate | 180 ml/min | 400 ml/min |
| The above data is compiled from product specifications for the Prismaflex TPE 1000 and TPE 2000 sets.[7] |
Experimental Protocol: Therapeutic Plasma Exchange (TPE) with Prismaflex
This protocol provides a general guideline for performing TPE using the Prismaflex system. All settings must be prescribed and adjusted by a qualified physician based on the individual patient's clinical condition.
Materials:
-
Prismaflex Control Unit
-
Appropriate vascular access (e.g., dual-lumen central venous catheter)
-
Prescribed replacement fluid (e.g., 5% albumin, Fresh Frozen Plasma)
-
Anticoagulant solution (if prescribed)
-
0.9% Sodium Chloride for priming
Pre-Procedure Setup:
-
Patient Assessment: Verify physician's orders for the TPE procedure, including the volume of plasma to be exchanged and the type of replacement fluid. Obtain baseline vital signs and relevant laboratory values.
-
Machine Preparation: Power on the Prismaflex control unit and follow the on-screen prompts for loading the appropriate TPE disposable set. The system will automatically recognize the set via a barcode reader.[8]
-
Priming: The Prismaflex system automates the priming sequence.[8] Connect the 0.9% Sodium Chloride solution as indicated and initiate the priming process. Ensure all air is purged from the circuit.
Procedural Steps:
-
Patient Connection: Once priming is complete, connect the access and return lines of the TPE set to the patient's vascular access using an aseptic technique.
-
Initiating Treatment: Begin the TPE procedure as per the prescribed settings. The blood pump will start at a default low rate, which can then be gradually increased to the target rate.
-
Monitoring: Continuously monitor the patient's vital signs and the machine's pressure readings (Access, Return, Transmembrane Pressure).
-
Replacement Fluid Management: The Prismaflex system will infuse the replacement fluid to compensate for the plasma being removed.
-
Anticoagulation: If prescribed, an anticoagulant is typically administered pre-filter to prevent clotting within the circuit.
-
Discontinuation: Upon completion of the prescribed plasma exchange volume, follow the on-screen instructions to discontinue the treatment and return the blood from the extracorporeal circuit to the patient.
Illustrative TPE Workflow:
Caption: A simplified workflow diagram for a Therapeutic Plasma Exchange (TPE) procedure using the Prismaflex system.
Part 2: Principles of Red Blood Cell Exchange (RCE) - For Informational Purposes
Red Blood Cell Exchange is a therapeutic apheresis procedure that removes a patient's red blood cells and replaces them with donor red blood cells.[9] This procedure is most commonly used in the management of Sickle Cell Disease (SCD) to reduce the percentage of sickle hemoglobin (HbS) and increase the level of normal hemoglobin (HbA).[9]
Goals of RCE in Sickle Cell Disease:
-
Decrease the concentration of sickle hemoglobin (HbS) to below 30%.[9]
-
Maintain a target total hemoglobin level, typically around 10 g/dL, to avoid hyperviscosity.[9]
Logical Relationship in RCE Decision Making:
Caption: Logical flow from patient condition to the application and outcome of Red Blood Cell Exchange (RCE).
It is important to reiterate that while the principles of RCE are well-established, the Prismaflex system is not designed or indicated for this specific application. The information provided here is for educational context only. For RCE procedures, dedicated apheresis systems with specific protocols and disposable sets for erythrocytapheresis should be utilized.
References
- 1. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 2. baxter.com [baxter.com]
- 3. baxter.com [baxter.com]
- 4. PRISMAFLEX System for Critical Care | Baxter [baxter.com.tw]
- 5. stcmtcc.com [stcmtcc.com]
- 6. medline.com [medline.com]
- 7. baxter.fi [baxter.fi]
- 8. renalcareus.baxter.com [renalcareus.baxter.com]
- 9. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
Methodological Considerations for Utilizing the Prismaflex System in Pediatric Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prismaflex system is a versatile platform for continuous renal replacement therapy (CRRT) and therapeutic plasma exchange (TPE) in critically ill patients. Its application in the pediatric population, ranging from neonates to adolescents, requires specific methodological considerations due to variations in patient size, physiological parameters, and the potential for complications. These application notes provide a comprehensive overview of the key considerations, protocols, and data relevant to the use of the Prismaflex system in pediatric patients.
Key Methodological Considerations
The use of the Prismaflex system in pediatric patients necessitates careful attention to several critical factors to ensure patient safety and therapeutic efficacy.
-
Circuit Selection: The choice of the Prismaflex disposable set is primarily determined by the patient's weight and the required extracorporeal blood volume, which should ideally not exceed 10% of the patient's total blood volume.[1] Smaller circuits, such as the HF20 and M60 sets, are specifically designed for infants and small children.[1][2]
-
Blood Priming: For patients under 15 kg, blood priming of the extracorporeal circuit is often necessary to prevent hypotension and anemia at the initiation of therapy.[3][4] This procedure involves priming the circuit with packed red blood cells (pRBCs), which may require "washing" or dialysis within the circuit prior to patient connection to normalize electrolyte concentrations, particularly potassium.[5]
-
Vascular Access: Adequate vascular access is crucial for successful therapy. The internal jugular vein is the preferred site, followed by the femoral vein.[6] The size of the dual-lumen catheter must be appropriate for the patient's size to ensure adequate blood flow rates and minimize the risk of complications such as thrombosis or bleeding.[1]
-
Anticoagulation: To prevent clotting within the extracorporeal circuit, anticoagulation is essential. The two primary methods are systemic heparinization and regional citrate anticoagulation.
-
Systemic Heparin: Unfractionated heparin is administered as a bolus followed by a continuous infusion to maintain a target activated clotting time (ACT) of 180-220 seconds.[7][8]
-
Regional Citrate: Citrate is infused into the pre-blood pump line, where it chelates ionized calcium, preventing coagulation within the circuit. Calcium is then re-infused into the patient's return line to maintain systemic calcium levels. The Prismaflex system's integrated software can automate the adjustment of citrate and calcium infusion rates.[9] This method is particularly beneficial for patients with a high risk of bleeding.
-
-
Fluid Management: The Prismaflex system allows for precise control of fluid balance. The net fluid removal rate must be carefully prescribed and monitored hourly to avoid rapid fluid shifts and hemodynamic instability.[10]
-
Temperature Control: The extracorporeal circulation of blood can lead to heat loss, particularly in smaller patients. A blood warmer, such as the Prismatherm II, should be used to maintain the patient's temperature.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the Prismaflex system in pediatric patients.
Table 1: Patient and Circuit Characteristics for Pediatric CRRT
| Parameter | Study 1 (HF20 Set)[7] | Study 2 (M10 Circuit)[3] | Study 3 (ST60/ST100 Sets)[9] |
| Patient Age | 4 - 28 months | 4 days - 13 months | 3 - 15 years |
| Patient Weight (kg) | 4 - 14 | 2.6 - 12.5 (mean 5.8) | 15 - 66 |
| Circuit Type | Prismaflex HF20 | PRISMA M10 | Prismaflex ST60 (<25kg), ST100 (>25kg) |
| Extracorporeal Volume (ml) | 60 | Not specified | Not specified |
| Mean Circuit Life (hours) | 49 - 102 (single circuit use) | 28.6 | Not specified |
Table 2: Typical Operating Parameters for Pediatric CRRT
| Parameter | Recommended Range/Value |
| Blood Flow Rate (ml/kg/min) | 3-12 (higher for smaller patients)[1][11] |
| Dialysate Rate (ml/kg/hr) | 20-30 or 2000 ml/1.73 m²/hr[11] |
| Replacement Fluid Rate (ml/kg/hr) | Pre-dilution: 10, Post-dilution: 20[10] |
| Net Fluid Removal Rate (ml/kg/hr) | 1-2 (or as clinically indicated)[1] |
Table 3: Anticoagulation Parameters
| Anticoagulation Method | Parameter | Target Range/Value |
| Systemic Heparin | Bolus (IU/kg) | 50[8] |
| Continuous Infusion (IU/kg/hr) | 20-30[8] | |
| Activated Clotting Time (ACT) | 180-220 seconds[7][8] | |
| Regional Citrate | Initial Citrate Dose (mmol/L of blood) | 2.2[9] |
| Target Circuit Ionized Calcium (mmol/L) | < 0.5[9] |
Experimental Protocols
Protocol 1: Continuous Renal Replacement Therapy (CRRT) using the Prismaflex System
1. Preparation and Priming: 1.1. Turn on the Prismaflex machine and allow it to complete the system check.[12] 1.2. Select 'CRRT' as the therapy and 'CVVHDF' as the initial mode to allow for flexibility.[13] 1.3. Select the appropriate anticoagulation method (Systemic Heparin, Regional Citrate, or No Anticoagulation).[12] 1.4. Aseptically open the selected Prismaflex set (e.g., HF20 for patients <15kg).[13] 1.5. Follow the on-screen instructions to load the filter and tubing set into the machine.[12] 1.6. Spike the priming solution (1L 0.9% NaCl with 5000 IU heparin) and hang the dialysate and replacement fluid bags.[8][12] 1.7. Initiate the automated priming and testing sequence.[12] 1.8. For patients <15kg requiring a blood prime, follow the specific institutional protocol for priming the circuit with pRBCs after the saline prime.[4][5] This may involve dialyzing the blood in the circuit against a potassium-free dialysate to normalize electrolytes before patient connection.[5]
2. Patient Connection and Initiation of Therapy: 2.1. Ensure the patient has appropriate and patent vascular access. 2.2. Following the on-screen prompts, connect the access (red) and return (blue) lines of the Prismaflex circuit to the patient's vascular access catheter.[14] 2.3. Initiate therapy with a low blood flow rate (e.g., 2-3 ml/kg/min) and gradually increase to the prescribed rate as tolerated.[13] 2.4. Set the dialysate, replacement fluid, and net fluid removal rates according to the physician's prescription. 2.5. If using systemic heparin, administer the prescribed bolus and start the continuous infusion. 2.6. If using regional citrate, the Prismaflex software will automatically control the citrate and calcium infusions based on the prescribed settings.[9]
3. Monitoring and Maintenance: 3.1. Monitor the patient's vital signs and hemodynamic status closely, especially during the initiation of therapy.[13] 3.2. Monitor pressures on the Prismaflex screen (access, return, transmembrane) for signs of clotting or access issues.[6] 3.3. Perform hourly checks of the fluid balance and adjust the net fluid removal rate as needed.[10] 3.4. Monitor anticoagulation parameters (ACT for heparin, ionized calcium for citrate) as per institutional protocol.[7][9] 3.5. Regularly assess the vascular access site for signs of infection or thrombosis.
Protocol 2: Therapeutic Plasma Exchange (TPE) using the Prismaflex System
1. Pre-procedure Calculations and Preparation: 1.1. Calculate the patient's estimated plasma volume (EPV) using the formula: EPV (L) = [Weight (kg) * 0.065] x [1 - Hematocrit].[15] 1.2. Determine the total exchange volume, which is typically 1-1.5 times the EPV.[16] 1.3. Prepare the replacement fluid, which is usually 5% albumin or fresh frozen plasma (FFP), depending on the clinical indication.[15][16] 1.4. Set up the Prismaflex machine with the TPE 2000 set, following a similar priming procedure to CRRT but selecting 'TPE' as the therapy.[15][17]
2. Patient Connection and Procedure: 2.1. Connect the Prismaflex circuit to the patient's vascular access. 2.2. Initiate the TPE procedure at a prescribed blood flow rate, which may be lower for smaller patients.[16] 2.3. The Prismaflex system will remove plasma and infuse the replacement fluid simultaneously. 2.4. Anticoagulation with either heparin or citrate is typically used.[15]
3. Monitoring: 3.1. Monitor the patient for signs of hypocalcemia, especially when using citrate anticoagulation and albumin as a replacement fluid.[16] 3.2. Monitor for hemodynamic instability and allergic reactions to the replacement fluid. 3.3. Laboratory monitoring post-procedure is recommended, as electrolyte and coagulation parameters will be altered during the exchange.[16]
Visualizations
References
- 1. kidneyforkids.org [kidneyforkids.org]
- 2. baxter.com [baxter.com]
- 3. Evaluation of the PRISMA M10 circuit in critically ill infants with acute kidney injury: A report from the Prospective Pediatric CRRT Registry Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. crrtonline.com [crrtonline.com]
- 6. crrtonline.com [crrtonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. crrtonline.com [crrtonline.com]
- 10. emeesykidney.nhs.uk [emeesykidney.nhs.uk]
- 11. caybdergi.com [caybdergi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. policy.nshealth.ca [policy.nshealth.ca]
- 14. Procedure: CRRT Accessing and Initiating Treatment | LHSC [lhsc.on.ca]
- 15. stcmtcc.com [stcmtcc.com]
- 16. achpccg.com [achpccg.com]
- 17. baxter.com [baxter.com]
Application Notes and Protocols for Therapeutic Apheresis with the Prismaflex APH System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic apheresis is an extracorporeal blood purification procedure that involves the separation and removal of specific pathogenic components from a patient's or donor's blood, with the remaining components being returned to the individual. This technology is pivotal in the treatment of a variety of autoimmune, hematological, and neurological disorders. For research and drug development, therapeutic apheresis provides a powerful tool to isolate specific blood components, such as plasma, red blood cells, and mononuclear cells, for further investigation, analysis, and use in the development of novel therapies.
The Prismaflex APH (Apheresis) system is a versatile platform capable of performing various therapeutic apheresis procedures.[1][2] This document provides detailed application notes and research protocols for conducting Therapeutic Plasma Exchange (TPE), Red Blood Cell Exchange (RBCx), and Mononuclear Cell (MNC) Collection using the Prismaflex APH system. The protocols are designed for a research setting, providing a framework for standardized procedures to ensure reproducibility and data integrity.
General Principles of Therapeutic Apheresis on the Prismaflex APH System
The Prismaflex system operates on the principle of membrane-based separation.[2] Whole blood is drawn from the patient or donor and passed through a filter containing a semi-permeable membrane. The pores of the membrane allow for the separation of blood components based on their size. The system's software allows for precise control of blood flow rates, anticoagulant infusion, and replacement fluid administration.[3]
Experimental Protocols
Therapeutic Plasma Exchange (TPE)
Therapeutic Plasma Exchange is a procedure where plasma is separated from the blood and replaced with a suitable replacement fluid, such as albumin or fresh frozen plasma.[2]
Objective: To remove pathogenic substances such as autoantibodies, immune complexes, and toxins from the plasma for research analysis or to evaluate the clinical efficacy of their removal.
Materials:
-
Prismaflex APH System
-
Anticoagulant solution (e.g., Anticoagulant Citrate Dextrose Solution, Solution A, USP (ACD-A))
-
Replacement fluid (e.g., 5% Albumin, Fresh Frozen Plasma)
-
Vascular access (e.g., dual-lumen central venous catheter)
-
Sterile drapes, gloves, and personal protective equipment
-
Sample collection tubes
Experimental Workflow for Therapeutic Apheresis:
Caption: General experimental workflow for a therapeutic apheresis procedure.
Procedure:
-
Subject Preparation: Ensure the research subject has provided informed consent and that appropriate vascular access is in place.
-
System Setup:
-
Turn on the Prismaflex APH system and follow the on-screen prompts for system self-tests.
-
Aseptically load the Prismaflex TPE-2000 set onto the machine.[1] The system will automatically recognize the set.
-
Spike the anticoagulant and priming solution bags as indicated by the system.
-
Initiate the automatic priming sequence.
-
-
Programming the Procedure:
-
Enter the subject's hematocrit and weight.
-
Select the desired plasma removal volume and replacement fluid type.
-
Set the blood flow rate, typically starting at a lower rate and gradually increasing as tolerated.
-
Set the anticoagulant infusion rate according to the institutional protocol.
-
-
Initiating the Procedure:
-
Connect the arterial and venous lines of the TPE-2000 set to the subject's vascular access.
-
Start the procedure and monitor the subject and the system closely.
-
-
Sample Collection: Collect plasma samples from the effluent line at specified time points for analysis.
-
Procedure Completion:
-
Once the target plasma volume has been exchanged, the system will automatically enter the return phase.
-
After all blood has been returned to the subject, disconnect the lines and provide appropriate post-procedure care.
-
Data Presentation: TPE Parameters
| Parameter | Value/Range |
| Patient/Donor Data | |
| Weight (kg) | Subject-specific |
| Hematocrit (%) | Subject-specific |
| Prismaflex APH Settings | |
| Blood Flow Rate (mL/min) | 50 - 150 |
| Plasma Removal Rate (mL/min) | 10 - 30 |
| Anticoagulant Infusion Rate (mL/hr) | Protocol-specific |
| Procedure Targets | |
| Plasma Volume to be Exchanged (L) | 1.0 - 1.5 x Total Plasma Volume |
| Replacement Fluid | 5% Albumin or FFP |
Red Blood Cell Exchange (RBCx)
Red Blood Cell Exchange is a procedure that removes a patient's red blood cells and replaces them with donor red blood cells. While the Prismaflex APH system is primarily designed for TPE and CRRT, this protocol is adapted for research-based RBCx.
Objective: To replace a subject's red blood cells with a specific phenotype for research on diseases like sickle cell anemia or malaria, or to study the effects of red blood cell replacement on specific physiological parameters.
Materials:
-
Prismaflex APH System
-
Prismaflex TPE-2000 Set (used off-label for this procedure)
-
Anticoagulant solution (ACD-A)
-
Donor Red Blood Cells (leukoreduced, irradiated, and matched)
-
Vascular access
-
Sterile supplies
-
Sample collection tubes
Procedure:
-
Subject and Donor Unit Preparation: Ensure informed consent and prepare the donor red blood cell units by priming them with a sterile connection to a Y-type tubing set.
-
System Setup: Follow the same setup procedure as for TPE.
-
Programming the Procedure (Adapted):
-
Enter the subject's hematocrit and weight.
-
The "plasma removal" function will be utilized to remove the subject's whole blood, from which the red blood cells will be discarded. The "replacement fluid" will be the donor red blood cells.
-
Set a target "removal" volume based on the desired level of red blood cell exchange.
-
Set the blood flow rate and anticoagulant rate.
-
-
Initiating the Procedure:
-
Connect the subject to the system.
-
Begin the procedure, closely monitoring the subject and the system. The effluent bag will collect the subject's whole blood.
-
Simultaneously, infuse the donor red blood cells through the replacement line.
-
-
Sample Collection: Collect pre- and post-procedure blood samples to analyze hematocrit, hemoglobin S levels (in sickle cell research), or other relevant markers.
-
Procedure Completion: Follow the same completion procedure as for TPE.
Data Presentation: RBCx Parameters
| Parameter | Value/Range |
| Patient/Donor Data | |
| Weight (kg) | Subject-specific |
| Hematocrit (%) | Subject-specific |
| Target Post-Exchange Hematocrit (%) | 27 - 30 |
| Prismaflex APH Settings (Adapted) | |
| Blood Flow Rate (mL/min) | 50 - 100 |
| "Removal" Rate (mL/min) | 10 - 20 |
| Anticoagulant Infusion Rate (mL/hr) | Protocol-specific |
| Procedure Targets | |
| Red Blood Cell Volume to be Exchanged (mL) | Calculated based on target hematocrit |
| Replacement Fluid | Donor Red Blood Cells |
Mononuclear Cell (MNC) Collection
Mononuclear Cell Collection is a procedure to harvest lymphocytes, monocytes, and stem cells from the peripheral blood. This protocol is an adaptation for the Prismaflex APH system for research purposes.
Objective: To collect a population of mononuclear cells for use in cellular therapy research, immunology studies, or drug development assays.
Materials:
-
Prismaflex APH System
-
Prismaflex TPE-2000 Set (used off-label for this procedure)
-
Anticoagulant solution (ACD-A)
-
Collection bag for mononuclear cells
-
Vascular access
-
Sterile supplies
-
Sample collection tubes
Decision-Making Workflow for Apheresis Procedure Selection:
Caption: Decision-making workflow for selecting the appropriate therapeutic apheresis procedure.
Procedure:
-
Subject Preparation: Ensure informed consent and adequate vascular access.
-
System Setup:
-
Follow the same setup procedure as for TPE.
-
Aseptically connect a sterile collection bag to a port on the effluent line using a sterile docking device. This will be used to collect the mononuclear cell layer.
-
-
Programming the Procedure (Adapted):
-
This procedure requires careful manipulation of the blood flow and "plasma removal" rates to concentrate the buffy coat (containing mononuclear cells) at the filter interface. This is a highly manual and observational process on the Prismaflex system.
-
Set a low blood flow rate and a very low "plasma removal" rate.
-
-
Initiating the Procedure:
-
Begin the procedure and visually monitor the filter for the formation of the buffy coat layer.
-
Once a sufficient buffy coat is observed, carefully open the line to the collection bag to divert the cell concentrate. This requires precise clamping and unclamping of the effluent line.
-
-
Sample Collection: Collect aliquots from the collection bag for cell counting, viability analysis, and further processing.
-
Procedure Completion: Follow the same completion procedure as for TPE.
Data Presentation: MNC Collection Parameters (Adapted)
| Parameter | Value/Range |
| Patient/Donor Data | |
| Weight (kg) | Subject-specific |
| Peripheral MNC Count (cells/µL) | Subject-specific |
| Prismaflex APH Settings (Adapted) | |
| Blood Flow Rate (mL/min) | 20 - 50 |
| "Removal" Rate (mL/min) | 1 - 5 |
| Anticoagulant Infusion Rate (mL/hr) | Protocol-specific |
| Procedure Targets | |
| Target MNC Yield (cells) | Protocol-specific |
| Collection Volume (mL) | 50 - 200 |
Safety Considerations
All therapeutic apheresis procedures carry potential risks, including hypotension, citrate toxicity, allergic reactions, and complications related to vascular access. It is imperative that these research protocols are conducted by trained personnel under the supervision of a qualified physician and in accordance with institutional review board (IRB) guidelines. Continuous monitoring of the subject's vital signs and well-being is essential throughout the procedure.
Cellular Signaling Pathway Analysis
The mononuclear cells collected through apheresis are valuable for studying various cellular signaling pathways. For instance, T-cell activation pathways are critical in immunology and cancer research.
Simplified T-Cell Activation Signaling Pathway:
Caption: A simplified diagram of the T-cell activation signaling pathway.
The collected T-cells can be stimulated in vitro, and the activation of these pathways can be assessed by various molecular biology techniques, such as Western blotting, flow cytometry, and gene expression analysis. This allows researchers to investigate the effects of new drugs or therapies on immune cell function.
Conclusion
The Prismaflex APH system provides a flexible platform for conducting various therapeutic apheresis procedures for research purposes. While the system is specifically designed for TPE, with adaptation, it can also be utilized for RBCx and MNC collection. The protocols outlined in this document provide a framework for conducting these procedures in a standardized and reproducible manner, enabling researchers to collect valuable biological samples for a wide range of scientific investigations. It is crucial to acknowledge that the protocols for RBCx and MNC collection are adapted for research and require careful optimization and validation.
References
Troubleshooting & Optimization
troubleshooting common alarms on the Prisma APH system
Welcome to the technical support center for the Prismaflex APH system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common alarms and address frequently asked questions encountered during system operation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers and step-by-step guidance for the most common alarms on the Prismaflex system. Alarms are categorized by the component or pressure reading they relate to.
Pressure Alarms: Access & Return Lines
Question: What does an "Access Pressure Extremely Negative" alarm indicate and how can I resolve it?
An "Access Pressure Extremely Negative" alarm suggests a blockage or restriction in the flow of blood from the patient to the Prismaflex system.
Troubleshooting Steps:
-
Check the Catheter: The patient's vascular access catheter may be positioned against the vessel wall, or it could be kinked.[1] Repositioning the patient or adjusting the catheter may resolve the issue.
-
Inspect for Clots: The catheter lumens may have fibrin coating on the outside or clots on the inside.[1] Flushing the line according to your institution's protocol may be necessary.
-
Examine the Tubing: Ensure all bloodlines are free of kinks and that all clamps and stopcocks are in the open position.[1]
-
Evaluate Blood Flow Rate: The set blood flow rate (BFR) might be too high for the size or condition of the vascular access. Consider reducing the BFR.
Question: I'm getting a "Return Pressure Extremely Positive" alarm. What are the causes and solutions?
This alarm indicates a downstream obstruction or resistance as the blood is returned to the patient.
Troubleshooting Steps:
-
Check for Kinks and Clamps: Inspect the entire return line from the filter back to the patient, ensuring there are no kinks or closed clamps.[1]
-
Assess Catheter Position: Similar to access pressure issues, the return catheter might be positioned against the vessel wall.[1]
-
Inspect for Clots: The return catheter may be clotted.[1] Attempt to flush the line as per protocol.
-
Review Infusions: Any other solutions being infused into the return side of the circuit can increase the return pressure.[1]
Question: What should I do for an "Access Disconnection" or "Return Disconnection" alarm?
These alarms trigger when the pressure reading is near zero, suggesting a possible disconnection in the circuit.[1] This is a critical alarm that requires immediate attention to prevent blood loss.
Troubleshooting Steps:
-
STOP and MUTE: Immediately press the STOP and MUTE softkeys on the interface.[1]
-
Inspect all Connections: Carefully check all luer lock connections on the access and return lines to ensure they are secure.
-
Check Pressure Pods: Ensure the pressure pods are correctly installed in their housings and that the housings are clean.[1]
-
Verify Blood Flow Rate: A BFR that is too low for the vascular access can sometimes trigger this alarm.[1]
A logical workflow for troubleshooting these common pressure-related alarms is outlined in the diagram below.
Filter & System Alarms
Question: The system is showing a "Filter Clotted" or high "Trans-Membrane Pressure (TMP)" alarm. What does this mean?
Trans-Membrane Pressure (TMP) is the pressure difference across the filter membrane and is a key indicator of filter performance.[1] A rising TMP or a "Filter Clotted" alarm suggests that the filter is losing its permeability, often due to protein coating or clot formation.[2]
Troubleshooting Steps:
-
Assess TMP Trend: Never silence a TMP alarm without assessment.[3] Regularly monitor and document the TMP trend; a steady rise may predict imminent filter failure.[3]
-
Lower Blood Flow Rate: As a temporary measure, lowering the BFR may reduce pressure on the filter.[1]
-
Prepare for Set Change: In most cases, a persistent high TMP or "Filter Clotted" alarm indicates the end of the filter's lifespan. Prepare to end the treatment and replace the disposable set.
Question: What causes an "Incorrect Weight Change Detected" alarm?
This cautionary alarm occurs when the weight on one of the fluid scales does not change according to the set flow rates.[1] This can indicate an issue with fluid delivery to or removal from the patient.
Common Causes & Solutions:
| Cause | Solution |
| Kinked or clamped fluid line | Trace the affected fluid line (e.g., dialysate, replacement, effluent) from the bag to the machine and remove any kinks or clamps.[1] |
| Frangible pin in bag not broken | Ensure the breakable pin inside the solution bag's port has been completely snapped.[1] |
| Bags swinging or obstructed | Make sure bags are hanging freely on the scale hooks and are not touching any foreign objects or each other.[1] |
| Leaking fluid line or connection | Inspect all connections for leaks. |
Question: A "Blood Leak Detected" alarm has occurred. Is there always a filter rupture?
Not necessarily. While this alarm can indicate a serious leak of blood into the fluid side of the hemofilter, other factors can trigger the blood leak detector (BLD).[1]
Troubleshooting Steps:
-
Visual Inspection: First, visually inspect the effluent line for any signs of blood. If blood is clearly visible, stop the treatment immediately and do not return the blood to the patient.[2]
-
Check Effluent Line Placement: Ensure the effluent line is correctly installed in the BLD sensor.[1]
-
Consider Other Causes: High concentrations of myoglobin or bilirubin in the patient's blood can sometimes cause a false alarm.[1][2] Debris in the sensor housing can also be a cause.[1]
-
Clean and Normalize: If no blood is visible, you can try cleaning the inside of the detector with isopropyl alcohol and a lint-free cloth.[1] After cleaning, the BLD may need to be normalized through the "SYSTEM TOOLS" menu.[1]
The decision process for a Blood Leak Detected alarm is critical for patient safety.
Question: The machine has a "Voltage Out of Range" or "General System Failure" alarm. What should I do?
These are malfunction alarms that indicate a critical internal system error.[1][4] The device will typically enter a "safe state," stopping all pumps and closing the return line clamp.[4]
Immediate Actions:
-
End Treatment Manually: When these alarms occur, the system may become inoperable.[4][5] You must manually return the blood to the patient using the hand crank, following your institution's protocol.
-
Power Cycle the Device: Turn the machine off and then on again.[5]
-
Call for Service: If the alarm recurs, do not use the machine.[5] It requires attention from a qualified service technician.
Alarm Priority Levels
The Prismaflex system categorizes alarms to indicate their severity. Understanding these levels helps in prioritizing actions.
| Alarm Type | Priority | System Status | Required Action |
| Malfunction | Highest | Treatment Suspended | Immediate action required; patient and system at risk.[1] |
| Warning | High | Treatment Suspended | Immediate action required; patient and system at risk.[1] |
| Caution | Medium | Treatment Continues | Action is needed, but the patient is not at immediate risk.[1] |
| Advisory | Lowest | Treatment Continues | Informs the operator of a condition; no immediate risk.[1] |
References
how to optimize cell collection efficiency with Prisma APH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell collection efficiency using the Prismaflex system for apheresis (APH).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell collection procedures with the Prismaflex system.
| Issue | Potential Cause | Recommended Action |
| Low Cell Yield | Inadequate Mobilization: Insufficient mobilization of target cells from the bone marrow into the peripheral blood. | - Review and optimize the cell mobilization protocol, including the type, dosage, and timing of mobilizing agents. - Assess the patient's response to mobilization agents prior to the collection procedure. |
| Suboptimal Apheresis Parameters: Incorrect settings on the Prismaflex device. | - Ensure the collection parameters (e.g., blood flow rate, collection flow rate, centrifuge speed) are optimized for the specific cell type being collected. - Refer to the Prismaflex operator's manual for guidance on adjusting these parameters.[1][2] | |
| Poor Venous Access: Inadequate blood flow due to small or problematic veins. | - Evaluate the patient's venous access prior to the procedure. - Consider the use of a central venous catheter for optimal and stable blood flow. | |
| Clotting in the System: Formation of clots within the apheresis circuit can trap cells and reduce collection efficiency. | - Ensure adequate anticoagulation throughout the procedure. The Prismaflex system allows for both heparin and citrate anticoagulation.[3][4] - Monitor the system for any signs of clotting, such as increased pressure readings.[5] | |
| High Red Blood Cell (RBC) Contamination | Incorrect Interface Position: The interface between the buffy coat and red blood cells is not correctly positioned in the collection chamber. | - Adjust the interface detector settings on the Prismaflex system to ensure accurate separation of cell layers. |
| High Blood Flow Rate: Excessively high blood flow can lead to turbulence and mixing of cell layers. | - Reduce the blood flow rate to a level that allows for stable and efficient separation. | |
| "Access Pressure" Alarm | Kinked or Obstructed Access Line: The line drawing blood from the patient is bent or blocked. | - Inspect the entire length of the access line for any kinks or obstructions. - Ensure all clamps on the access line are open. |
| Poor Needle/Catheter Placement: The access needle or catheter is not positioned correctly in the vein. | - Assess the needle or catheter placement and adjust as necessary to ensure unobstructed blood flow. | |
| "Return Pressure" Alarm | Kinked or Obstructed Return Line: The line returning blood to the patient is bent or blocked. | - Inspect the entire length of the return line for any kinks or obstructions. - Ensure all clamps on the return line are open. |
| Infiltration at the Return Site: The return needle has dislodged from the vein, causing fluid to leak into the surrounding tissue. | - Immediately stop the procedure and assess the return site. - If infiltration has occurred, discontinue use of that vein and establish a new return access point. | |
| System Malfunction Alarms | Self-Test Failure or Internal Error: The Prismaflex system's internal diagnostics have detected a problem. | - Note the specific error code displayed on the screen.[6] - Follow the on-screen instructions for troubleshooting.[7] - If the alarm persists, contact a qualified service technician for assistance.[8] |
Frequently Asked Questions (FAQs)
1. What is the difference between the Prismaflex system and a dedicated apheresis machine?
The Prismaflex system is a versatile platform capable of performing multiple therapies, including Continuous Renal Replacement Therapy (CRRT) and Therapeutic Plasma Exchange (TPE), in addition to apheresis for cell collection.[9][10] Dedicated apheresis machines are specifically designed for cell collection and may offer more specialized features for this purpose. However, the Prismaflex system provides a flexible solution for institutions that perform various extracorporeal therapies.[3][5]
2. Which disposable set should I use for cell collection with the Prismaflex?
For plasma separation, which is a key step in many cell collection protocols, the Prismaflex TPE 2000 set is indicated for use with the Prismaflex control unit.[5][11] It is essential to consult the official user manuals and guidelines for the most up-to-date information on the appropriate disposables for your specific cell collection application.[1][12]
3. How can I monitor the efficiency of my cell collection in real-time?
While the Prismaflex system provides real-time data on flow rates and pressures, it does not directly measure cell collection efficiency during the procedure.[13] To monitor efficiency, you will need to take samples from the collection bag at various time points and analyze them for the concentration of your target cells.
4. What are the key factors that influence cell collection efficiency?
Several factors can impact the efficiency of cell collection during apheresis. These can be broadly categorized as patient-related and procedure-related.
Factors Influencing Collection Efficiency
| Category | Factor | Impact on Efficiency |
| Patient-Related | Pre-apheresis peripheral blood cell counts | Higher counts of target cells generally lead to higher collection yields. |
| Hematocrit | Higher hematocrit can sometimes negatively impact separation efficiency. | |
| White Blood Cell (WBC) Count | Very high WBC counts can sometimes decrease the efficiency of collecting specific cell subsets. | |
| Patient's underlying disease and prior treatments | Can affect the mobilization and overall health of the cells being collected. | |
| Procedure-Related | Blood flow rate | Needs to be optimized for the specific patient and cell type. |
| Collection flow rate | Directly impacts the volume of the collection product and the concentration of cells. | |
| Anticoagulation | Proper anticoagulation is crucial to prevent clotting and ensure a smooth procedure. | |
| Type of apheresis device and software | Different systems may have varying collection efficiencies. |
5. What is the recommended procedure for priming the Prismaflex system for cell collection?
The priming procedure for the Prismaflex system is guided by on-screen instructions.[7][14] It typically involves priming the disposable set with a saline solution to remove air and ensure the system is ready for the patient's blood. For specific details on priming volumes and steps, always refer to the Prismaflex Operator's Manual.[1][2]
Experimental Protocols
General Protocol for Apheresis using the Prismaflex System
This protocol provides a general overview of the steps involved in a cell collection procedure using the Prismaflex system. Note: This is a generalized protocol and must be adapted to specific institutional procedures and the type of cells being collected.
-
Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Establish adequate venous access, either through peripheral lines or a central venous catheter.
-
Administer any pre-medications as prescribed.
-
-
Prismaflex System Setup:
-
Power on the Prismaflex control unit and follow the on-screen prompts for the initial self-tests.[2]
-
Load the appropriate disposable set (e.g., TPE 2000) onto the machine. The system will automatically identify the set via its barcode.[15]
-
Hang the required solutions, including anticoagulant and collection bags.
-
Initiate the priming sequence as directed by the system.
-
-
Connecting the Patient:
-
Once priming is complete and the system is ready, connect the access and return lines to the patient's venous access.
-
Ensure all connections are secure to prevent air embolism or blood loss.
-
-
Running the Procedure:
-
Enter the prescribed apheresis parameters into the Prismaflex control unit, including blood flow rate, collection rate, and procedure duration.
-
Start the procedure and closely monitor both the patient and the Prismaflex system.
-
Pay close attention to pressures and any alarms that may occur.[13]
-
-
Disconnecting the Patient:
-
Once the desired collection volume is reached or the procedure time is complete, follow the on-screen instructions to end the treatment.
-
The system will guide you through the process of returning the blood remaining in the circuit to the patient.
-
Disconnect the patient and provide appropriate post-procedure care.
-
-
Product Handling:
-
Carefully remove the collection bag from the Prismaflex system.
-
Gently mix the collected product and take samples for quality control analysis.
-
Process or cryopreserve the collected cells according to your specific laboratory protocols.
-
Visualizations
Hematopoietic Stem Cell Mobilization Pathway
The diagram below illustrates the signaling pathways involved in the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood, a critical step before their collection via apheresis. Mobilizing agents like G-CSF trigger a cascade of events that disrupt the interaction between HSCs and the bone marrow niche, primarily by downregulating the CXCR4/SDF-1 axis.
Caption: G-CSF induced mobilization of hematopoietic stem cells.
Prismaflex Apheresis Workflow
This diagram outlines the general workflow of a cell collection procedure using the Prismaflex system, from setup to completion.
Caption: General workflow for a Prismaflex apheresis procedure.
References
- 1. renalcareus.baxter.com [renalcareus.baxter.com]
- 2. scribd.com [scribd.com]
- 3. TPE Filtration Set | Vantive Commercial [pro.vantive.com]
- 4. stcmtcc.com [stcmtcc.com]
- 5. baxter.com [baxter.com]
- 6. MAUDE Adverse Event Report: BAXTER HEALTHCARE CORPORATION PRISMAFLEX HF20; DIALYZER, HIGH PERMEABILITY WITH OR WITHOUT SEALED DIALYSATE SYSTEM [accessdata.fda.gov]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. baxter.com [baxter.com]
- 10. baxterhealthcare.co.uk [baxterhealthcare.co.uk]
- 11. AccessGUDID - DEVICE: PRISMAFLEX TPE 2000 SET (07332414111038) [accessgudid.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. OVERVIEW OF PRISMAFLEX AND PRISMAX | LHSC [lhsc.on.ca]
- 14. researchgate.net [researchgate.net]
- 15. frankshospitalworkshop.com [frankshospitalworkshop.com]
preventing clotting in the Prisma APH circuit during long procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing clotting within the Prisma APH circuit during long procedures.
Troubleshooting Guides
Issue: Suspected Circuit Clotting
Q1: What are the initial signs of potential clotting in the this compound circuit?
A1: Early indications of circuit clotting can manifest as gradual or sudden changes in pressure readings. Key alarms to monitor on the Prismaflex system include:
-
"Filter is Clotting" Advisory: This may be triggered by an increased filter pressure drop or a rise in transmembrane pressure (TMP).[1][2]
-
Increasing Access Pressure (More Negative): This can indicate an obstruction to flow from the patient, which may be related to the access catheter or early clot formation in the access line.
-
Increasing Return Pressure (More Positive): This suggests a blockage in the return line, deaeration chamber, or the patient's return access.[3]
-
Visual Evidence: Inspect the circuit for any visible signs of clots, such as fibrin strands or darkened areas, particularly in the filter and deaeration chamber.[4]
Q2: My Prismaflex is alarming for high return pressure. What steps should I take?
A2: A high return pressure alarm indicates an obstruction downstream of the filter. Follow these steps to troubleshoot:
-
Assess the Patient: Check the patient's access site for any issues such as catheter kinking or malposition.
-
Inspect the Circuit: Visually examine the return line from the filter to the patient for any kinks, clamps, or visible clots.[2]
-
Check the Deaeration Chamber: Ensure the fluid level in the deaeration chamber is appropriate. A low level can lead to air-blood interface issues and clotting.[4]
-
Review Anticoagulation: Verify that the correct anticoagulant is being delivered at the prescribed rate. Inadequate anticoagulation is a primary cause of filter clotting.[4]
-
Consider Circuit Change: If the pressure does not resolve after the above steps, and clotting is suspected, it may be necessary to change the circuit to ensure patient safety and procedural efficacy.[5]
Q3: The "Filter is Clotting" advisory alarm is displayed. What is the appropriate course of action?
A3: This alarm indicates that the filter's performance is declining, likely due to clot formation.
-
Review Pressure Trends: Observe the trend of the filter pressure drop and transmembrane pressure (TMP) to confirm a progressive increase.[1]
-
Evaluate Anticoagulation: Assess the adequacy of the current anticoagulation protocol. This includes verifying the correct dosage and delivery of citrate or heparin. For regional citrate anticoagulation (RCA), check the post-filter ionized calcium (iCa) levels. For heparin, review the activated partial thromboplastin time (aPTT) if being monitored.
-
Optimize Blood Flow: Ensure the prescribed blood flow rate is maintained. Insufficient blood flow can contribute to stasis and clotting.
-
Prepare for a Circuit Change: If the pressure continues to rise and the alarm persists, anticipate the need for a new this compound circuit to avoid complete circuit failure and ensure the continuity of the procedure.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary anticoagulation strategies to prevent clotting in the this compound circuit during long procedures?
A1: The two most common anticoagulation methods for apheresis procedures are regional citrate anticoagulation (RCA) and systemic heparinization.[6]
-
Regional Citrate Anticoagulation (RCA): This is often the preferred method as it anticoagulates the blood only within the extracorporeal circuit.[7] Citrate works by binding to ionized calcium, a necessary component for the coagulation cascade.[7] The Prismaflex system delivers a citrate solution (commonly Acid Citrate Dextrose - ACD-A) pre-blood pump, and calcium is returned to the patient to maintain normal systemic calcium levels.[7]
-
Systemic Heparin Anticoagulation: Heparin is another effective anticoagulant that works by potentiating the activity of antithrombin, which in turn inactivates thrombin and other clotting factors.[6] It is administered systemically, meaning it anticoagulates both the circuit and the patient. This method requires careful monitoring to minimize the risk of bleeding complications.[8]
Q2: What are the key parameters to monitor for each anticoagulation strategy?
A2: Monitoring specific laboratory values is crucial for the safe and effective use of anticoagulants:
-
For Regional Citrate Anticoagulation (RCA):
-
Post-Filter Ionized Calcium (iCa): The primary target for effective circuit anticoagulation. The goal is to maintain a low iCa level in the circuit to prevent clotting.
-
Systemic Ionized Calcium (iCa): Monitored to ensure the patient's calcium levels remain within the normal range.
-
-
For Systemic Heparin Anticoagulation:
-
Activated Partial Thromboplastin Time (aPTT): Often used to monitor the anticoagulant effect of heparin, though a specific target range may vary based on the institutional protocol.
-
Platelet Count: Monitored to detect heparin-induced thrombocytopenia (HIT), a rare but serious complication.
-
Q3: Can both citrate and heparin be used together?
A3: In certain situations, a combination of citrate and heparin may be used. This approach might be considered in cases of insufficient anticoagulation with citrate alone, especially in procedures with a high risk of clotting.[8]
Data Presentation
Table 1: Anticoagulation Parameters for this compound Procedures
| Parameter | Regional Citrate Anticoagulation (RCA) | Systemic Heparin Anticoagulation |
| Anticoagulant | Acid Citrate Dextrose - Formula A (ACD-A) | Unfractionated Heparin |
| Mechanism of Action | Chelates ionized calcium, inhibiting the coagulation cascade.[7] | Potentiates antithrombin, inactivating thrombin and other clotting factors.[6] |
| Typical Administration | Continuous infusion via the Pre-Blood Pump (PBP) on the Prismaflex.[7] | Initial bolus followed by a continuous infusion. |
| Monitoring Target (Circuit) | Post-filter ionized calcium (iCa): 0.25-0.35 mmol/L.[7] | N/A |
| Monitoring Target (Systemic) | Systemic ionized calcium (iCa) within normal physiological range. | aPTT (if monitored, target range as per institutional protocol). |
| Key Advantages | Regional effect (reduced risk of systemic bleeding).[9] | Well-established, readily available. |
| Potential Complications | Hypocalcemia, hypernatremia, metabolic alkalosis.[9][10] | Bleeding, Heparin-Induced Thrombocytopenia (HIT). |
Experimental Protocols
Protocol 1: Regional Citrate Anticoagulation (RCA) Initiation
-
Baseline Labs: Prior to starting the procedure, obtain baseline systemic ionized calcium, electrolytes, and acid-base status.
-
Citrate Solution: Use a commercially prepared Acid Citrate Dextrose - Formula A (ACD-A) solution.
-
Prismaflex Setup: Program the Prismaflex to deliver the citrate solution via the Pre-Blood Pump (PBP). The initial citrate dose is typically prescribed by a physician based on the blood flow rate.
-
Calcium Replacement: Simultaneously, initiate a calcium gluconate or calcium chloride infusion through a separate central venous line to maintain the patient's systemic ionized calcium within the normal range.[10]
-
Monitoring:
-
Measure the post-filter ionized calcium 30-60 minutes after initiation and then every 4-6 hours, adjusting the citrate rate to maintain the target range (e.g., 0.25-0.35 mmol/L).[7]
-
Measure systemic ionized calcium and electrolytes every 4-6 hours, adjusting the calcium infusion rate as needed.
-
Protocol 2: Systemic Heparin Anticoagulation Initiation
-
Baseline Labs: Obtain baseline aPTT and platelet count.
-
Heparin Bolus: Administer an initial intravenous bolus of unfractionated heparin as prescribed (e.g., 30 units/kg).[11]
-
Heparin Infusion: Immediately following the bolus, commence a continuous intravenous infusion of heparin at the prescribed rate (e.g., 10 units/kg/hour).[12]
-
Monitoring:
-
Monitor aPTT (if required by protocol) 4-6 hours after initiation and after any dose change, adjusting the infusion rate to achieve the target range.
-
Monitor platelet counts regularly to screen for HIT.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Prismaflex pressure alarms indicating potential circuit clotting.
Caption: Simplified signaling pathways of citrate and heparin anticoagulation in preventing clot formation.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. scribd.com [scribd.com]
- 3. renalcareus.baxter.com [renalcareus.baxter.com]
- 4. frankshospitalworkshop.com [frankshospitalworkshop.com]
- 5. scribd.com [scribd.com]
- 6. marketplace.aabb.org [marketplace.aabb.org]
- 7. lhsc.on.ca [lhsc.on.ca]
- 8. Anticoagulation Techniques in Apheresis: From Heparin to Citrate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regional citrate anticoagulation for PrismaFlex continuous renal replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stcmtcc.com [stcmtcc.com]
- 12. wacountry.health.wa.gov.au [wacountry.health.wa.gov.au]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing patient-related complications during apheresis procedures using the Prisma APH system. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound system in a research setting?
The this compound system is a versatile platform capable of performing Therapeutic Plasma Exchange (TPE), a procedure to remove pathogenic substances from plasma.[1] In a research and drug development context, it can be used for:
-
Studying the removal of specific circulating molecules (e.g., antibodies, inflammatory mediators, toxins).
-
Evaluating the impact of removing these substances on disease models.
-
Preclinical safety and efficacy studies of new therapeutic agents that may be cleared by apheresis.
-
Developing and testing novel apheresis-based therapies.
Q2: What are the most common patient-related complications during Therapeutic Plasma Exchange (TPE)?
During TPE, common complications are often mild and manageable. These can include hypotension (a temporary drop in blood pressure), allergic reactions to replacement fluids, and electrolyte imbalances causing muscle cramps.[2] More serious, though less common, risks involve issues with vascular access, such as infection or thrombosis (blood clotting).[3]
Q3: How does the this compound system monitor for potential complications?
The system is equipped with a sophisticated alarm system that continuously monitors pressures within the extracorporeal circuit, including access, return, and transmembrane pressures (TMP).[4] It also features an air bubble detector and a blood leak detector to ensure patient safety.[4] The software uses these monitored pressures to calculate and display trends, providing early warning of potential issues like filter clotting.[5]
Troubleshooting Guides
This section provides systematic guidance for identifying and resolving common alarms and complications that may arise during your experiments.
Pressure-Related Alarms
Pressure alarms are the most frequent alerts on the this compound system. They indicate a potential obstruction or issue with blood flow in the circuit.
1. "Access Pressure Too Negative" Alarm
This alarm suggests a blockage or restriction in the flow of blood from the patient to the this compound machine.
-
Question: What should I do if I encounter an "Access Pressure Too Negative" alarm?
-
Answer:
-
Check the Access Line: Immediately inspect the access line from the patient to the machine for any visible kinks or clamps and rectify them.
-
Assess the Vascular Access Site: Ensure the catheter has not migrated or is positioned against a vessel wall. Gentle repositioning of the patient or the catheter may resolve the issue.
-
Evaluate for Clotting: Aspirate the access lumen of the catheter to check for clots. If a clot is suspected, follow your institution's protocol for catheter clearance.
-
Review Blood Flow Rate: A blood flow rate that is too high for the vascular access to support can trigger this alarm. Consider reducing the prescribed blood flow rate.
-
2. "Return Pressure Too Positive" Alarm
This alarm indicates a potential obstruction in the blood path from the machine back to the patient.
-
Question: How do I troubleshoot a "Return Pressure Too Positive" alarm?
-
Answer:
-
Check the Return Line: Visually inspect the entire return line for any kinks or closed clamps.
-
Examine the Vascular Access: Ensure the return catheter is patent and not kinked or obstructed.
-
Look for Clots: Check for any visible clots in the return line or deaeration chamber.
-
Consider the Filter: A rising return pressure can be an early sign of filter clotting. Monitor the filter's appearance and other pressure readings, such as Transmembrane Pressure (TMP).
-
3. "Transmembrane Pressure (TMP) Too High" Alarm
The TMP reflects the pressure difference across the filter membrane and is a key indicator of filter performance and potential clotting. A steady increase in TMP is expected as the filter is used, but a rapid rise is an alarm condition.
-
Question: What steps should I take for a "TMP Too High" alarm?
-
Answer:
-
Assess for Filter Clotting: A high TMP is the primary indicator that the filter is becoming clogged with proteins and cellular debris, which can lead to clotting.[6]
-
Check Other Pressures: A high TMP combined with a high return pressure often points to an obstruction after the filter.
-
Review Fluid Removal Rates: Excessively high ultrafiltration rates can contribute to a faster rise in TMP.
-
Prepare for a Set Change: If the TMP continues to rise despite troubleshooting, it is likely the filter has clotted, and the disposable set will need to be changed to continue the experiment.
-
Filter and Circuit Complications
1. Filter Clotting
Circuit clotting is a common reason for interrupting an apheresis procedure.
-
Question: How can I prevent and manage filter clotting?
-
Answer:
-
Prevention:
-
Adequate Anticoagulation: Ensure a proper anticoagulation strategy is in place, as this is the leading cause of filter clotting.[4] The this compound system allows for controlled infusion of an anticoagulant.
-
Maintain Blood Flow: Use an appropriate blood flow rate. Higher rates can sometimes reduce the risk of clotting.
-
Pre- vs. Post-Dilution: The use of pre-dilution replacement fluid can sometimes be associated with less filter clotting.
-
-
Management:
-
Monitor Pressures: Keep a close watch on the pressure drop across the filter (Filter Pressure - Return Pressure) and the TMP. A progressive increase indicates developing clots.
-
Visual Inspection: Visually inspect the filter and tubing for dark streaks or solid clot formation.
-
Change the Set: If significant clotting is identified or pressures cannot be controlled, the procedure must be stopped, and the disposable set changed. Do not attempt to return clotted blood to the patient.[7]
-
-
Data Presentation
The following tables provide reference values for common parameters and reported complication rates in clinical TPE, which can serve as a baseline for research applications.
Table 1: Typical Pressure Alarm Limits for Prismaflex System
| Pressure Parameter | Typical Lower Limit | Typical Upper Limit |
|---|---|---|
| Access Pressure | -250 mmHg | N/A |
| Return Pressure | 0 mmHg | +350 mmHg |
| Transmembrane Pressure (TMP) | N/A | +450 mmHg |
| Filter Pressure | N/A | +450 mmHg |
Note: These are general limits and can vary based on the specific set and therapy selected. The machine automatically sets default alarm ranges.
Table 2: Reported Complication Rates in Therapeutic Plasma Exchange
| Complication Type | Reported Incidence per Procedure |
|---|---|
| Minor Complications | |
| Paresthesias (from low calcium) | ~2.7% |
| Allergic Reactions (e.g., Urticaria) | ~1.6% |
| Hypotension (transient) | Varies, often mild |
| Major Complications | |
| Severe Allergic Reaction (Anaphylaxis) | ~0.12% |
| Catheter-Related Infection/Sepsis | ~0.4% - 1.6% |
| Thrombosis (at access site) | Varies with access type |
Data compiled from clinical studies and may vary based on experimental conditions and subject population.[8]
Experimental Protocols & Methodologies
While specific experimental protocols are highly dependent on the research question, the fundamental methodology for performing Therapeutic Plasma Exchange (TPE) with the this compound system involves the following key steps.
General TPE Procedure Methodology:
-
System Preparation:
-
Power on the Prismaflex control unit.
-
Select the "TPE" therapy option.
-
Load the appropriate Prismaflex TPE disposable set (e.g., TPE 2000 set). The system will automatically identify the set via its barcode.[5]
-
Hang the required fluids: replacement solution (e.g., albumin or plasma), and anticoagulant.
-
-
Priming:
-
Initiate the automatic priming sequence as prompted by the on-screen instructions. The system will prime the entire circuit, which takes approximately 10 minutes.[7]
-
During priming, the system performs multiple self-tests to ensure integrity and function.
-
-
Programming Treatment Parameters:
-
Enter the prescribed treatment parameters, including:
-
Blood Flow Rate (typically 100-150 mL/min).
-
Plasma Removal Rate.
-
Replacement Fluid Rate.
-
Anticoagulation Rate.
-
-
The system includes built-in prescription assistance to guide this process.[5]
-
-
Subject Connection:
-
Following strict aseptic technique, connect the access and return lines of the primed circuit to the subject's vascular access.
-
-
Initiating and Monitoring the Experiment:
-
Start the treatment.
-
Continuously monitor the subject's vital signs and the system's pressure readings on the status screen.
-
Respond to any alarms promptly using the troubleshooting guides provided.
-
Collect blood or effluent samples as required by the experimental design.
-
-
Ending the Experiment:
-
Once the target plasma volume has been exchanged or the experimental endpoint is reached, end the treatment.
-
The system will guide you through the process of returning the blood remaining in the circuit to the subject.
-
Disconnect the subject and document all procedure details.
-
Mandatory Visualizations
The following diagrams illustrate key troubleshooting workflows.
Caption: Troubleshooting workflow for an "Access Pressure Too Negative" alarm.
Caption: Troubleshooting workflow for a "Transmembrane Pressure (TMP) Too High" alarm.
References
- 1. baxter.com [baxter.com]
- 2. renalcareus.baxter.com [renalcareus.baxter.com]
- 3. Recommendations for Therapeutic Apheresis by the Section “Preparative and Therapeutic Hemapheresis” of the German Society for Transfusion Medicine and Immunohematology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifeservebloodcenter.org [lifeservebloodcenter.org]
- 5. baxter.com [baxter.com]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Plasma Exchange | Vantive Commercial [pro.vantive.com]
Prisma APH system error code resolution guide
Welcome to the Prisma APH System technical support center. Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal operating temperature and humidity for the this compound System?
A1: The this compound System is designed to operate optimally within a temperature range of 20-25°C (68-77°F) and a relative humidity of 40-60%. Operating the system outside of these ranges may lead to instrument errors and affect data quality.
Q2: How often should I perform system maintenance?
A2: A weekly and monthly maintenance schedule is recommended to ensure optimal performance. Please refer to the this compound System User Manual for detailed maintenance protocols.
Q3: Where can I find the serial number of my this compound System?
A3: The serial number is located on a silver label on the back of the main instrument console, near the power input.
Troubleshooting Guides
Error Code Guide
This section provides solutions to specific error codes that may be displayed on the this compound System's control software.
| Error Code | Description | Possible Causes | Suggested Actions |
| E-101 | Communication Error with APH Headstage | - Loose or damaged headstage cable- APH headstage not properly seated- Software driver issue | 1. Ensure the headstage cable is securely connected to both the headstage and the main unit.2. Power cycle the this compound System.3. Reinstall the APH headstage driver. |
| E-205 | Fluidics Pressure Out of Range | - Clogged fluidics lines- Insufficient or empty buffer reservoirs- Leak in the fluidics system | 1. Run the "Prime" protocol to clear any blockages.2. Check and refill all buffer and solution reservoirs.3. Visually inspect tubing for any leaks or loose connections.[1] |
| E-310 | Temperature Control Failure | - Ambient temperature outside of the optimal range- Malfunction of the temperature control unit | 1. Verify that the laboratory's ambient temperature is within the 20-25°C range.2. Restart the system. If the error persists, contact technical support. |
| E-404 | Plate Handling Error | - Incorrect plate type used- Plate not seated correctly in the holder- Obstruction in the plate handling mechanism | 1. Ensure you are using Prisma-compatible microplates.2. Re-seat the microplate, ensuring it is level and secure.3. Check for any foreign objects in the plate tray. |
Experimental Failures
This section addresses common issues that may lead to failed experiments, even without a specific error code.
Issue: High rate of failed seals during automated patch-clamping.
This is a common issue in automated patch-clamp experiments and can be caused by several factors.
Troubleshooting Workflow:
References
improving the purity of collected cells with Prisma APH
Welcome to the . Here you will find troubleshooting guidance and frequently asked questions to help you improve the purity of your collected cells and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of cells collected with the Prisma APH system?
The expected purity can vary depending on the cell type being isolated and the starting sample heterogeneity. However, with an optimized protocol, the this compound system is designed to achieve high purity levels. Please refer to the table below for general guidance.
| Target Cell Type | Starting Material | Expected Purity Range |
| T Cells (CD3+) | PBMCs | > 95% |
| B Cells (CD19+) | PBMCs | > 95% |
| Monocytes (CD14+) | PBMCs | > 90% |
| NK Cells (CD56+) | PBMCs | > 90% |
| Circulating Tumor Cells | Whole Blood | Highly variable |
Q2: What are the key factors influencing cell purity in a this compound run?
Several factors can impact the final purity of your collected cells. These include the quality of the starting sample, the accuracy of your target cell labeling, the optimization of the this compound run parameters (e.g., flow rate, buffer composition), and the careful removal of non-target cells.
Q3: How can I assess the purity of my collected cells?
Post-collection purity assessment is crucial. The most common method is flow cytometry, using fluorescently labeled antibodies specific to your target cells and potential contaminating cell populations.
Troubleshooting Guides
Low Cell Purity
Problem: The purity of the collected target cells is lower than expected.
| Possible Cause | Recommended Solution |
| Suboptimal Sample Preparation | Ensure the starting cell suspension is a single-cell suspension, free of clumps and debris. Consider including a DNase I treatment step to reduce cell aggregation caused by DNA from dead cells.[1] |
| Non-Specific Antibody Binding | Use an appropriate blocking buffer (e.g., Fc block) before adding your target-specific antibody to prevent non-specific binding to other cells. |
| Insufficient Washing Steps | Increase the number or volume of washes to more effectively remove unbound antibodies and non-target cells. |
| Incorrect Instrument Settings | Verify that the flow rate and other instrument parameters are set according to the recommended protocol for your specific cell type. |
| High Number of Dead Cells | If the initial sample has low viability (<80%), consider performing a dead cell removal step prior to using the this compound system.[1][2] |
| Carryover of Non-Target Cells | Be careful during the collection step to avoid disturbing the fraction containing the non-target cells.[3] |
Low Cell Yield
Problem: The total number of collected target cells is lower than expected.
| Possible Cause | Recommended Solution |
| Under-labeling of Target Cells | Ensure you are using the recommended concentration of the targeting antibody. Titrate the antibody to determine the optimal concentration for your specific cells.[4] |
| Cell Loss During Preparation | Minimize centrifugation steps and handle cells gently to avoid unnecessary cell loss.[2][5] |
| Harsh Enzymatic Digestion | If starting from tissue, optimize the duration and concentration of enzymatic digestion to maximize cell release without compromising viability.[6] |
| Incorrect Flow Rate | A flow rate that is too high may not allow for efficient capture of the target cells. A flow rate that is too low may extend the processing time and impact cell viability. |
| Cell Clumping | Improve sample preparation to minimize clumps, as these can trap target cells and prevent their collection.[7] |
Low Cell Viability
Problem: The collected cells show poor viability.
| Possible Cause | Recommended Solution |
| Extended Protocol Duration | Keep the entire cell collection process as short as possible. Prepare all buffers and reagents in advance. |
| Suboptimal Buffer Temperature | Keep cells on ice or at 4°C throughout the procedure, unless otherwise specified for your cell type.[7] |
| Mechanical Stress | Avoid vigorous pipetting or vortexing. Use wide-bore pipette tips to minimize shear stress on the cells.[5][7] |
| Inappropriate Buffer Composition | Use a calcium-free buffer containing a protein source (e.g., BSA or serum) to maintain cell health. |
| Cryopreservation Issues | If freezing cells post-collection, use a controlled-rate freezer and an appropriate cryoprotectant to ensure high viability upon thawing. |
Experimental Protocols
Protocol: Preparation of a Single-Cell Suspension from PBMCs
-
Start with peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation.
-
Wash the cells by adding 10 volumes of cold PBS containing 2% FBS and centrifuging at 300 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
Filter the cell suspension through a 40 µm cell strainer to remove any remaining clumps.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue staining. The viability should ideally be >90%.
-
Adjust the cell concentration to the recommended density for your this compound protocol.
Protocol: Purity Assessment by Flow Cytometry
-
Take a small aliquot of your starting sample (pre-collection) and your final collected cells (post-collection).
-
Stain the cells with fluorescently labeled antibodies specific for your target cell markers and markers for expected contaminating cells.
-
Include a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with the antibodies according to the manufacturer's instructions, typically for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of target cells in the collected fraction.
Visual Guides
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Logic for Low Cell Purity.
References
- 1. Cell separation: Terminology and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akadeum.com [akadeum.com]
- 3. Troubleshooting Guide: MagCellect Cell Isolation Kits: R&D Systems [rndsystems.com]
- 4. stemcell.com [stemcell.com]
- 5. akadeum.com [akadeum.com]
- 6. Development of a High-Yield Isolation Protocol Optimized for the Retrieval of Active Muscle Satellite Cells from Mouse Skeletal Muscle Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Anticoagulant Management in Prisma APH Procedures
This guide is intended for researchers, scientists, and drug development professionals utilizing Prismaflex systems for therapeutic apheresis (APH) procedures, such as Therapeutic Plasma Exchange (TPE). It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to anticoagulant management.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticoagulant options for Prisma APH procedures?
A1: The two primary anticoagulants used are citrate and heparin.[1][2] Citrate is often the preferred anticoagulant for most apheresis procedures due to its effectiveness and safety profile.[3][4] Heparin is typically reserved for specific membrane-based procedures or when citrate is contraindicated.[1][3]
Q2: How does citrate work as an anticoagulant in the extracorporeal circuit?
A2: Citrate works by chelation, which means it binds to ionized calcium in the blood.[5] Ionized calcium is a critical cofactor in the coagulation cascade. By reducing its availability in the extracorporeal circuit to levels between 0.2-0.3 mmol/L, citrate effectively prevents clotting.[3] This action is localized to the circuit, and the citrate is rapidly metabolized by the patient's liver, kidneys, and skeletal muscle.[3]
Q3: What are the main complications associated with citrate anticoagulation?
A3: The primary complication is hypocalcemia, often referred to as "citrate toxicity".[3] This occurs when the infused citrate binds to the patient's systemic ionized calcium, leading to symptoms like perioral tingling, paresthesias, muscle cramps, and in severe cases, cardiac arrhythmias.[3][6][7] Other potential metabolic disturbances include metabolic alkalosis (as citrate is metabolized to bicarbonate), hypernatremia, and hypomagnesemia.[6]
Q4: When is heparin anticoagulation preferred or required?
A4: Heparin-based anticoagulation is often used for membrane-based plasma exchange systems.[1] It may also be used in combination with citrate to reduce the overall citrate load in certain patients.[1][3] However, heparinization is systemic and carries a higher risk of bleeding complications and heparin-induced thrombocytopenia (HIT).[2][3]
Q5: How is anticoagulation monitored during this compound procedures?
A5: For citrate anticoagulation, the key parameter is the post-filter ionized calcium level, which should be maintained low enough to prevent clotting in the circuit (e.g., <0.4 mmol/L).[8][9] The patient's systemic ionized calcium must also be monitored and maintained within a normal physiological range (e.g., 1.0-1.2 mmol/L) through calcium supplementation.[9] For heparin anticoagulation, monitoring is typically done using Activated Partial Thromboplastin Time (aPTT) or Activated Clotting Time (ACT), with a target range generally 1.5-2.5 times the baseline value.[9]
Troubleshooting Guides
Citrate Anticoagulation Issues
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Patient reports tingling, numbness, or muscle cramps. | Symptomatic Hypocalcemia (Citrate Toxicity) [3][6] | 1. Immediately notify the responsible clinician. 2. Reduce the citrate infusion rate. 3. Verify and, if necessary, increase the calcium replacement infusion rate. 4. Monitor the patient's systemic ionized calcium levels closely.[10] |
| High Transmembrane Pressure (TMP) alarm on the Prismaflex unit. | Filter Clotting [11] | 1. Ensure the post-filter ionized calcium is within the target anticoagulant range (e.g., <0.4 mmol/L).[8] 2. If post-filter ionized calcium is too high, increase the citrate infusion rate as per protocol.[12] 3. Maintain a steady blood flow rate, as fluctuations can affect citrate concentration.[5] 4. If clotting persists, consider a saline flush or filter replacement. |
| Patient develops metabolic alkalosis. | Excessive Citrate Administration/Metabolism [6] | 1. Citrate is metabolized to bicarbonate, which can lead to alkalosis.[6] 2. Review the citrate dose and patient's acid-base status. 3. A reduction in the citrate infusion rate may be necessary. |
| Patient develops severe hypotension and cardiac standstill. | Severe Acute Citrate Toxicity [13] | 1. This is a medical emergency. Stop the procedure and citrate infusion immediately. 2. Administer intravenous calcium (calcium chloride is preferred for rapid correction) as per institutional protocol.[10][13] 3. Initiate CPR and other life-saving measures as required. |
Heparin Anticoagulation Issues
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Bleeding from catheter site or other unexpected bleeding. | Excessive Systemic Anticoagulation [2] | 1. Stop the heparin infusion immediately. 2. Notify the responsible clinician. 3. Monitor aPTT or ACT levels. 4. Prepare protamine sulfate as an antidote if severe bleeding occurs.[2] |
| High Transmembrane Pressure (TMP) alarm on the Prismaflex unit. | Filter Clotting | 1. Check the most recent aPTT or ACT value to ensure it is within the therapeutic range. 2. If sub-therapeutic, administer a heparin bolus and/or increase the infusion rate as per protocol. 3. Ensure adequate blood flow rates. |
| Sudden drop in platelet count. | Heparin-Induced Thrombocytopenia (HIT) [2] | 1. Stop all heparin immediately. 2. Notify the responsible clinician and perform confirmatory testing for HIT. 3. Switch to a non-heparin anticoagulant, such as citrate, if the procedure must continue.[2] |
Experimental Protocols
Protocol 1: Regional Citrate Anticoagulation (RCA) for TPE
Objective: To prevent extracorporeal circuit clotting during TPE using regional citrate anticoagulation.
Methodology:
-
Initiation: Begin a pre-blood pump (PBP) infusion of a citrate-based solution (e.g., 4% trisodium citrate or ACD-A).[3][14] The initial infusion rate is calculated based on the blood flow rate to achieve a target citrate concentration of approximately 3 mmol/L in the circuit blood.[14]
-
Blood Flow: Set the blood flow rate according to patient size and access quality, typically between 100-150 mL/min.[14][15]
-
Monitoring:
-
Measure post-filter ionized calcium 15-30 minutes after initiation and then periodically throughout the procedure. The target is < 0.4 mmol/L to ensure adequate anticoagulation.[8]
-
Simultaneously, monitor the patient's systemic ionized calcium levels.
-
-
Calcium Replacement: Administer a continuous intravenous infusion of calcium (e.g., 10% calcium gluconate) through a separate central line to maintain the patient's systemic ionized calcium within a normal physiological range (e.g., 1.0-1.2 mmol/L).[9] The infusion rate is titrated based on systemic ionized calcium measurements.
-
Adjustments:
-
If the post-filter ionized calcium is above the target range, increase the citrate infusion rate.
-
If the patient's systemic ionized calcium is low, increase the calcium replacement infusion rate.
-
If the patient shows signs of citrate toxicity, decrease the citrate infusion rate and increase the calcium replacement rate.
-
Protocol 2: Systemic Heparin Anticoagulation for TPE
Objective: To prevent extracorporeal circuit clotting during TPE using systemic heparin anticoagulation.
Methodology:
-
Initiation: Administer an initial bolus dose of unfractionated heparin (e.g., 30-60 units/kg) into the circuit.[16]
-
Infusion: Start a continuous infusion of heparin through the Prismaflex syringe pump. The rate is adjusted to maintain the target anticoagulation parameter.
-
Blood Flow: Set the blood flow rate as appropriate for the patient and procedure.
-
Monitoring:
-
Measure aPTT or ACT at baseline and then periodically (e.g., hourly) after initiation.
-
The target aPTT is typically 1.5 to 2.5 times the baseline value.[9]
-
-
Adjustments:
-
If the aPTT or ACT is below the target range, increase the heparin infusion rate.
-
If the aPTT or ACT is above the target range, or if there are signs of bleeding, decrease or temporarily stop the heparin infusion.
-
The heparin infusion is typically stopped about 30 minutes before the end of the procedure.[9]
-
Data Summary
Table 1: Typical Anticoagulation Parameters
| Parameter | Citrate Anticoagulation | Heparin Anticoagulation |
| Anticoagulant Solution | 4% Trisodium Citrate or ACD-A[3][14] | Unfractionated Heparin |
| Target Circuit Level | Post-filter ionized Ca2+ < 0.4 mmol/L[8][9] | aPTT 1.5-2.5x baseline[9] |
| Target Systemic Level | Ionized Ca2+ 1.0-1.2 mmol/L[9] | N/A (Systemic anticoagulation) |
| Initial Bolus | None | 30-60 units/kg[16] |
| Monitoring Frequency | Every 30-60 minutes initially | Every 60 minutes initially |
| Reversal Agent | Calcium Chloride/Gluconate[10] | Protamine Sulfate[2] |
Visualizations
Caption: Anticoagulation decision pathway for this compound.
Caption: Workflow for troubleshooting citrate-induced hypocalcemia.
References
- 1. marketplace.aabb.org [marketplace.aabb.org]
- 2. Frontiers | Anticoagulant regimens for different therapeutic plasma exchange modes [frontiersin.org]
- 3. Anticoagulation Techniques in Apheresis: From Heparin to Citrate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticoagulation techniques in apheresis: from heparin to citrate and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lhsc.on.ca [lhsc.on.ca]
- 6. litfl.com [litfl.com]
- 7. Citrate Toxicity | www.notifylibrary.org [notifylibrary.org]
- 8. Regional citrate anticoagulation in therapeutic plasma exchange with fresh frozen plasma--a modified protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticoagulant regimens for different therapeutic plasma exchange modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Safety and Efficacy of Citrate Anticoagulation in Therapeutic Plasma Exchange: A Clinical Study [mdpi.com]
- 12. achpccg.com [achpccg.com]
- 13. apsf.org [apsf.org]
- 14. Regional Hypertonic Citrate Anticoagulation in Membrane Therapeutic Plasma Exchange: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. achpccg.com [achpccg.com]
- 16. stcmtcc.com [stcmtcc.com]
Navigating Low Cell Yield in Apheresis Collections: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low cell yield during apheresis collections. While the principles discussed are broadly applicable to various apheresis systems, it is crucial to consult the operator's manual for your specific instrument for detailed operational parameters and safety information.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low cell yield in an apheresis collection?
Low cell yield can stem from a variety of factors, which can be broadly categorized as patient-related, procedural, or equipment-related. Patient-specific variables include their underlying disease, age, weight, and prior treatments that may impact the number and quality of circulating target cells.[1] Procedural factors encompass the chosen mobilization regimen, the timing of the collection, and the specific parameters set on the apheresis instrument.[1] Equipment-related issues can range from improper setup to sensor malfunctions.
Q2: How does the pre-apheresis cell count influence the final yield?
The concentration of target cells, such as mononuclear cells (MNCs) or CD34+ cells, in the peripheral blood before starting the collection is a strong predictor of the final product yield.[2] A low pre-collection count will likely result in a lower yield, and in such cases, processing a larger blood volume may be necessary to achieve the target cell dose.[2]
Q3: Can the type of vascular access affect collection efficiency?
Yes, the quality of vascular access is a critical factor. A central venous catheter (CVC) or large-bore peripheral veins are preferred to ensure stable and adequate blood flow rates.[2] Poor access can lead to frequent interruptions, pressure alarms, and a reduced inlet flow rate, all of which can negatively impact collection efficiency and, consequently, the cell yield.
Q4: What is "collection efficiency" and how is it calculated?
Collection efficiency (CE) is a measure of how effectively the apheresis instrument harvests the target cells from the processed blood. It is typically calculated as the total number of target cells in the collection bag divided by the total number of target cells that passed through the instrument. Several factors, including pre-collection hemoglobin levels and the percentage of mononuclear cells, have been shown to be strongly associated with CE.[2]
Q5: Are there any post-collection processing steps that can impact the final cell count?
Absolutely. Post-apheresis procedures such as cell washing, volume reduction, and cryopreservation must be optimized to maximize the recovery of viable cells. Each step carries a risk of cell loss, and standardized, validated protocols are essential to ensure consistency and high recovery rates.
Troubleshooting Low Cell Yield
When faced with a lower-than-expected cell yield, a systematic troubleshooting approach is essential. The following sections provide guidance on identifying and resolving common issues.
Pre-Procedure Checklist
A thorough pre-procedure evaluation can help mitigate many potential causes of low yield.
| Parameter | Recommendation | Rationale |
| Patient Evaluation | Review patient's clinical history, including diagnosis and prior therapies. | Certain diseases and treatments can affect the number and mobilization of target cells. |
| Pre-Apheresis Blood Counts | Obtain a complete blood count (CBC) with differential, and if applicable, a target cell count (e.g., CD34+). | Provides a baseline for predicting yield and adjusting collection parameters.[2] |
| Vascular Access Assessment | Ensure the patient has adequate and stable venous access. | To maintain optimal blood flow rates and minimize procedural interruptions. |
| Mobilization Regimen | Confirm the appropriate mobilization agents were administered at the correct time. | Proper mobilization is critical for increasing the concentration of target cells in the peripheral blood. |
Real-Time Troubleshooting During Collection
Monitoring the procedure closely allows for immediate intervention if issues arise.
| Issue | Potential Cause | Recommended Action |
| Low Inlet Flow Rate | Poor vascular access, kinked lines, or patient discomfort. | Check lines for kinks, reposition the access needle if necessary, and ensure the patient is comfortable. Re-evaluate vascular access if the problem persists. |
| High Return Pressure | Kink in the return line, positional access, or a clot at the return site. | Inspect the return line for any obstructions. Reposition the patient's arm or the return needle. If a clot is suspected, follow institutional protocols. |
| Frequent Alarms (e.g., Pressure, Air Detector) | Improperly seated tubing set, loose connections, or inadequate anticoagulation. | Pause the procedure and carefully inspect the tubing set and all connections. Verify the anticoagulant flow rate and the integrity of the anticoagulant solution. |
| Unstable Interface | Fluctuations in blood flow, patient movement, or incorrect centrifuge speed. | Encourage the patient to remain still. Ensure a consistent inlet flow rate. Refer to the instrument's operator manual for interface adjustment procedures. |
Post-Procedure Analysis
If the final yield is low despite a seemingly smooth collection, a post-procedure review is warranted.
| Area of Investigation | Key Questions |
| Collection Data Review | Was the total blood volume processed sufficient based on the pre-collection counts? Were there significant periods of downtime or low flow rates? |
| Product Quality | Was the product contaminated with a high number of red blood cells or platelets, which could interfere with downstream processing? |
| Downstream Processing | Were there any deviations from the standard operating procedures for cell washing, volume reduction, or cryopreservation? |
Experimental Protocols
Protocol 1: Optimizing Inlet Flow Rate
-
Objective: To determine the optimal inlet flow rate that maximizes collection efficiency without causing patient discomfort or frequent pressure alarms.
-
Methodology:
-
Begin the collection at a conservative inlet flow rate (e.g., 50-60 mL/min).
-
Gradually increase the flow rate in increments of 5-10 mL/min every 15-20 minutes.
-
Monitor the access and return pressures closely with each increase.
-
Observe the patient for any signs of discomfort, such as tingling or numbness at the access site.
-
Record the inlet flow rate at which pressure alarms begin to occur or the patient experiences discomfort.
-
The optimal inlet flow rate will be the highest rate that can be maintained without alarms or patient-related issues.
-
Protocol 2: Calculating Collection Efficiency
-
Objective: To quantify the efficiency of the apheresis collection.
-
Methodology:
-
Obtain a pre-apheresis peripheral blood sample and determine the concentration of the target cell population (cells/µL).
-
Record the total volume of blood processed by the apheresis instrument (in Liters).
-
Obtain a representative sample from the final collection product and determine the total number of target cells.
-
Calculate the total number of target cells that entered the instrument:
-
Pre-apheresis cell count (cells/µL) * Total blood volume processed (L) * 1,000,000 µL/L
-
-
Calculate the Collection Efficiency (CE):
-
(Total target cells in product / Total target cells that entered the instrument) * 100%
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low cell yield in apheresis collections.
Caption: Troubleshooting workflow for low apheresis yield.
References
Technical Support Center: Prisma AP.H® VLC Hybrid Composite
Welcome to the Technical Support Center for Prisma AP.H® VLC Hybrid Composite. This resource is designed for dental professionals to ensure the optimal performance of Prisma AP.H® and to troubleshoot common issues encountered during restorative procedures.
Frequently Asked Questions (FAQs)
Q1: What is Prisma AP.H® VLC Hybrid Composite?
Prisma AP.H® VLC Hybrid Composite is a universal, visible light-cured, radiopaque, resin-based composite material. It is designed for use in both anterior and posterior dental restorations.[1]
Q2: What are the primary indications for using Prisma AP.H®?
Prisma AP.H® is indicated for a wide range of restorative applications, including:
-
Class I and Class II restorations in both primary and permanent molars.[2]
-
Anterior restorations where aesthetics are a key consideration.
-
Repairing chipped or cracked teeth.[3]
-
Closing gaps between teeth (diastemas).[3]
-
Reshaping teeth for improved smile design.[3]
Q3: What is the recommended curing time for Prisma AP.H®?
The curing time for Prisma AP.H® is dependent on the shade of the composite and the intensity of the curing light used. It is crucial to refer to the manufacturer's instructions for specific curing times. As a general guideline, a minimum light output of 550mW/cm² for at least 20 seconds is recommended. Darker shades may require additional curing time.
Q4: Can Prisma AP.H® be used with any dental adhesive?
Prisma AP.H® is chemically compatible with conventional methacrylate-based dentin/enamel adhesives. For optimal results, it is recommended to use a suitable dentin/enamel adhesive from the same manufacturer. Always follow the adhesive manufacturer's directions for use.
Q5: What are the storage recommendations for Prisma AP.H® syringes and Compules® Tips?
To ensure product stability and shelf life, store Prisma AP.H® in a cool, dry place away from direct sunlight. Inadequate storage conditions can shorten the shelf life and may lead to malfunction of the product.
Calibration and Maintenance Best Practices
Proper calibration of curing lights and maintenance of delivery systems are critical for the success of restorations using Prisma AP.H®.
Curing Light Calibration
Why is curing light calibration important?
The effectiveness of the polymerization process of Prisma AP.H® is directly dependent on the intensity and spectral output of the curing light.[4] An underperforming curing light can lead to incomplete polymerization, resulting in compromised physical properties of the restoration, reduced bond strength, and potential restoration failure.[5][6]
How often should a curing light be calibrated?
It is recommended to check the output of your curing light regularly, with some experts suggesting monthly checks.[7] A dental radiometer should be used to measure the light's intensity.[5][7] Follow the manufacturer's recommendations for your specific curing light model regarding calibration frequency.[4]
Curing Light Performance Parameters
| Parameter | Recommended Range/Value | Importance |
| Light Intensity | > 1,000 mW/cm² | Ensures sufficient energy for complete polymerization.[8] |
| Wavelength | 385-515 nm | Must match the photoinitiator in the composite (e.g., camphorquinone).[8] |
| Beam Profile | Uniform | Avoids "hot spots" and ensures even curing across the restoration.[9] |
Composite Dispensing Gun Maintenance
Proper maintenance of the composite dispensing gun ensures accurate and smooth delivery of Prisma AP.H® from the Compules® Tips.
Cleaning and Sterilization Protocol
| Step | Procedure | Rationale |
| Pre-Cleaning | At chairside, wipe off any uncured composite material with a clean, soft cloth.[10] | Prevents material from hardening on the instrument, which is more difficult to remove later. |
| Cleaning | If composite has cured on the dispenser, immerse it in an alcohol-based cleaning solution. Use a non-abrasive tool like a plastic spatula or nylon brush to remove residue.[10] For thorough cleaning, use an ultrasonic cleaner.[10] | Ensures all debris is removed before sterilization. Metal brushes can damage the instrument. |
| Rinsing | Thoroughly rinse the dispenser under running water, preferably deionized water. | Removes any remaining cleaning solution or debris. |
| Drying | Dry the dispenser completely using a lint-free wipe or compressed air.[10][11] | Moisture can interfere with sterilization and lead to corrosion. |
| Sterilization | Bag the clean, dry dispenser and sterilize in an autoclave according to the manufacturer's instructions (e.g., 20 minutes at 121°C/250°F and 15 psi).[11] | Ensures the instrument is sterile for the next patient, preventing cross-contamination. |
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the use of Prisma AP.H®.
Troubleshooting Restoration Failures
Failures in composite restorations are often technique-sensitive.[12] This guide will help you diagnose and prevent common problems.
Caption: Troubleshooting workflow for common composite restoration failures.
Curing Light Calibration and Usage Decision Tree
This diagram provides a logical flow for ensuring your curing light is functioning correctly before each use.
Caption: Decision tree for pre-procedure curing light calibration and usage.
Experimental Protocols
Protocol for Measuring Curing Light Intensity
Objective: To accurately measure the irradiance of a dental curing light to ensure it meets the requirements for polymerizing Prisma AP.H®.
Materials:
-
Dental curing light to be tested
-
Dental radiometer (e.g., Bluephase Meter II, CheckMARC)
-
Infection control barrier for the curing light tip
Methodology:
-
Place a new infection control barrier over the curing light tip, as this is how it will be used clinically.[9]
-
Turn on the radiometer and ensure it is set to the correct measurement mode.
-
Position the curing light guide tip directly and perpendicularly onto the sensor of the radiometer.
-
Activate the curing light for the duration of a typical curing cycle (e.g., 20 seconds).
-
Record the irradiance reading displayed on the radiometer in mW/cm².
-
Repeat the measurement three times to ensure consistency and calculate the average.
-
Compare the average reading to the manufacturer's specifications for the curing light and the minimum requirements for the composite material being used.
-
Maintain a log of the readings for each curing light to track performance over time.[5]
References
- 1. dentalproductshopper.com [dentalproductshopper.com]
- 2. aapd.org [aapd.org]
- 3. What Are the Risks of Bad Composite Bonding? | Nuffield Dental Practice [nuffieldhousedental.com]
- 4. jingnuomedical.com [jingnuomedical.com]
- 5. dentalproductsreport.com [dentalproductsreport.com]
- 6. insidedentistry.net [insidedentistry.net]
- 7. Is your Light Cure working properly? - Trimedi-Dental Materials [trimedi.bio]
- 8. eu.ultradent.blog [eu.ultradent.blog]
- 9. 9 Ways Your Dental Curing Light Could Be Putting Composite Restorations at Risk [bluelightanalytics.com]
- 10. gama.se [gama.se]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. Composite Failures: Causes, Prevention & Clinical Solutions [blogs.dentalkart.com]
Advanced Protocol Hub (APH): A Technical Support Center for Rare Cell Population Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the isolation of rare cell populations. The following information is curated to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps for successful rare cell isolation?
A1: The success of rare cell isolation heavily relies on the initial sample preparation. It is crucial to begin with fresh tissue, ideally processed within six hours of surgical removal, to ensure high cell viability.[1] Proper tissue homogenization is also key; dissecting the tissue into small pieces (approximately 1 mm³) can prevent significant cell loss.[1] For blood samples, collecting them in tubes with an appropriate anticoagulant, like lithium heparin, can help prevent white blood cell clumping before analysis.[2]
Q2: How can I optimize antibody selection for targeting rare cells?
A2: Careful consideration of the antibody and its recognized epitope is essential.[3] Understanding the target protein's function, and subcellular localization will aid in antibody selection.[3] For techniques like immunohistochemistry (IHC), using an immunogen affinity-purified antibody is recommended to decrease background staining and improve specificity.[3] Both monoclonal and polyclonal antibodies have distinct advantages; polyclonal antibodies can enhance a signal by recognizing multiple epitopes, while monoclonal antibodies offer lower lot-to-lot variability and reduced background.[3]
Q3: What are the key parameters to optimize during antibody incubation?
A3: To enhance specific staining and minimize non-specific background, it is important to determine the optimal antibody concentration, diluent, and incubation time.[3] A good starting point for optimization is to vary the antibody concentration while keeping the incubation time constant.[3] Longer incubation periods may increase non-specific signals; therefore, if a lengthy incubation is necessary, performing it at a lower temperature, such as 4°C, is advisable.[3]
Q4: What are some common methods for enriching rare cell populations before final isolation?
A4: Enrichment protocols are often employed to increase the concentration of rare cells, making their subsequent isolation more reliable and less time-consuming.[4] Common pre-analytical methods for processing large sample volumes include the removal of erythrocytes and leukocytes through techniques like lysis, density-based centrifugation, or immunomagnetic separation.[5][6]
Troubleshooting Guides
Low Cell Yield/Recovery
| Potential Cause | Recommended Solution | Citation |
| Improper Tissue Homogenization | Dissect tissue into smaller pieces (~1 mm³) in the presence of a suitable culture system to avoid excessive attrition. | [1] |
| Over-digestion of Tissue | Monitor the digestion process and ensure it does not exceed 60 minutes, or until the solution becomes distinctly turbid. | [1] |
| Incorrect Centrifugation Settings | For single-cell suspensions, pellet the cells for 10 minutes at 240 x g at room temperature. | [1] |
| Cell Loss During Washing Steps | Use a cell strainer to retrieve any floating homogenized tissue from the washing buffer. | [1] |
| Inefficient Cell Loading in Device | Cell-cell dielectric interactions can limit isolation efficiency; aim to complete isolation protocols within approximately 15 minutes to avoid changes in cell properties. | [7] |
Low Purity of Isolated Cells
| Potential Cause | Recommended Solution | Citation |
| Non-specific Antibody Binding | Use a blocking buffer to block non-specific binding sites before primary antibody incubation. | [8] |
| Suboptimal Antibody Dilution | Perform a titration experiment to determine the optimal antibody dilution for your specific cell type and protocol. | [9] |
| Contamination with Non-target Cells | If using depletion methods, ensure the complete removal of non-malignant cells. This may require multiple passages in a culture system with non-cancerous cell depletion (NCCD) treated vessels. | [1] |
| Carryover Contamination | Ensure robust cross-contamination controls are in place to prevent any cellular carryover between wells or assays. | [10] |
Poor Cell Viability
| Potential Cause | Recommended Solution | Citation |
| Harsh Sample Processing | Use gentle pelleting and resuspension techniques. | [1] |
| Suboptimal Tissue Quality | Ensure the tissue is as fresh as possible and has not been damaged by prior treatments like radiation or chemotherapy. | [1] |
| Extended Protocol Duration | Complete isolation protocols promptly to avoid changes in cell dielectric properties associated with ion leakage, which can affect cell health. | [7] |
| Harsh Sorting/Isolation Method | Employ gentle sorting technologies with low pressure (<2 psi) to preserve cell viability and improve outgrowth. |
Experimental Protocols & Workflows
General Workflow for Rare Cell Isolation
This diagram illustrates a typical workflow for isolating rare cells from a biological sample, from initial preparation to downstream analysis.
References
- 1. promocell.com [promocell.com]
- 2. Isolation and analysis of rare cells in the blood of cancer patients using a negative depletion methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
- 4. Cell Isolation | Rare & Single Cells [molecular-machines.com]
- 5. Comparison of sample preparation methods for rare cell isolation in microfluidic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines on antibody use in physiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Rare Cells from Cell Mixtures by Dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 10. sartorius.hr [sartorius.hr]
Validation & Comparative
comparing Prisma APH with other apheresis systems for cell therapy
An Objective Comparison of Apheresis Systems for Cell Therapy Applications
A Guide for Researchers and Drug Development Professionals
An important clarification regarding the requested comparison: Initial searches for "Prisma APH" did not yield information on an apheresis system for cell therapy. Instead, results consistently referred to a dental composite restorative material. This guide therefore focuses on a comparison of other leading apheresis and cell processing systems prominently featured in cell therapy research and clinical applications, for which substantial comparative data is available.
This guide provides a detailed comparison of key apheresis systems used for the collection of mononuclear cells (MNCs), a critical starting material for various cell therapies, including CAR-T cell manufacturing. The comparison focuses on performance metrics, technical attributes, and available experimental data for systems such as the Spectra Optia™, CliniMACS Prodigy®, and others.
Performance Data Summary
The following table summarizes key performance indicators for various apheresis systems based on published studies. These metrics are crucial for selecting the appropriate system for a specific cell therapy application.
| Parameter | Spectra Optia™ | COBE® Spectra | Amicus™ | Fresenius COM.TEC | CliniMACS Prodigy® |
| CD34+ Collection Efficiency (CE2) | Higher than COBE® Spectra[1][2][3][4]; comparable to Amicus™[5] | Lower than Spectra Optia™[1][2][3][4] | Comparable to Spectra Optia™ cMNC[5] | Lower than Spectra Optia™[4] | N/A (Integrated processing system)[6][7] |
| Mononuclear Cell (MNC) Collection Efficiency | Superior to COBE® Spectra[1] | Gold standard for comparison[1] | Data not available in provided results | Data not available in provided results | N/A (Integrated processing system)[6][7] |
| Product Volume | Smaller and more consistent with CMNC protocol compared to MNC protocol[8]; Greater than COBE® Spectra in some studies[2] | Larger than Spectra Optia™ CMNC[8] | Data not available in provided results | Larger than Spectra Optia™[4] | N/A (Final product volume is process-dependent)[9] |
| Platelet Loss/Contamination | Greater platelet loss than Amicus™[5]; Trend of more contaminating platelets than Spectra-Auto[2] | Lower platelet attrition than Spectra Optia™[10] | Significantly lower platelet loss than Spectra Optia™ cMNC[5] | Data not available in provided results | N/A (Integrated processing system)[6][7] |
| Red Blood Cell (RBC) Contamination | Less RBC contamination than COBE® Spectra[10] | More contaminating RBCs than Spectra Optia™[2] | Data not available in provided results | Data not available in provided results | N/A (Integrated processing system)[6][7] |
| Granulocyte Contamination | Lower than COBE® Spectra[1] | Higher than Spectra Optia™[1] | Data not available in provided results | Data not available in provided results | N/A (Integrated processing system)[6][7] |
| Cell Viability | >99% for granulocytes (comparable to COBE® Spectra)[11] | >99% for granulocytes (comparable to Spectra Optia™)[11] | Data not available in provided results | Data not available in provided results | High viability maintained throughout automated process[9] |
| Automation Level | High, with features like automatic interface management[1][10] | Requires more manual control[10] | Data not available in provided results | Data not available in provided results | Fully automated, integrated system for cell processing[6][12] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing results across different apheresis systems. Below are summaries of methodologies cited in the comparative studies.
Comparison of Spectra Optia™ and COBE® Spectra for MNC Collection
A prospective, randomized, crossover study was conducted with 22 healthy donors to compare the mononuclear cell (MNC) collection efficiency of the Spectra Optia™ and COBE® Spectra systems.[1]
-
Subjects: 22 healthy donors.
-
Mobilization: Donors received granulocyte colony-stimulating factor (G-CSF) at 10 mg/kg/day for 5 days.[1]
-
Apheresis Procedure: Each donor underwent two MNC collections, one with each system, with a 2-week washout period in between. The collections were performed on days 5 and 6 after the start of G-CSF mobilization. All procedures processed 1.5 times the total blood volume.[1]
-
Primary Endpoint: CD34+ cell collection efficiency (CE1 and CE2) and yield.[1]
-
Data Analysis: Comparison of collection efficiencies, cell yields, product volumes, and contaminant levels between the two systems.
References
- 1. Newer apheresis system appears superior to standard | MDedge [mdedge.com]
- 2. Prospective randomized and crossover comparison of two apheresis machines for peripheral blood stem cell collection: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Fresenius Com.Tec Cell and Spectra Optia Cell Separators for Autologous and Allogeneic Stem Cell Collections: Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of spectra optia and amicus cell separators for autologous peripheral blood stem cell collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Scaling up and scaling out: Advances and challenges in manufacturing engineered T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2017 BMT Tandem Meetings [bmt.confex.com]
- 9. Development of an automated manufacturing process for large-scale production of autologous T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two apheresis systems during hematopoietic progenitor stem cell collections at a tertiary medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectra Optia granulocyte apheresis collections result in higher collection efficiency of viable, functional neutrophils in a randomized, crossover, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GMP cell therapy manufacturing | CliniMACS Prodigy® | Miltenyi Bioindustry [miltenyibioindustry.com]
Prisma APH vs. Traditional Plasma Exchange: A Comparative Guide
In the realm of therapeutic plasma exchange (TPE), a critical procedure for managing a variety of autoimmune and other medical conditions, the choice of technology can significantly impact both clinical efficacy and operational efficiency. This guide provides an objective comparison between the Prismaflex APH (membrane-based TPE or mTPE) system and traditional centrifugal TPE (cTPE) methods. Supported by experimental data, this analysis is intended for researchers, scientists, and drug development professionals to inform their therapeutic and research decisions.
Performance Comparison: Prisma APH (mTPE) vs. Centrifugal TPE (cTPE)
The primary distinction between the two methods lies in the mechanism of plasma separation. Prismaflex APH utilizes a highly permeable filter (membrane separation) based on molecular size, while traditional methods predominantly use centrifugation to separate blood components based on density.[1][2] This fundamental difference influences several key performance indicators.
| Performance Metric | This compound (mTPE) | Traditional Centrifugal TPE (cTPE) | Key Findings |
| Plasma Removal Efficiency (PRE) | Lower (e.g., 53.2% ± 6.6%)[3] | Higher (e.g., 83.0% ± 4.9%)[3] | cTPE demonstrates significantly higher efficiency in plasma removal.[2][3][4][5] |
| Total Procedure Time | Longer (e.g., 157 ± 26.2 minutes)[3] | Shorter (e.g., 101.5 ± 24.6 minutes)[3] | Shorter treatment times with cTPE are a consistent finding across studies.[2][3][4][5][6] |
| Hourly Plasma Removal Rate | Lower (e.g., 1020 ml/hr)[1] | Higher (e.g., 2199 ml/hr)[1] | cTPE can process a larger volume of plasma per hour.[1] |
| Circuit Clotting Events | More frequent (occurred in 17-20% of sessions in some studies)[1][4] | Infrequent to none reported in comparative studies.[2][4][5] | The risk of circuit clotting is a notable concern with mTPE systems.[1][2][4] |
| Platelet Loss | Higher (e.g., 15 ± 9%)[6][7] | Lower (e.g., 7 ± 9%)[6][7] | cTPE is associated with a significantly lower reduction in platelet count post-procedure.[6][7] |
| Vascular Access | Often requires central venous access due to higher blood flow rates.[4] | More flexible, can often be performed with peripheral access due to lower blood flow requirements.[2][4][5][6][7] | cTPE offers more versatile options for vascular access.[2][4][5] |
| Anticoagulation | Commonly uses heparin or citrate.[4][8] | Commonly uses citrate.[4][5][8] | Both methods require anticoagulation, with regional citrate being a common option.[8] |
Experimental Protocols
General Therapeutic Plasma Exchange Protocol
This protocol outlines the essential steps common to both mTPE and cTPE procedures, with specific variations noted.
1. Patient Assessment and Preparation:
-
Obtain informed consent.[9]
-
Verify the patient's clinical indication for TPE.
-
Assess the patient's weight, height, and hematocrit to calculate the estimated plasma volume (EPV).[9]
-
EPV Calculation: EPV (L) = [Weight (kg) × 0.065] × (1 - Hematocrit).[9]
-
-
Establish appropriate vascular access (central or peripheral).[4][9]
-
Discontinue ACE inhibitors at least 24 hours prior to the procedure.[9]
2. Machine and Circuit Preparation:
-
Select the appropriate TPE system (Prismaflex for mTPE or a centrifugal device for cTPE).
-
Prime the extracorporeal circuit with a crystalloid solution (e.g., 0.9% normal saline) according to the manufacturer's instructions.[9][10]
-
For the Prismaflex system, this involves selecting the TPE mode and using a specific TPE filter set like the TPE 2000.[9]
3. Procedure Initiation and Monitoring:
-
Connect the patient to the primed circuit.
-
Initiate the prescribed blood flow rate. Blood flow rates are generally lower in cTPE (e.g., 54–81 mL/min) compared to mTPE (e.g., 82–150 mL/min).[4]
-
Administer anticoagulation. Regional citrate anticoagulation is a common method for both, though heparin can also be used, particularly with mTPE.[4][8]
-
Set the plasma removal rate and the volume of replacement fluid. The total exchange volume is typically 1.0 to 1.5 times the EPV.[11]
-
Replacement fluids can include 5% albumin, fresh frozen plasma (FFP), or a combination.[9]
-
Continuously monitor the patient's vital signs, hemodynamic status, and for any adverse reactions.[9]
-
Monitor pressures within the extracorporeal circuit to ensure proper function and detect potential issues like clotting.[12]
-
Once the target plasma volume has been exchanged, the procedure is terminated.
-
The blood remaining in the extracorporeal circuit is returned to the patient.
-
Disconnect the patient and provide appropriate post-procedure care.
Visualizing the Processes
To better illustrate the core differences in workflow and mechanism, the following diagrams have been generated.
Caption: Workflow of membrane-based Therapeutic Plasma Exchange (mTPE) using the this compound system.
Caption: Workflow of traditional centrifugal Therapeutic Plasma Exchange (cTPE).
References
- 1. Centrifugal Versus Membrane-based Therapeutic Plasma Exchange: A Two-centre Retrospective Study [haconvention2024.dryfta.com]
- 2. research.monash.edu [research.monash.edu]
- 3. A randomized crossover study comparing membrane and centrifugal therapeutic plasma exchange procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. emjreviews.com [emjreviews.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticoagulant regimens for different therapeutic plasma exchange modes [frontiersin.org]
- 9. stcmtcc.com [stcmtcc.com]
- 10. Therapeutic plasma exchange in the intensive care unit and with the critically ill, a focus on clinical nursing considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]
- 12. baxter.com [baxter.com]
Comparative Analysis of Post-Apheresis Cell Viability: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the integrity of collected cells is paramount for downstream applications. This guide provides a comparative analysis of cell viability following collection with various apheresis systems, with a focus on providing supporting data and detailed experimental methodologies.
This document aims to offer an objective comparison of the performance of different apheresis technologies in preserving the viability of collected mononuclear cells. While direct comparative studies on the Prisma APH system are limited in publicly available literature, this guide synthesizes available data for other commonly used systems to provide a valuable point of reference.
Quantitative Data Summary
The viability of mononuclear cells collected via apheresis is a critical quality attribute. Below is a summary of reported cell viability data from various studies utilizing different apheresis platforms. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in study design, patient populations, and viability assessment methods.
| Apheresis System | Reported Post-Apheresis Cell Viability (%) | Cell Type | Source |
| This compound | Data not publicly available | Mononuclear Cells | - |
| Spectra Optia | 90 - 100% | White Blood Cells (from mobilized donors) | [1] |
| COBE Spectra | Comparable to Spectra Optia (qualitative statement) | CD34+ Cells | |
| Amicus | Data not publicly available | Mononuclear Cells | - |
Note: The lack of publicly available, peer-reviewed data on the post-apheresis cell viability for the this compound and Amicus systems prevents a direct quantitative comparison in this guide. The data for Spectra Optia is from a study on mobilized healthy donors and may not be representative of all collection conditions.
Experimental Protocols
Accurate assessment of cell viability is crucial for evaluating the performance of an apheresis system. The following are detailed methodologies for common cell viability assays used in the field.
Trypan Blue Exclusion Method
This is a widely used, simple, and rapid method for assessing cell viability based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
Cell suspension from the apheresis product
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Hemocytometer or automated cell counter
-
Microscope
-
Micropipettes and tips
Procedure:
-
Obtain a representative sample of the mononuclear cell product collected from the apheresis system.
-
If necessary, dilute the cell suspension in PBS to achieve a cell concentration suitable for counting.
-
In a small tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension with 20 µL of Trypan Blue).
-
Gently mix and incubate at room temperature for 1-2 minutes. Avoid prolonged incubation as it may lead to the staining of viable cells.
-
Load 10 µL of the mixture into a hemocytometer chamber.
-
Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
7-Aminoactinomycin D (7-AAD) Staining with Flow Cytometry
7-AAD is a fluorescent intercalating dye that is excluded by live cells with intact membranes. It can be used for the analysis of cell viability by flow cytometry, providing a more objective and high-throughput method compared to manual counting.
Materials:
-
Cell suspension from the apheresis product
-
7-Aminoactinomycin D (7-AAD) staining solution
-
Flow cytometry staining buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Flow cytometer
Procedure:
-
Aliquot approximately 1 x 10^6 cells from the apheresis product into a flow cytometry tube.
-
Wash the cells by adding 2 mL of flow cytometry staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.
-
Add 5 µL of 7-AAD staining solution to the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Do not wash the cells after incubation.
-
Analyze the samples on a flow cytometer. 7-AAD fluoresces in the far-red spectrum and can be detected in the appropriate channel (e.g., PerCP or a similar channel).
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Determine the percentage of 7-AAD negative (viable) and 7-AAD positive (non-viable) cells.
Visualizations
Experimental Workflow for Cell Viability Assessment
The following diagram illustrates the general workflow for assessing cell viability of an apheresis product using either the Trypan Blue exclusion method or 7-AAD staining with flow cytometry.
Signaling Pathways Potentially Affected by Apheresis
The process of apheresis can induce mechanical and physiological stress on cells, potentially impacting their viability and function. The following diagram illustrates some of the key cellular signaling pathways that may be activated in response to such stressors. Understanding these pathways can provide insights into the mechanisms of cell death and survival during and after collection.
References
Comparative Performance Analysis of Prisma APH Dental Composite
This guide provides a detailed comparison of Prisma APH, a visible light-cured hybrid composite restorative material, with several competitor products based on available clinical and in-vitro study data. The information is intended for researchers, scientists, and professionals in the field of dental material science and drug development to facilitate an objective evaluation of the product's performance.
Physical and Mechanical Properties
The performance of a dental composite is critically dependent on its physical and mechanical characteristics. Key parameters include wear resistance, inorganic filler content, and thermal properties, which collectively influence the material's durability and clinical longevity.
Table 1: Comparison of Inorganic Content and Thermal Properties
| Material | Inorganic Content (%) | Initial Degradation Temperature (°C) |
| This compound | 76.96[1] | 282.5[1] |
| Natural Look | 76.76 (manufacturer reported: 77)[1] | 344.7[1] |
A study evaluating the wear resistance of several posterior composite resins found that this compound was among the materials tested for generalized wear resistance. The competitors in this evaluation included Clearfil Photo Posterior (Kuraray), Ful-Fil (Caulk), Glacier (SDI), Herculite XR (Kerr), LC-MP (SDI), and Pertac (ESPE)[2]. Unfortunately, the specific quantitative wear data from this abstract is not available.
Bonding Strength
The efficacy of a dental composite is also determined by its ability to bond to tooth structure. The following data summarizes the tensile and shear bond strengths of this compound in comparison to other bonding systems.
Table 2: Tensile Bond Strength on Resected Root Ends
| Bonding System (used with this compound composite) | Condition | Mean Tensile Bond Strength (lbs) |
| Prisma Universal Bond 3 | Control | ~65 |
| Blood Contaminated | ~25 (significantly lower)[3] | |
| Scotchbond MultiPurpose | Control | ~60 |
| Blood Contaminated | ~35 | |
| Amalgambond | Control | ~30 |
| Blood Contaminated | ~30 (no significant difference)[3] | |
| All Bond 2 | Control | ~55 |
| Blood Contaminated | ~30 |
Note: The values are approximated from graphical data presented in the study abstract.
In a separate study, the shear bond strength of this compound composite bonded to enamel was evaluated. The mean shear bond strength for the control group was 13.23 ± 3.22 MPa[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
3.1. Thermal and Inorganic Content Analysis
The thermal properties and inorganic content of this compound and Natural Look were determined using thermogravimetric analysis (TGA).
3.2. Tensile Bond Strength on Root Ends
This study evaluated the tensile bond strength of four adhesive resins on resected root ends, both with and without blood contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Abstracts - Glacier - SDI [sdi.com.au]
- 3. Evaluation of the bond strength of dentin bonding agents used to seal resected root apices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shear bond strengths of composite to chlorhexidine-treated enamel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Removal Technologies: Prismaflex TPE vs. Alternative Apheresis Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Prismaflex Therapeutic Plasma Exchange (TPE) system for antibody removal against alternative technologies, including Immunoadsorption (IA), Double Filtration Plasmapheresis (DFPP), and Extracorporeal Photopheresis (ECP). The information presented is based on available experimental data to assist in the selection of the most appropriate method for specific research and clinical applications.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of different apheresis technologies in removing immunoglobulins and specific antibodies. It is important to note that direct head-to-head comparative studies for the same specific antibody across all platforms are limited. The data presented is derived from various studies focusing on different clinical contexts.
| Technology | Target Molecules | Reported Efficacy (Reduction per session/course) | Key Findings & Citations |
| Prismaflex TPE | Broad spectrum of plasma components including all immunoglobulins (IgG, IgA, IgM) | - IgG: 85-90% reduction in HLA class I antibodies and 75-80% in class II antibodies after five sessions.[1] - IgM is effectively removed due to its primary intravascular distribution.[2] | A non-selective method that removes the entire plasma fraction. Efficacy is dependent on the volume of plasma exchanged. |
| Immunoadsorption (IA) | Primarily Immunoglobulins (IgG, IgM, IgA) and specific autoantibodies depending on the column ligand. | - Total IgG: Mean reduction of 69.9% to 74.1% per treatment.[3] - Anti-AChR Antibodies (Myasthenia Gravis): 66% clearance rate.[4] - Anti-A/B Antibodies (ABO-incompatible transplant): Significant reduction in titers.[5] | Offers high selectivity for target molecules, preserving other essential plasma components like albumin and coagulation factors.[3][6] |
| Double Filtration Plasmapheresis (DFPP) | Macromolecules, including immunoglobulins and immune complexes. | - Cumulative removal after four sessions: IgG (72%), IgA (89%), IgM (96%).[7] - Anti-AChR Antibodies (Myasthenia Gravis): 54% removal rate.[4] | A semi-selective method that separates plasma components based on molecular size.[8] |
| Extracorporeal Photopheresis (ECP) | Primarily targets T-lymphocytes for immunomodulation. | - Does not directly remove antibodies in significant quantities. - Aims to reduce antibody production over time through immunomodulation.[9][10] | Induces apoptosis in pathogenic T-cells and promotes the activity of regulatory T-cells, leading to a potential long-term decrease in antibody production.[11][12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical experimental protocols for each technology.
Prismaflex Therapeutic Plasma Exchange (TPE) Protocol
The Prismaflex system performs TPE through membrane plasma separation. The general protocol is as follows:
-
Vascular Access: A dual-lumen central venous catheter is typically inserted into a large vein to allow for efficient blood withdrawal and return.
-
Anticoagulation: Systemic anticoagulation, usually with citrate or heparin, is administered to prevent clotting in the extracorporeal circuit.
-
Blood Processing: Whole blood is drawn from the patient and passed through the Prismaflex plasma filter. The filter's semipermeable membrane separates the plasma from the cellular components of the blood.
-
Plasma Removal and Replacement: The plasma, containing the target antibodies, is discarded. The cellular components are returned to the patient along with a replacement fluid, which is typically a combination of albumin solution and/or fresh frozen plasma, to maintain oncotic pressure and replace essential plasma proteins.[14][15]
-
Treatment Volume: The volume of plasma to be exchanged is prescribed by a physician, typically 1 to 1.5 times the patient's estimated plasma volume per session.
Immunoadsorption (IA) Protocol
Immunoadsorption is a more selective process for antibody removal:
-
Plasma Separation: As with TPE, the initial step is the separation of plasma from whole blood. This can be achieved either by centrifugation or membrane filtration.
-
Adsorption Column: The separated plasma is then passed through one or more adsorption columns. These columns contain specific ligands (e.g., Protein A, anti-human immunoglobulin antibodies, or specific antigens) that bind to the target immunoglobulins or autoantibodies.[6][16]
-
Plasma Reinfusion: After passing through the column and the removal of the target antibodies, the purified plasma is recombined with the patient's blood cells and reinfused.
-
Column Regeneration: In many systems, a dual-column setup is used to allow for a continuous process. While one column is actively adsorbing antibodies, the other is being regenerated by eluting the bound antibodies and preparing it for the next cycle.[6]
Double Filtration Plasmapheresis (DFPP) Protocol
DFPP offers a semi-selective approach to antibody removal:
-
Primary Filtration: Whole blood is passed through a primary filter (plasma separator) to separate plasma from blood cells.
-
Secondary Filtration: The separated plasma is then passed through a secondary filter (plasma fractionator) with a smaller pore size. This filter allows smaller molecules like albumin to pass through while retaining larger molecules such as IgG, IgM, and immune complexes.[8]
-
Reinfusion: The filtered plasma, now depleted of large molecules but retaining albumin, is recombined with the blood cells and returned to the patient. A small amount of albumin replacement may still be required.[8][17]
Extracorporeal Photopheresis (ECP) Protocol
ECP is an immunomodulatory cell-based therapy:
-
Leukapheresis: A standard apheresis procedure is used to collect a buffy coat fraction rich in mononuclear cells (lymphocytes and monocytes) from the patient's whole blood.
-
Photoactivation: The collected mononuclear cells are treated with a photosensitizing agent, 8-methoxypsoralen (8-MOP).
-
UVA Irradiation: The 8-MOP-treated cells are then exposed to ultraviolet A (UVA) light within a sterile chamber. This process induces apoptosis (programmed cell death) in the treated T-lymphocytes.[9]
-
Reinfusion: The treated cells are then reinfused into the patient. The reinfusion of apoptotic cells is believed to trigger an immunomodulatory cascade, leading to the generation of regulatory T-cells and a dampening of the pathogenic immune response.[11][13]
Visualizations
Prismaflex TPE Workflow
Caption: Workflow of Therapeutic Plasma Exchange (TPE) using the Prismaflex system.
Immunoadsorption (IA) Workflow
Caption: Workflow of the selective Immunoadsorption (IA) process.
Double Filtration Plasmapheresis (DFPP) Workflow
Caption: Workflow of Double Filtration Plasmapheresis (DFPP).
Extracorporeal Photopheresis (ECP) Signaling Pathway
References
- 1. Predicting the success of antibody removal with therapeutic plasma exchange: The role of serum dilutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles of Separation: Indications and Therapeutic Targets for Plasma Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance, clinical effectiveness, and safety of immunoadsorption in a wide range of indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunoadsorption as a Rescue Therapy for Very High Anti-B Titer in ABO-Incompatible Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoadsorption - Wikipedia [en.wikipedia.org]
- 7. Effect of Double Filtration Plasmapheresis on Various Plasma Components and Patient Safety: A Prospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol of comparison of the effects of single plasma exchange and double filtration plasmapheresis on peripheral lymphocyte phenotypes in patients with Chronic Inflammatory Demyelinating Polyradiculoneuropathy: a monocentric prospective study with single-case experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracorporeal Photopheresis Reduces Fibrotic and Inflammatory Transcriptomic Biological Marker of Chronic Antibody-mediated Kidney Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Extracorporeal photopheresis as an immunomodulatory treatment modality for chronic GvHD and the importance of emerging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photopheresis Abates the Anti-HLA Antibody Titer and Renal Failure Progression in Chronic Antibody-Mediated Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. baxter.com [baxter.com]
- 15. A Guide To The Therapeutic Plasma Exchange Process – Sheikh Shakhbout Medical City Abu Dhabi [ssmc.ae]
- 16. apheresiscenter.eu [apheresiscenter.eu]
- 17. Efficacy of double filtration plasmapheresis in the treatment of steroid and/or IVIG unresponsive neuronal surface antibodies associated autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Prisma APH and older generation apheresis machines
A Head-to-Head Comparison of Modern and Legacy Apheresis Systems
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of cellular research and therapeutic development, the efficiency and quality of apheresis technology are paramount. The selection of an appropriate apheresis machine directly impacts the viability and composition of collected cells, which is a critical consideration for applications ranging from CAR-T cell therapy manufacturing to donor lymphocyte infusions. This guide provides a detailed, data-driven comparison of modern apheresis systems against older generation machines, focusing on key performance indicators relevant to scientific and clinical research.
Clarification on "Prisma APH": Initial searches for a "this compound" apheresis machine did not yield a relevant device for cell collection. The "Prisma" line from Baxter, including the Prismaflex and PrisMax systems, are primarily designed for continuous renal replacement therapy and therapeutic plasma exchange in critical care settings, not for the apheresis procedures typically required in research and donor settings.[1][2][3][4][5][6][7] In contrast, "Prisma AP.H" refers to a dental composite material.[8][9] Therefore, this guide will focus on a representative modern system, the Spectra Optia , and compare it with well-documented older generation machines such as the COBE Spectra , Amicus , and COM.TEC .
Comparative Performance Data
The following tables summarize key quantitative data from comparative studies on various apheresis machines. These metrics are crucial for evaluating the suitability of a system for specific research or clinical protocols.
Table 1: Plateletpheresis Performance Comparison
| Parameter | Spectra Optia | Amicus | COM.TEC | Trima Accel | Haemonetics MCS+ | Source |
| Collection Efficiency (%) | 65.4 | 52.6 | 49.5 | 63.7 | 48.4 | [10][11] |
| Collection Rate (x 10¹¹ PLT/min) | 0.056 | 0.056 | 0.067 | 0.056 | 0.038 | [1][10][11] |
| Procedure Time (min) | 59.5 | 46 - 79.6 | 59 - 66 | 64.3 | - | [1][8][9][11] |
| Product Volume (mL) | - | 223.8 | - | 228 | - | [8][11] |
| ACD-A Volume (mL) | - | 313 - 319.4 | 378 - 426 | 309.3 - 329 | - | [1][8][9] |
Table 2: Mononuclear Cell (MNC) and Stem Cell Collection Comparison
| Parameter | Spectra Optia | COBE Spectra | Amicus | Fresenius Com.Tec | Source |
| MNC Collection Efficiency (%) | 57.9 | 40.3 | - | - | [3] |
| CD34+ Collection Efficiency (%) | 87 | - | - | 70 | [12] |
| Procedure Time (min) | 283 | 217 | - | - | |
| Product Volume (mL) | Lower | Higher | Higher | Lower | [12] |
| RBC Contamination | Less | More | - | - | [3] |
| Platelet Loss | Greater | Lower | - | - |
Experimental Methodologies
The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are summaries of typical methodologies used to compare the performance of apheresis machines.
Protocol for Plateletpheresis Comparison
A common methodology for comparing plateletpheresis procedures involves a randomized, prospective, or retrospective study design.
-
Donor Selection: A cohort of healthy, eligible donors is recruited. Key donor characteristics such as age, sex, weight, pre-apheresis platelet count, and hematocrit are recorded to ensure comparability between machine groups.[1][8][10]
-
Randomization: Donors are randomly assigned to undergo plateletpheresis on one of the machines being compared (e.g., Spectra Optia, Amicus, COM.TEC).[1]
-
Procedure: The apheresis procedure is performed according to the manufacturer's instructions for each machine. A target platelet yield is typically set as the endpoint for the collection.[8]
-
Data Collection: Key procedural parameters are recorded, including:
-
Product Analysis: The collected platelet product is analyzed for:
-
Total platelet yield
-
Product volume
-
White blood cell (WBC) and red blood cell (RBC) contamination[1]
-
-
Calculation of Performance Metrics:
-
Collection Efficiency (%): (Total platelets in product / (Pre-apheresis platelet count x Blood volume processed)) x 100
-
Collection Rate: Total platelet yield / Procedure time[1]
-
-
Statistical Analysis: The collected data are statistically analyzed to identify significant differences in performance between the machines.
Protocol for Mononuclear Cell (MNC) Collection Comparison
For applications such as donor lymphocyte infusions or CAR-T cell manufacturing, the efficiency of MNC collection is critical.
-
Patient/Donor Cohort: A group of patients or healthy donors is selected for unstimulated leukapheresis.[3]
-
Machine Assignment: Subjects are either randomly assigned to a machine or, in some study designs, undergo collections on different machines sequentially to allow for intra-patient comparison.[3]
-
Apheresis Procedure: The MNC collection is performed following the standard operating procedure for each device.
-
Process Variables: Data on process volume and time are collected.[3]
-
Product Characterization: The collected product is analyzed for:
-
Total MNC yield
-
Product volume
-
Contamination with non-target cells (RBCs, granulocytes)
-
Platelet attrition (loss of platelets from the donor)[3]
-
-
Cell Viability and Composition: For research and therapeutic applications, further analysis using flow cytometry is often performed to determine the viability and percentage of specific cell subsets (e.g., CD3+, CD34+).
-
Performance Evaluation: The collection efficiency for the target cell population is calculated.
Visualized Workflows
The following diagrams illustrate the logical flow of the comparative experimental protocols described above.
Caption: Workflow for a randomized controlled trial comparing two apheresis machines.
Caption: Logical relationship of inputs and outputs for evaluating apheresis performance.
Discussion and Conclusion
The choice of an apheresis system is a critical decision that can significantly influence the outcomes of research and the quality of therapeutic cell products.
-
Efficiency and Throughput: Modern systems like the Spectra Optia and Trima Accel generally demonstrate higher collection efficiencies compared to older machines.[10][11] This means they can collect the target cell population from a smaller volume of processed blood, which can lead to shorter procedure times and potentially a better donor experience.[11] For instance, the Spectra Optia has been shown to have a significantly higher mononuclear cell collection efficiency compared to the COBE Spectra (57.9% vs 40.3%).[3]
-
Product Quality: Newer generation machines often yield products with lower levels of contamination from non-target cells. For example, studies have shown that the Spectra Optia collects products with less red blood cell contamination compared to the COBE Spectra.[3] This is a crucial factor for downstream applications where cell purity is essential.
-
Automation and Usability: The Spectra Optia offers greater automation compared to the more manual COBE Spectra. This can lead to improved consistency and may reduce the need for constant operator intervention.
-
Trade-offs: While newer systems offer numerous advantages, there can be trade-offs. One study noted that while the Spectra Optia produced a purer product, it was associated with greater platelet loss for the donor during hematopoietic progenitor stem cell collections compared to the COBE Spectra. Additionally, the increased automation and complexity of newer machines may come with a higher initial capital cost.
References
- 1. baxter.com [baxter.com]
- 2. baxter.com [baxter.com]
- 3. PRISMAFLEX System for Critical Care | Baxter [baxter.com.tw]
- 4. baxterhealthcare.co.uk [baxterhealthcare.co.uk]
- 5. GAMBRO PRISMAFLEX - Med-Get [med-get.com]
- 6. Baxter Launches PrisMax in U.S. to Maximize Care for Critically Ill Patients [healthtechglobal.com]
- 7. renalcareus.baxter.com [renalcareus.baxter.com]
- 8. net32.com [net32.com]
- 9. dentalproductshopper.com [dentalproductshopper.com]
- 10. EXPERIENCE OF PLASMAPHERESIS PERFORMED WITH CRRT MONITORS BY ICU STAFF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hemopro.com [hemopro.com]
- 12. Evaluation of the safety and efficacy of extracorporeal carbon dioxide removal in the critically ill using the PrismaLung+ device - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Prismaflex and PrisMax Systems in Therapeutic Apheresis
A comprehensive evaluation of Baxter's Prismaflex and its successor, the PrisMax system, for therapeutic plasma exchange (TPE) reveals a landscape of incremental innovation in membrane-based apheresis. While both systems provide a versatile platform for multiple extracorporeal therapies, clinical data highlights the PrisMax system's enhanced efficiency and accuracy. Furthermore, a broader comparison with centrifugal apheresis technologies, such as the Spectra Optia system, delineates the distinct performance characteristics inherent to each method. This guide provides an objective comparison of these systems, supported by experimental data, to inform researchers, scientists, and drug development professionals in various clinical settings.
Executive Summary of Comparative Performance
The PrisMax system demonstrates superior performance over its predecessor, the Prismaflex, in key areas of continuous renal replacement therapy (CRRT), which shares technological principles with TPE. Data from a multinational study shows that PrisMax delivers a more accurate effluent dose, resulting in a delivered/prescribed ratio of 0.92 compared to 0.85 for the Prismaflex.[1][2][3] The newer system also boasts a significantly shorter downtime by an average of 27 minutes.[1][2][3]
When comparing the underlying membrane therapeutic plasma exchange (mTPE) technology of the Prismaflex/PrisMax systems to centrifugal TPE (cTPE), such as that used by the Spectra Optia system, distinct advantages and disadvantages emerge. Centrifugal systems generally exhibit higher plasma removal efficiency, shorter procedure times, and fewer clotting events.[4][5][6] Conversely, membrane-based systems like Prismaflex are often favored in nephrology departments and can be integrated into a single machine that also provides other renal replacement therapies.[7][8][9]
Quantitative Performance Data
The following tables summarize key performance indicators from comparative studies.
Table 1: Prismaflex vs. PrisMax System Performance (CRRT Data)
| Performance Metric | Prismaflex | PrisMax | Significance |
| Delivered/Prescribed Effluent Ratio (Mean ± SD) | 0.85 ± 0.21 | 0.92 ± 0.15 | p < 0.001 |
| Delivered Effluent Dose (mL/kg/h) | 10.95 ± 10.96 | 18.16 ± 12.93 | p < 0.0001 |
| Downtime (per filter) | 27 minutes longer | 27 minutes shorter | Significant |
| Therapy Duration (hours) | 25.76 | 32.12 | p = 0.0007 |
Source: Broman M, et al. Blood Purif. 2018.[1][3]
Table 2: Membrane TPE (mTPE) vs. Centrifugal TPE (cTPE)
| Performance Metric | mTPE (e.g., Prismaflex) | cTPE (e.g., Spectra Optia) | Significance |
| Plasma Removal Efficiency | 27% - 53% | ~84% - 86% | p < 0.05 |
| Treatment Time (for 1.2x plasma volume) | ~132.5 minutes | ~120.0 minutes | p < 0.05 |
| Plasma Removal Rate | ~27.0 mL/min | ~30.0 mL/min | Significant |
| Platelet Loss | ~15% | ~7% | p < 0.05 |
| Circuit Clotting Events | ~30% in one center's experience | No instances reported in the same center | Significant |
Source: Hafer, C., et al. J Clin Apher. 2016; Kielstein, J.T., et al. EMJ. 2020.[4][7][10][11][12]
Experimental Protocols
Protocol 1: Comparison of PrisMax and Prismaflex Systems
This study was a prospective, international, multicenter observational analysis.
-
Objective: To assess the performance of the novel PrisMax system compared to its predecessor, the Prismaflex.
-
Patient Population: Data was collected from critically ill patients requiring CRRT in 7 intensive care units across 6 countries.
-
Methodology: The PrisMax device data logs were prospectively collected for 305 filters. These were compared against historical data from 4,247 filters from the same centers using the Prismaflex system.
-
Key Parameters Measured: Clinical parameters including treatment time, filter life span, downtime, prescribed vs. delivered effluent dose, and alarm frequency were recorded and compared.[1][13] The ratio of delivered effluent fluid (mL/kg/h) to the prescribed dose was a primary endpoint for accuracy.[1]
Protocol 2: Membrane TPE vs. Centrifugal TPE (Randomized Crossover Study)
This was a randomized, prospective, paired, crossover study.
-
Objective: To compare the performance of a commercially available mTPE system with a cTPE system (Spectra Optia).
-
Patient Population: The study enrolled 21 patients requiring therapeutic plasma exchange.
-
Methodology: Each patient received both mTPE and cTPE treatments in a randomized order. The primary endpoint was plasma removal efficiency, with a target exchange of 1.2 times the total plasma volume.
-
Key Parameters Measured: Secondary endpoints included the total amount of removed plasma substances (e.g., IgG, fibrinogen), treatment time, plasma removal rate, and the effect on platelet count.[7][10][11][12]
Visualizing the Workflow: Therapeutic Plasma Exchange
The following diagrams illustrate the generalized workflow for a therapeutic plasma exchange procedure using a membrane-based system like the Prismaflex or PrisMax.
Caption: Generalized workflow for Therapeutic Plasma Exchange (TPE).
This guide synthesizes available data to offer a comparative perspective on the Prismaflex and PrisMax systems for apheresis. The PrisMax system offers tangible improvements in efficiency and accuracy over its predecessor. However, the choice between membrane filtration and centrifugation for TPE involves a trade-off between the higher plasma removal efficiency of centrifugal systems and the multi-therapy integration offered by platforms like Prismaflex and PrisMax.[4][7][14] The specific clinical setting, available resources, and patient needs should guide the ultimate decision.
References
- 1. mtaa.org.au [mtaa.org.au]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Accuracy of the Novel PrisMax Continuous Renal Replacement Therapy System to the Classic Prismaflex System | Semantic Scholar [semanticscholar.org]
- 4. emjreviews.com [emjreviews.com]
- 5. emjreviews.com [emjreviews.com]
- 6. researchgate.net [researchgate.net]
- 7. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stcmtcc.com [stcmtcc.com]
- 9. scribd.com [scribd.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Novel PrisMax Continuous Renal Replacement Therapy System in a Multinational, Multicentre Pilot Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. baxterhealthcare.co.uk [baxterhealthcare.co.uk]
A Comparative Guide to Assessing Mononuclear Cell Purity: Automated Apheresis vs. Manual Density Gradient Centrifugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common methods for collecting mononuclear cells (MNCs): automated apheresis, exemplified by the Spectra Optia® Continuous Mononuclear Cell (cMNC) protocol, and manual density gradient centrifugation using Ficoll-Paque™. The purity of the collected MNC population is a critical parameter for downstream applications in research, clinical trials, and the manufacturing of cell-based therapies. This document outlines the performance of each method, supported by experimental data, and provides detailed protocols for purity assessment.
Comparison of Mononuclear Cell Collection Systems
The choice of MNC collection method depends on various factors, including the required cell yield, processing time, and the desired purity of the final cell product. Automated apheresis systems offer high-throughput collection from a large blood volume, while manual density gradient centrifugation is a widely used laboratory-scale method.
Performance Overview
The Spectra Optia® cMNC protocol is an automated system that efficiently collects MNCs, including monocytes, lymphocytes, CD34+ cells, and dendritic cells, with low levels of red blood cell (RBC), granulocyte, and platelet contamination[1]. In contrast, Ficoll-Paque™ is a density gradient medium used for the in vitro isolation of MNCs from peripheral blood[2][3]. While effective, the manual nature of the Ficoll-Paque method can introduce variability and is more labor-intensive compared to automated systems[4].
Quantitative Performance Data
The following tables summarize key performance indicators for both methods based on published studies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on donor characteristics (e.g., mobilized vs. non-mobilized) and specific protocol parameters.
Table 1: Performance of Spectra Optia® cMNC Protocol
| Parameter | Reported Value | Source |
| MNC Purity | >90% | [5] |
| CD34+ Collection Efficiency | 48.5% - 87% | [6][7] |
| Platelet Contamination | Median platelet loss of 27.3% | [6] |
| Red Blood Cell (Hematocrit) | 1% - 6% | [8] |
| Granulocyte Contamination | 0% - 9% (non-mobilized donors) | [8] |
Table 2: Performance of Ficoll-Paque™ Density Gradient Centrifugation
| Parameter | Reported Value | Source |
| MNC Purity | High, but can have granulocyte contamination (3.6 ± 3%) | [2] |
| MNC Recovery | ~88% | [2] |
| Cell Viability | ~100% | [4] |
| Red Blood Cell Contamination | Can be significant if not performed optimally | [3][4] |
| Granulocyte Contamination | Can occur, affecting purity | [2][4] |
Experimental Protocols
Accurate assessment of MNC purity is crucial for quality control. Flow cytometry is the gold standard for this purpose, providing quantitative data on the cellular composition of the collected product[9][10].
Flow Cytometry Protocol for MNC Purity Assessment
This protocol outlines a general procedure for determining the purity of an MNC product by identifying and quantifying various cell populations.
1. Reagents and Materials:
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorescently conjugated monoclonal antibodies (see Table 3 for a typical panel)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer and analysis software
Table 3: Example Flow Cytometry Antibody Panel for MNC Purity
| Marker | Cell Type | Fluorochrome |
| CD45 | All Leukocytes | FITC |
| CD3 | T Cells | PE |
| CD14 | Monocytes | PerCP-Cy5.5 |
| CD19 | B Cells | APC |
| CD56 | NK Cells | PE-Cy7 |
| CD15/CD66b | Granulocytes | BV421 |
| CD235a | Red Blood Cells | Pacific Blue |
| CD41a | Platelets | BV510 |
2. Staining Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in PBS with 2% FBS.
-
Add 100 µL of the cell suspension to a flow cytometry tube.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at room temperature.
-
Add the antibody cocktail (pre-titrated for optimal concentration) to the cells.
-
Incubate for 30 minutes at 2-8°C in the dark.
-
Wash the cells twice with 2 mL of PBS with 2% FBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add the viability dye according to the manufacturer's instructions just before analysis.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting a minimum of 50,000 events in the leukocyte gate.
-
Use a sequential gating strategy to identify the MNC population and quantify contaminants.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in assessing the purity of a collected mononuclear cell product.
References
- 1. Spectra Optia Collection Protocols [terumobct.com]
- 2. Isolation of mononuclear leukocytes in a plastic bag system using Ficoll-Hypaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 4. Three Isolation Methods for Human Peripheral Blood Mononuclear Cells [thermofisher.com]
- 5. Comparison of two mononuclear cell program settings on two apheresis devices intended to collect high yields of CD14+ and CD3+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral blood stem cells collection on spectra optia apheresis system using the continuous mononuclear cell collection protocol: A single center report of 39 procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Fresenius Com.Tec Cell and Spectra Optia Cell Separators for Autologous and Allogeneic Stem Cell Collections: Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. stemcell.com [stemcell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Comparative Analysis of Patient Outcomes in Therapeutic Plasma Exchange: Prismaflex and PrisMax Systems
For researchers, scientists, and drug development professionals, selecting the optimal apheresis technology is critical for ensuring favorable patient outcomes and reliable experimental data. This guide provides a comparative study of the Prismaflex and its successor, the PrisMax system, in the context of Therapeutic Plasma Exchange (TPE), a widely used form of apheresis.
The Prismaflex and PrisMax systems, developed by Gambro and now part of Baxter International, are versatile platforms capable of delivering multiple blood purification therapies, including Continuous Renal Replacement Therapy (CRRT) and TPE.[1][2] These systems utilize membrane-based separation for TPE, a process where plasma is filtered across a membrane to remove pathogenic substances.[3][4]
Performance and Patient Outcome Data
A key consideration in evaluating these systems is their efficiency, accuracy, and impact on patient treatment. A multinational, multicenter study comparing the newer PrisMax system to the Prismaflex for CRRT, which shares operational principles with TPE, revealed significant improvements in the PrisMax. The study highlighted better dose delivery accuracy and reduced downtime with the PrisMax system.[5]
Below is a summary of key performance indicators from a study comparing the PrisMax and Prismaflex systems. While this data is from CRRT procedures, it provides valuable insights into the enhanced performance of the PrisMax platform.
| Performance Metric | PrisMax System | Prismaflex System | p-value |
| Delivered/Prescribed Effluent Ratio | 0.92 ± 0.15 | 0.85 ± 0.21 | < 0.001 |
| Delivered Effluent Dose (mL/kg/h) | 18.16 ± 12.93 | 10.95 ± 10.96 | < 0.0001 |
| Downtime (minutes) | 27 minutes less than Prismaflex | - | - |
Table adapted from a comparative study on the accuracy of the PrisMax versus the Prismaflex system.[5]
In a case study at the Wessex Kidney Centre in the UK, the Prismaflex system was used for an average of 25 inpatient and outpatient TPE procedures per month.[4][6] However, the study noted that circuit clogging or clotting occurred in approximately 20% of these membrane-based TPE procedures.[4] This highlights a potential area of concern for membrane-based systems like the Prismaflex.
When comparing membrane TPE (mTPE) systems like the Prismaflex with centrifugal TPE (cTPE) systems, such as the Spectra Optia, several differences have been noted. Head-to-head studies have suggested that cTPE systems may offer greater plasma removal efficiency and shorter procedural times.[4][6]
Experimental Protocols
Therapeutic Plasma Exchange (TPE) with Prismaflex/PrisMax:
The general protocol for TPE using the Prismaflex or PrisMax system involves the following key steps:
-
Vascular Access: A dual-lumen central venous catheter is typically used to establish vascular access.
-
Circuit Priming: The disposable TPE set, such as the TPE 2000, is loaded onto the control unit.[7] The system then automatically primes the circuit with a sterile saline solution.
-
Anticoagulation: To prevent clotting in the extracorporeal circuit, anticoagulation is administered. This can be achieved through systemic heparinization or regional citrate anticoagulation.[7]
-
Blood Flow: Blood is drawn from the patient and pumped through the plasma filter.
-
Plasma Separation: The membrane in the plasma filter separates the plasma from the cellular components of the blood.
-
Plasma Removal and Replacement: The separated plasma, containing the target pathogenic substances, is discarded. A replacement fluid, typically albumin or fresh frozen plasma, is simultaneously infused back into the patient.[3]
-
Blood Return: The cellular components of the blood, mixed with the replacement fluid, are returned to the patient.
-
Monitoring: Throughout the procedure, the system monitors pressures within the circuit, including transmembrane pressure, to ensure patient safety and optimal filter performance.[3]
Visualizing the Process
Experimental Workflow for TPE using Prismaflex/PrisMax:
Caption: TPE workflow on Prismaflex/PrisMax systems.
Signaling Pathway of Pathogen Removal in TPE:
Caption: Pathogen removal pathway in membrane TPE.
References
- 1. baxter.com [baxter.com]
- 2. baxterhealthcare.co.uk [baxterhealthcare.co.uk]
- 3. baxter.com [baxter.com]
- 4. emjreviews.com [emjreviews.com]
- 5. Comparison of the Accuracy of the Novel PrisMax Continuous Renal Replacement Therapy System to the Classic Prismaflex System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. stcmtcc.com [stcmtcc.com]
Safety Operating Guide
Proper Disposal Procedures for Prisma APH Affinity Chromatography Resin
Disclaimer: The term "Prisma APH" is not uniquely identified in publicly available safety and disposal documentation. This guide assumes "this compound" is an affinity chromatography resin used in laboratory and drug development settings for protein purification. The following procedures are based on general best practices for the disposal of such materials and their associated chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department and the product-specific Safety Data Sheet (SDS) for definitive guidance.
This document provides essential safety and logistical information for the proper disposal of used this compound affinity chromatography resin and associated waste streams. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Waste Segregation
Proper disposal begins at the point of generation. Segregating waste streams is crucial to prevent dangerous chemical reactions and to ensure compliant disposal. The primary waste streams generated from a typical affinity chromatography workflow are the used resin (solid or slurry), flammable solvent waste, and potentially corrosive or aqueous waste.
Experimental Protocol for Waste Segregation:
-
Establish a Designated Satellite Accumulation Area (SAA): Set up a designated area in the laboratory for the collection of hazardous waste, in compliance with institutional and regulatory guidelines.[1][2]
-
Prepare Labeled Waste Containers:
-
Solid Waste (Used Resin): Use a clearly labeled, leak-proof container for the used chromatography resin. The label should read "Hazardous Waste: Used Chromatography Resin" and list any potential contaminants.
-
Flammable Liquid Waste: Use a dedicated, properly vented container designed for flammable liquids.[3] Label it "Hazardous Waste: Flammable Liquids" and list the contents (e.g., "Waste Ethanol >24%").
-
Aqueous Waste: Use a separate container for non-hazardous aqueous waste (e.g., buffers with a pH between 5.0 and 12.5) that may be suitable for drain disposal, pending institutional approval.[1] Corrosive aqueous waste (pH ≤ 2 or ≥ 12.5) must be collected as hazardous waste.[2][4]
-
-
Segregate Incompatible Chemicals: Never mix different waste streams in the same container. Specifically, keep flammable liquids away from oxidizing agents, acids, and bases to prevent violent reactions.[1][3]
Step-by-Step Disposal Procedures
Protocol for Column Decommissioning and Resin Disposal:
-
Flush the Column: After the final chromatography run, flush the column with a series of appropriate solutions to remove any remaining product and contaminants. This typically involves washing with buffers, followed by a cleaning or sanitization solution, and finally the storage solution (often an ethanol solution).
-
Collect Liquid Waste: Collect all effluent from the flushing and cleaning steps into the appropriate, labeled hazardous waste containers (e.g., flammable liquid waste for ethanol solutions). Ethanol concentrations of 24% or higher are generally classified as hazardous waste.[5] Pouring ethanol down the drain is prohibited by regulations.[3][6]
-
Remove the Resin:
-
For pre-packed columns, the entire column may be disposed of as a single unit.
-
For self-packed columns, carefully unpack the resin slurry.
-
-
Assess Resin Contamination: The primary factor determining the disposal route for the resin is its potential contamination.
-
Non-Hazardous Contaminants: If the resin was used exclusively with non-hazardous biological materials (e.g., standard proteins, antibodies) and has been thoroughly cleaned, it may be considered non-hazardous solid waste.[7][8]
-
Hazardous Contaminants: If the resin has been exposed to heavy metals, toxic chemicals, or potent biological agents, it must be treated as hazardous waste.[7][9]
-
-
Containerize the Resin: Transfer the used resin (as a slurry or drained solid) into the designated "Hazardous Waste: Used Chromatography Resin" container. Ensure the container is securely sealed.[10]
-
Arrange for Waste Pickup: Once the waste container is full (or after a designated accumulation time, typically not exceeding one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative thresholds and codes relevant to the disposal of waste from affinity chromatography.
| Parameter | Guideline/Value | EPA Waste Code | Regulatory Context |
| Ethanol Concentration | ≥ 24% | D001 | Considered an ignitable hazardous waste.[1][5] |
| Aqueous Waste pH | ≤ 2.0 or ≥ 12.5 | D002 | Considered a corrosive hazardous waste.[2][4][11] |
| SAA Liquid Waste Limit | 55 gallons | N/A | Maximum accumulation volume for hazardous waste in a lab SAA.[2] |
| SAA Acutely Toxic Waste | 1 quart (liquid) / 1 kg (solid) | P-List | Maximum accumulation for acutely toxic "P-listed" chemicals.[2] |
Disposal Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for segregating and disposing of waste from chromatography.
Caption: Decision tree for classifying laboratory liquid chemical waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. scribd.com [scribd.com]
- 8. vitachem.com.au [vitachem.com.au]
- 9. What Are the Best (and Cheapest) Ways to Dispose of Ion Exchange Resins? - SAMCO Technologies [samcotech.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Personal protective equipment for handling Prisma APH
This guide provides crucial safety protocols and logistical information for the handling and disposal of Prisma APH, a visible light-cured, radiopaque, composite restorative material. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound contains polymerizable methacrylates, such as Urethane modified Bis-GMA resin, Bis-EMA, and Triethyleneglycol dimethacrylate, which can be irritating to the skin, eyes, and oral mucosa.[1] In susceptible individuals, these components may cause allergic contact dermatitis.[1] Therefore, adherence to proper PPE protocols is mandatory.
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Methacrylate monomers can readily penetrate latex and vinyl gloves.[2] It is recommended to use nitrile gloves.[2] For tasks that do not exceed 30 to 60 minutes, double gloving with nitrile gloves, or wearing polyethylene gloves under nitrile gloves, can offer adequate protection.[2] |
| Eye Protection | Safety Glasses or Goggles | Wear tightly fitting safety goggles with side shields.[3] This is to prevent eye contact that could lead to irritation and possible corneal damage.[1] |
| Respiratory Protection | Face Mask | A suitable face mask should be worn to protect against inhalation of any aerosols that may be generated during handling.[1] |
| Body Protection | Protective Clothing | Wear a lab coat, gown, or other protective clothing to prevent skin contact.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring safety.
-
Preparation :
-
Ensure the work area is well-ventilated.[3]
-
Put on all required personal protective equipment as outlined in the table above.
-
Have all necessary materials and instruments ready before beginning the procedure.
-
-
Handling and Application :
-
Avoid direct contact with the uncured this compound material.
-
If skin contact occurs, immediately remove the material with cotton and thoroughly wash the affected area with soap and water.[1]
-
In case of eye contact, rinse immediately with plenty of water and seek medical attention.[1]
-
Dispense the required amount of material from the Compules® Tip or syringe onto a mixing pad.
-
Keep the material protected from ambient light as it is a light-cured substance.[1]
-
-
Curing :
-
Use a suitable visible light curing unit to polymerize the material as per the manufacturer's instructions.
-
Once cured, the material is considered significantly less hazardous.
-
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Uncured Material : Unused or uncured this compound should be treated as chemical waste. It should not be disposed of in regular trash or down the drain. Collect any uncured material in a designated, sealed container and dispose of it through a certified hazardous waste disposal service, in accordance with local, state, and federal regulations.
-
Cured Material : Fully cured and polymerized this compound is considered a solid waste and is not hazardous. It can be disposed of in the regular trash.
-
Contaminated Items :
-
Used Compules® Tips should be discarded immediately after intraoral use to prevent cross-contamination and disposed of according to local regulations.[1]
-
Gloves, masks, and other disposable PPE that have come into contact with uncured this compound should be placed in a sealed bag and disposed of as chemical waste.
-
Empty syringes should be tightly closed immediately after use.[1] Consult your institution's guidelines for the disposal of empty chemical containers.
-
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
